Iyptngytr
Description
Structure
2D Structure
Properties
Molecular Formula |
C49H73N13O15 |
|---|---|
Molecular Weight |
1084.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C49H73N13O15/c1-5-24(2)38(51)44(72)59-34(21-28-12-16-30(66)17-13-28)47(75)62-19-7-9-35(62)43(71)61-40(26(4)64)46(74)58-33(22-36(50)67)41(69)55-23-37(68)56-32(20-27-10-14-29(65)15-11-27)42(70)60-39(25(3)63)45(73)57-31(48(76)77)8-6-18-54-49(52)53/h10-17,24-26,31-35,38-40,63-66H,5-9,18-23,51H2,1-4H3,(H2,50,67)(H,55,69)(H,56,68)(H,57,73)(H,58,74)(H,59,72)(H,60,70)(H,61,71)(H,76,77)(H4,52,53,54)/t24-,25+,26+,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1 |
InChI Key |
WQWLVFWIZHYUJC-ROJRYPEQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Significance of IYPTNGYTR in Trastuzumab Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The monoclonal antibody Trastuzumab has revolutionized the treatment of HER2-positive cancers. Ensuring its efficacy and safety requires a deep understanding of its structural integrity and potential modifications. This technical guide delves into the significance of the deamidation-sensitive signature peptide, IYPTNGYTR, a critical quality attribute in Trastuzumab research and development. Deamidation of the asparagine residue (Asn55) within this peptide, located in the complementarity-determining region (CDR) of the heavy chain, can have profound implications for the antibody's stability, binding affinity, and ultimately, its therapeutic function. This document provides a comprehensive overview of the analytical methodologies used to monitor this modification, quantitative data from relevant studies, and the biological context of Trastuzumab's mechanism of action.
Introduction: this compound as a Critical Quality Attribute
This compound is a signature peptide generated from the tryptic digestion of the Trastuzumab heavy chain. Its significance lies in its susceptibility to deamidation at the asparagine (N) residue, converting it to aspartic acid (D) or isoaspartic acid (isoD)[1][2][3]. This post-translational modification is a critical quality attribute (CQA) for Trastuzumab as it occurs in the complementarity-determining region 2 (CDR2), a key area for antigen binding[1][2].
Alterations in the CDR can potentially impact the antibody's binding affinity to the HER2 receptor, thereby affecting its therapeutic efficacy. Monitoring the extent of deamidation of this compound is therefore crucial during drug development, manufacturing, and for understanding its in vivo biotransformation. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold-standard analytical technique for the precise quantification of the native this compound peptide and its deamidated variants.
Quantitative Analysis of this compound Deamidation
The deamidation of this compound has been quantified in various studies under both in vitro and in vivo conditions. These studies highlight the propensity of this modification and its potential impact on the therapeutic product.
| Condition | Analyte | Extent of Deamidation (%) | Reference |
| In vitro forced degradation (56 days, 37°C, pH 8) | Trastuzumab | 37.5 | |
| In vivo (breast cancer patients) | Trastuzumab | up to 25 | |
| In vitro forced deamidation (56 days) | Trastuzumab | 40 | |
| In vivo (breast cancer patients) | Trastuzumab | up to 47 | |
| In vitro stress (4 weeks, 37°C, free trastuzumab) | Hc-Asn-55 | 20 | |
| In vitro stress (4 weeks, 37°C, trastuzumab-HER2 complex) | Hc-Asn-55 | ~3 |
Experimental Protocols: Quantification of this compound and its Deamidated Products
The following is a generalized protocol for the quantification of this compound and its deamidated forms in human plasma using LC-MS/MS. This protocol is a synthesis of methodologies reported in the literature.
Sample Preparation
-
Plasma Collection : Collect blood samples from patients in tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 3000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.
-
Denaturation, Reduction, and Alkylation :
-
To 50 µL of plasma, add a denaturing agent (e.g., 6 M guanidine HCl).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 20 mM and incubate at 60°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (IAM) to a final concentration of 10 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Tryptic Digestion :
-
Dilute the sample to reduce the concentration of the denaturant.
-
Add sequencing-grade modified trypsin at a protein-to-enzyme ratio of approximately 25:1 (w/w).
-
Incubate at 37°C for 3 hours at a controlled pH of 7 to minimize in-vitro deamidation.
-
Quench the digestion by adding an acid (e.g., 0.1% formic acid).
-
LC-MS/MS Analysis
-
Chromatography :
-
Use a C18 reversed-phase column for peptide separation.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Mass Spectrometry :
-
Operate the mass spectrometer in positive ion mode.
-
Use selected reaction monitoring (SRM) to quantify the target peptides. The transitions for the native peptide (this compound) and its deamidated products (IYPTDGYTR and IYPTisoDGYTR) should be optimized for the specific instrument used. A stable isotope-labeled internal standard peptide should be used for accurate quantification.
-
Visualizing Key Processes
Experimental Workflow for this compound Analysis
Caption: Experimental workflow for the quantification of this compound and its deamidated forms.
HER2 Signaling Pathway and Trastuzumab's Mechanism of Action
Caption: Simplified HER2 signaling pathway and the inhibitory mechanisms of Trastuzumab.
Biological and Clinical Significance
The deamidation of Asn55 in the this compound peptide can lead to a loss of binding to anti-idiotypic antibodies used in ELISA assays, potentially leading to an underestimation of the total Trastuzumab concentration. More critically, since this modification occurs within the CDR, it has been shown to correlate with a loss of receptor binding and a decreased ability to inhibit the growth of breast cancer cells in vitro.
Trastuzumab exerts its anti-tumor effects through several mechanisms:
-
Inhibition of HER2 Dimerization : By binding to the extracellular domain of HER2, Trastuzumab prevents its dimerization with other HER family members, thereby inhibiting downstream signaling pathways like the PI3K/AKT and MAPK pathways that promote cell proliferation and survival.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) : The Fc region of Trastuzumab can be recognized by immune cells (e.g., natural killer cells), leading to the destruction of the tumor cell.
-
Inhibition of Ectodomain Cleavage : Trastuzumab can prevent the shedding of the HER2 extracellular domain, a process that can lead to a constitutively active form of the receptor.
The structural integrity of the CDRs is paramount for the primary mechanism of blocking HER2 signaling. Therefore, modifications like the deamidation of this compound are of significant interest as they may lead to drug resistance or reduced efficacy.
Conclusion
The peptide this compound serves as a critical indicator of Trastuzumab's stability and potential efficacy. Its deamidation at Asn55 is a key post-translational modification that requires rigorous monitoring throughout the drug's lifecycle. The use of advanced analytical techniques, such as LC-MS/MS, allows for the precise quantification of this modification, providing valuable insights for process optimization, formulation development, and clinical monitoring. A thorough understanding of the analytical methodologies and the biological implications of this compound deamidation is essential for ensuring the quality and therapeutic effectiveness of Trastuzumab.
References
The Role of IYPTNGYTR as a Signature Peptide for Trastuzumab: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the IYPTNGYTR peptide, a critical signature peptide of the therapeutic monoclonal antibody, Trastuzumab. Its significance lies in its location within the antibody's heavy chain Complementarity Determining Region 2 (CDR2) and its susceptibility to deamidation, a post-translational modification that can impact the drug's efficacy and provides a key indicator for its bioanalytical monitoring.
This compound: A Key Peptide in Trastuzumab's Heavy Chain
The peptide with the sequence Isoleucine-Tyrosine-Proline-Threonine-Asparagine-Glycine-Tyrosine-Threonine-Arginine (this compound) is a tryptic peptide derived from the heavy chain of Trastuzumab.[1] Its importance stems from the presence of an asparagine residue at position 55 (Asn55), which is located within the CDR2.[1][2] The CDRs are the hypervariable regions of an antibody that are primarily responsible for binding to the target antigen, in this case, the Human Epidermal Growth Factor Receptor 2 (HER2).
The location of Asn55 within the CDR2 suggests its potential involvement in the interaction with HER2. This is supported by findings that complex formation between Trastuzumab and HER2 protects Asn55 from deamidation, indicating that this residue is part of the binding interface.[3][4]
Deamidation of this compound (Asn55) and its Consequences
Deamidation is a common chemical modification of proteins where an asparagine residue is converted to aspartic acid or isoaspartic acid. In the context of this compound, the deamidation of Asn55 is a critical quality attribute to monitor as it can have significant consequences for Trastuzumab's function.
Impact on HER2 Binding and Pharmacological Activity
Studies have shown that deamidation within the CDRs of Trastuzumab can lead to a reduction in its binding affinity for the HER2 receptor. This modification introduces a negative charge into the antigen-binding site, which can disrupt the electrostatic interactions necessary for a stable antibody-antigen complex. A decrease in binding affinity can, in turn, diminish the therapeutic efficacy of Trastuzumab. Research has demonstrated that deamidated Trastuzumab loses its ability to inhibit the growth of breast cancer cells in viability assays, directly linking this modification to a loss of pharmacological activity.
Quantitative Analysis of Deamidation
The deamidation of Asn55 can be monitored both in vitro and in vivo. Forced degradation studies and analysis of samples from patients undergoing Trastuzumab treatment have revealed significant levels of deamidation.
| Condition | Analyte | Deamidation Level | Reference |
| 56-day in vitro forced degradation | Trastuzumab | Up to 40% | |
| Breast cancer patient samples | Trastuzumab | Up to 47% | |
| 56-day in vitro forced degradation | Pertuzumab | Up to 68% | |
| Breast cancer patient samples | Pertuzumab | Up to 35% | |
| 15-day in vivo administration (mouse) | Trastuzumab (HC-Asn55) | Moderately affected (2% to 8%) | |
| 12-day in vitro incubation (PBS) | Trastuzumab (HC-Asn55) | Moderately affected (2% to 6%) | |
| 12-day in vitro incubation (mouse serum) | Trastuzumab (HC-Asn55) | Moderately affected (2% to 10%) |
Experimental Protocols for Monitoring this compound Deamidation
Several analytical techniques are employed to monitor the deamidation of this compound and assess its impact on Trastuzumab.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the quantitative analysis of Trastuzumab and its deamidated forms.
-
Sample Preparation and Digestion:
-
A small volume of plasma (e.g., 50 µL) is used.
-
Trastuzumab is denatured and reduced.
-
The protein is digested with trypsin at a controlled pH (typically pH 7) for a specific duration (e.g., 3 hours) at 37°C. This pH is chosen to minimize artificial deamidation during sample preparation.
-
-
LC Separation:
-
The resulting peptides are separated using a reverse-phase liquid chromatography column (e.g., BEH C18).
-
A gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% formic acid) is used to elute the peptides.
-
-
MS/MS Detection:
-
A mass spectrometer operating in selected reaction monitoring (SRM) mode is used for detection.
-
Specific precursor-to-fragment ion transitions are monitored for the this compound peptide and its deamidated products (IYPTDGYTR and IYPTisoDGYTR), as well as a stable signature peptide (e.g., FTISADTSK) for normalization.
-
Cation-Exchange Chromatography (CEX)
CEX separates proteins based on differences in their surface charge. Deamidation introduces a negative charge, allowing for the separation of deamidated Trastuzumab variants from the native form.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with a strong or weak cation-exchange column (e.g., IEC SP-FT 4A or ProPac WCX-10) is used.
-
Mobile Phases:
-
Mobile Phase A: A low ionic strength buffer at a specific pH (e.g., 20 mM MES, pH 7.0).
-
Mobile Phase B: Mobile Phase A with the addition of a salt (e.g., 0.5 M NaCl) to create a salt gradient.
-
-
Gradient: A linear gradient of increasing salt concentration is applied to elute the bound proteins. The more negatively charged (deamidated) variants will elute earlier.
-
Detection: Proteins are detected by UV absorbance at 280 nm.
Size-Exclusion Chromatography (SEC)
SEC is used to study the formation and stability of the Trastuzumab-HER2 complex.
-
Instrumentation: An HPLC system equipped with a size-exclusion column (e.g., TSKgel SuperSW mAb HR).
-
Mobile Phase: An isocratic mobile phase is used, typically a phosphate buffer with a salt (e.g., 50 mM phosphate buffer, pH 6.5, with 450 mM NaCl).
-
Analysis: The formation of the higher molecular weight Trastuzumab-HER2 complex can be monitored by observing the appearance of a new peak with a shorter retention time compared to Trastuzumab and HER2 alone. This technique can be used to assess how modifications like deamidation might affect the formation of this complex.
Signaling Pathways and Experimental Workflows
Trastuzumab exerts its anti-cancer effects by binding to HER2 and inhibiting downstream signaling pathways that promote cell proliferation and survival. The deamidation of this compound, by reducing binding affinity, can attenuate this inhibition.
Trastuzumab Signaling Inhibition Pathway
Caption: Trastuzumab inhibits HER2-mediated signaling, primarily through the PI3K/AKT pathway. Deamidation of the this compound peptide can reduce Trastuzumab's binding affinity to HER2, thereby impairing its inhibitory function.
Experimental Workflow for Deamidation Analysis
Caption: Workflow for the analysis of this compound deamidation in Trastuzumab from biological samples.
Conclusion
The this compound peptide is a crucial signature for the monoclonal antibody Trastuzumab, not only for its utility in bioanalytical assays but also for its direct relevance to the drug's mechanism of action. The deamidation of Asn55 within this peptide serves as a critical quality attribute that can significantly impact the binding affinity of Trastuzumab to its target, HER2, and consequently, its therapeutic efficacy. A thorough understanding and monitoring of the deamidation status of this compound are therefore essential for the development, manufacturing, and clinical application of Trastuzumab and its biosimilars. This guide provides a foundational understanding for researchers and professionals in the field to further explore the implications of this important peptide.
References
- 1. research.rug.nl [research.rug.nl]
- 2. d-nb.info [d-nb.info]
- 3. Effect of Trastuzumab–HER2 Complex Formation on Stress-Induced Modifications in the CDRs of Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Trastuzumab-HER2 Complex Formation on Stress-Induced Modifications in the CDRs of Trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of IYPTNGYTR Deamidation on Trastuzumab: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the deamidation of the IYPTNGYTR peptide sequence within the monoclonal antibody, Trastuzumab. Deamidation, a common post-translational modification, can significantly impact the stability, efficacy, and safety of biotherapeutics. Understanding the mechanisms and consequences of deamidation at this specific site is crucial for the development and quality control of Trastuzumab and related antibody-based therapies.
Introduction: The Significance of this compound Deamidation
Trastuzumab is a humanized monoclonal antibody that targets the HER2 receptor, a key driver in certain types of breast cancer. The efficacy of Trastuzumab is intrinsically linked to its structural integrity. The peptide sequence this compound is located within the Complementarity Determining Region (CDR) of Trastuzumab's heavy chain, a critical area for antigen binding. The asparagine (N) residue within this sequence has been identified as a "hotspot" for deamidation, a chemical process where the side-chain amide group is hydrolyzed to a carboxylic acid. This conversion results in the formation of aspartic acid (Asp) or isoaspartic acid (isoAsp) residues.[1][2][3][4]
This seemingly minor chemical modification can have profound consequences, including:
-
Altered Charge Heterogeneity: The introduction of a negatively charged carboxylic acid group changes the isoelectric point of the antibody, leading to charge variants that can be detected by analytical techniques like ion-exchange chromatography.[5]
-
Reduced Binding Affinity: Deamidation within the CDR can disrupt the precise three-dimensional structure required for optimal binding to the HER2 receptor, potentially leading to a decrease in the drug's potency.
-
Decreased Pharmacological Activity: Studies have shown that deamidated Trastuzumab exhibits a reduced ability to inhibit the growth of breast cancer cells.
This guide will delve into the quantitative aspects of this compound deamidation, detail the experimental protocols used for its analysis, and provide visual representations of the underlying chemical and analytical processes.
Quantitative Analysis of Trastuzumab Deamidation
The extent of deamidation at the this compound sequence has been quantified under various conditions, including in vitro forced degradation studies and in vivo samples from patients. The following tables summarize key quantitative findings from the literature.
Table 1: In Vitro Deamidation of Trastuzumab
| Study Type | Incubation Conditions | Duration | Extent of Deamidation | Reference(s) |
| Forced Degradation | pH 8 | 56 days | 37.5% decrease in non-deamidated form | |
| Forced Degradation | Not specified | 56 days | 40% deamidated | |
| Forced Degradation | Plasma | 56 days | Up to 37% of total drug concentration | |
| Stress Study (Free Trastuzumab) | Physiological conditions (37°C) | 4 weeks | ~20% deamidation at Hc-Asn-55 | |
| Stress Study (Trastuzumab-HER2 Complex) | Physiological conditions (37°C) | 4 weeks | ~3% deamidation at Hc-Asn-55 |
Table 2: In Vivo Deamidation of Trastuzumab in Patient Samples
| Patient Population | Treatment Duration | Extent of Deamidation | Reference(s) |
| Breast Cancer Patients | Several months | Up to 25% | |
| Breast Cancer Patients | Not specified | Up to 47% | |
| Breast Cancer Patient | 365 days | 24% |
Experimental Protocols for Deamidation Analysis
The primary method for the identification and quantification of deamidation at the this compound sequence is liquid chromatography-mass spectrometry (LC-MS/MS) based peptide mapping. This approach allows for the precise localization and measurement of this modification.
Core Methodology: LC-MS/MS Peptide Mapping
The general workflow for analyzing Trastuzumab deamidation involves several key steps:
-
Sample Preparation: Trastuzumab is isolated from the sample matrix (e.g., plasma, formulation buffer).
-
Denaturation, Reduction, and Alkylation: The antibody's three-dimensional structure is unfolded to allow for enzymatic access. Disulfide bonds are cleaved and the resulting cysteine residues are capped to prevent refolding.
-
Enzymatic Digestion: A protease, typically trypsin, is used to cleave the antibody into smaller peptides. Trypsin cleaves C-terminal to arginine and lysine residues.
-
LC Separation: The resulting peptide mixture is separated using reverse-phase high-performance liquid chromatography (RP-HPLC). This separation is based on the hydrophobicity of the peptides.
-
Mass Spectrometry Analysis: The separated peptides are introduced into a mass spectrometer.
-
MS1 (Full Scan): The mass-to-charge ratio (m/z) of the intact peptides is measured, allowing for the identification of the native this compound peptide and its deamidated forms (which will have a mass shift of +1 Da).
-
MS2 (Tandem MS/MS): Selected peptides are fragmented, and the m/z of the resulting fragment ions is measured. This fragmentation pattern provides sequence information, confirming the identity of the peptide and pinpointing the site of deamidation.
-
Detailed Protocol Example: Quantitative Determination in Human Plasma
The following is a representative protocol for the quantitative analysis of this compound deamidation in human plasma, based on published methods.
1. Sample Preparation:
-
A small volume of plasma (e.g., 50 µL) is used.
2. Tryptic Digestion:
-
The plasma sample containing Trastuzumab is subjected to digestion with trypsin.
-
Digestion is performed at a controlled pH of 7 and a temperature of 37°C for 3 hours. These conditions are optimized to achieve reasonable digestion efficiency (>80%) while minimizing in-vitro deamidation during the sample preparation process (<1%).
3. LC-MS/MS Analysis:
-
A multiplexed LC-MS/MS assay using selected reaction monitoring (SRM) is employed.
-
This allows for the simultaneous quantification of:
-
A stable signature peptide from Trastuzumab (e.g., FTISADTSK) to represent the total concentration of the antibody.
-
The non-deamidated, deamidation-sensitive signature peptide: this compound.
-
The deamidated products: IYPTDGYTR (aspartic acid) and IYPTisoDGYTR (isoaspartic acid).
-
The succinimide intermediate: IYPTsuccGYTR.
-
4. Quantification:
-
The concentration of each peptide is determined by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
-
The percentage of deamidation is calculated by dividing the peak area of the deamidated peptides by the sum of the peak areas of the non-deamidated and deamidated peptides.
Visualizing the Processes
The following diagrams, generated using the DOT language, illustrate the deamidation mechanism and the experimental workflow for its analysis.
Caption: The chemical pathway of asparagine deamidation.
Caption: Workflow for the analysis of Trastuzumab deamidation.
Conclusion and Future Directions
The deamidation of the this compound sequence is a critical quality attribute of Trastuzumab that requires careful monitoring throughout the drug development and manufacturing process. The formation of aspartic and isoaspartic acid in the CDR can negatively impact the therapeutic's binding affinity and overall efficacy. The LC-MS/MS based peptide mapping methods described herein provide a robust and sensitive approach for the characterization and quantification of this modification.
Future research in this area may focus on:
-
Developing formulation strategies to minimize deamidation and enhance the long-term stability of Trastuzumab.
-
Investigating the clinical impact of different levels of deamidation on patient outcomes.
-
Applying advanced analytical techniques, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), to further elucidate the structural consequences of this compound deamidation.
By continuing to unravel the complexities of Trastuzumab deamidation, the scientific community can work towards ensuring the consistent quality and optimal performance of this life-saving therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effect of Trastuzumab–HER2 Complex Formation on Stress-Induced Modifications in the CDRs of Trastuzumab [frontiersin.org]
- 4. research.rug.nl [research.rug.nl]
- 5. pure.rug.nl [pure.rug.nl]
In Vivo Metabolism of Trastuzumab: A Technical Guide Focused on the IYPTNGYTR Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in vivo metabolism of Trastuzumab, a humanized monoclonal antibody targeting the HER2 receptor. The focus of this document is to elucidate the catabolic pathway of Trastuzumab and the role of the signature peptide IYPTNGYTR in its analysis. This guide synthesizes quantitative data, details experimental methodologies, and provides visual representations of key processes to support further research and development in the field of therapeutic antibodies.
Introduction to Trastuzumab Metabolism
Trastuzumab exerts its therapeutic effect by binding to the extracellular domain of the HER2 receptor, leading to the inhibition of downstream signaling pathways and mediating antibody-dependent cellular cytotoxicity.[1][2][3] The in vivo metabolism of Trastuzumab, like other monoclonal antibodies, primarily occurs through intracellular catabolism. Following binding to the HER2 receptor, the Trastuzumab-HER2 complex is internalized by the cell and trafficked to lysosomes.[3] Within the acidic environment of the lysosome, the antibody is degraded by proteases into smaller peptides and individual amino acids, which are then recycled by the cell.[3] This process of internalization and lysosomal degradation is the principal route of elimination for Trastuzumab.
The peptide this compound, located within the complementarity-determining region (CDR) of Trastuzumab's heavy chain, is a critical signature peptide used in the bioanalysis of the drug. Its unique sequence allows for specific detection and quantification of Trastuzumab in biological matrices. A common in vivo modification of this peptide is the deamidation of its asparagine (N) residue, which can be monitored to assess the stability and integrity of the antibody over time.
Quantitative Analysis of Trastuzumab and its Metabolites
The quantification of Trastuzumab in vivo is crucial for pharmacokinetic (PK) studies and for understanding its therapeutic window. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the absolute quantification of Trastuzumab and its modifications by monitoring specific tryptic peptides, including this compound.
Table 1: Pharmacokinetic Parameters of Trastuzumab in Human Plasma
| Parameter | Value | Reference |
| Mean Peak Serum Concentration (500 mg weekly dose) | 377 µg/mL | |
| Mean Trough Serum Concentration (steady state) | 79 µg/mL | |
| Mean Peak Serum Concentration (steady state) | 123 µg/mL | |
| Average Half-Life (10 mg dose) | 2 days | |
| Average Half-Life (500 mg dose) | 12 days | |
| Volume of Distribution | ~44 mL/kg (approx. serum volume) | |
| LC-MS/MS Quantification Range | 5 µg/mL to 500 µg/mL |
Table 2: In Vivo Deamidation of Trastuzumab's this compound Peptide in Human Plasma
| Condition | Deamidation Level | Reference |
| Long-term treatment (several months) | Up to 25% of total drug concentration | |
| In vitro forced degradation (56 days) | Up to 37% of total drug concentration |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible study of Trastuzumab's in vivo metabolism. The following sections outline key experimental protocols.
Quantification of Trastuzumab in Human Serum via LC-MS/MS
This protocol describes the absolute quantification of Trastuzumab from human serum by analyzing its signature tryptic peptides, this compound and FTISADTSK, using LC-MS/MS.
Materials:
-
Human serum samples containing Trastuzumab
-
Trastuzumab reference standard
-
Stable isotope-labeled (SIL) internal standard peptides (this compound and FTISADTSK)
-
Denaturation buffer (e.g., 0.05% RapiGest)
-
Reducing agent (e.g., 20 mM dithiothreitol - DTT)
-
Alkylating agent (e.g., 10 mM iodoacetamide - IAM)
-
Trypsin (sequencing grade)
-
Quenching solution (e.g., 4% H3PO4 or 10% trifluoroacetic acid - TFA)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Thaw human serum samples and Trastuzumab reference standard on ice.
-
Spike serum samples and calibration standards with the SIL internal standard peptides.
-
-
Denaturation, Reduction, and Alkylation:
-
Add denaturation buffer to the samples and incubate at 80°C for 10 minutes.
-
Add DTT solution and incubate at 60°C for 60 minutes to reduce disulfide bonds.
-
Cool the samples to room temperature and add IAM solution. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
Tryptic Digestion:
-
Add trypsin to the samples at a protein-to-enzyme ratio of approximately 25:1 (w/w).
-
Incubate overnight at 37°C.
-
-
Reaction Quenching and Sample Cleanup:
-
Stop the digestion by adding the quenching solution.
-
Perform solid-phase extraction to purify the peptides and remove interfering matrix components. Elute the peptides with a suitable solvent (e.g., 25% ACN in 2% NH4OH).
-
-
LC-MS/MS Analysis:
-
Inject the purified peptide samples onto the LC-MS/MS system.
-
Separate the peptides using a suitable C18 column with a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the native and SIL-labeled this compound and FTISADTSK peptides.
-
-
Data Analysis:
-
Calculate the peak area ratios of the native peptides to their corresponding SIL internal standards.
-
Generate a calibration curve using the Trastuzumab reference standards and determine the concentration of Trastuzumab in the unknown samples.
-
Analysis of this compound Deamidation
This protocol focuses on the simultaneous quantification of the native this compound peptide and its deamidated forms (IYPTDGYTR and IYPTisoDGYTR) to assess in vivo degradation.
Modifications to the General Quantification Protocol:
-
Digestion pH: Perform the tryptic digestion at a neutral pH (pH 7) for 3 hours at 37°C to minimize in vitro deamidation during sample preparation.
-
LC-MS/MS Method: Include the specific MRM transitions for the deamidated and succinimide intermediate forms of the this compound peptide in the acquisition method.
-
Data Analysis: Quantify each peptide species (native, deamidated, and succinimide intermediate) separately to determine the percentage of deamidation relative to the total amount of the this compound-containing peptides.
Visualizing Key Pathways and Workflows
Graphical representations are provided to illustrate the complex biological and experimental processes involved in Trastuzumab metabolism.
Caption: Trastuzumab's Mechanism of Action on HER2 Signaling Pathways.
Caption: Workflow for In Vivo Metabolism and Ex Vivo Quantification of Trastuzumab.
Caption: Experimental Workflow for Trastuzumab Quantification from Serum.
Conclusion
The in vivo metabolism of Trastuzumab is a critical aspect of its pharmacology, primarily driven by cellular internalization and lysosomal degradation. The signature peptide this compound is an indispensable tool for the specific and sensitive quantification of Trastuzumab and for monitoring its in vivo modifications, such as deamidation. The protocols and data presented in this guide provide a comprehensive resource for researchers in the field of therapeutic antibody development, facilitating a deeper understanding of Trastuzumab's fate in the body and supporting the development of novel biotherapeutics. Further research focusing on the absolute quantification of catabolic peptide fragments will provide a more complete picture of the metabolic profile of Trastuzumab.
References
IYPTNGYTR as a biomarker for antibody drug conjugate metabolism.
An in-depth guide to IYPTNGYTR as a specific biomarker for monitoring the biotransformation of the antibody component in antibody-drug conjugates (ADCs), with a focus on Trastuzumab-based therapies.
Introduction
Antibody-drug conjugates (ADCs) are complex therapeutics comprising a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker. Understanding their metabolism is critical for evaluating their stability, efficacy, and safety. ADC metabolism is a multifaceted process involving two primary pathways: the catabolism of the linker and payload, and the biotransformation of the mAb backbone itself.[1][2] This guide focuses on the latter, specifically on the use of the signature peptide This compound to monitor a critical biotransformation event—deamidation—in the antibody component of ADCs, using Trastuzumab emtansine (T-DM1) as a prime example.
The peptide this compound is a deamidation-sensitive signature peptide derived from the complementarity-determining region (CDR) of Trastuzumab.[3][4] Its monitoring provides crucial insights into the structural integrity of the antibody, which is essential for its targeting function within the ADC.
This compound: A Biomarker for Antibody Biotransformation
The peptide this compound originates from the tryptic digest of the Trastuzumab antibody. It contains an asparagine (N) residue that is susceptible to spontaneous, non-enzymatic deamidation.[4] This chemical modification converts the asparagine into either aspartic acid (D) or isoaspartic acid (isoD), altering the peptide's primary structure and potentially impacting the antibody's antigen-binding affinity and overall efficacy.
Monitoring the conversion of this compound to its deamidated forms (IYPTDGYTR and IYPTisoDGYTR) allows researchers to quantify the proportion of the antibody that has undergone this modification in vivo. This makes this compound a specific biomarker for the chemical stability of the Trastuzumab component of an ADC like T-DM1.
The Broader Context: ADC Catabolism
While this compound informs on the antibody's integrity, a full understanding of ADC metabolism requires the analysis of payload-containing catabolites. For T-DM1, after the ADC is internalized into a cancer cell, the Trastuzumab portion is degraded in the lysosome, releasing the active cytotoxic component. This process generates key small-molecule catabolites such as Lys-MCC-DM1 , MCC-DM1, and DM1, which are the primary biomarkers for the payload's disposition and are typically measured by LC-MS/MS. The overall bioanalytical strategy for an ADC thus integrates large-molecule (antibody) and small-molecule (payload) assays.
Quantitative Data Presentation
The stability of the this compound peptide can be assessed relative to a stable signature peptide from a different region of the antibody, such as FTISADTSK, which is not prone to modification. The following table summarizes data from an in vitro forced degradation study of Trastuzumab at 37°C and pH 8, illustrating the differential stability of these peptides over time.
| Time (Days) | Concentration of FTISADTSK (µg/mL) | Concentration of this compound (µg/mL) | Percent Decrease of this compound |
| 0 | 400 | 400 | 0% |
| 7 | 400 | 350 | 12.5% |
| 14 | 400 | 320 | 20.0% |
| 28 | 400 | 280 | 30.0% |
| 56 | 400 | 250 | 37.5% |
| (Data adapted from a forced degradation study.) |
Experimental Protocols
The gold standard for quantifying this compound and its variants is a multiplexed Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method following enzymatic digestion of the antibody.
Protocol: LC-MS/MS Quantification of Trastuzumab Signature Peptides
1. Sample Preparation and Tryptic Digestion:
-
Matrix: Human plasma (50 µL).
-
Denaturation & Reduction: Samples are denatured and reduced to unfold the antibody structure.
-
Alkylation: Cysteine residues are alkylated to prevent disulfide bond reformation.
-
Digestion: The sample is subjected to enzymatic digestion with trypsin. To minimize artificial deamidation of this compound during this step, the digestion is performed at a controlled pH of 7.0 for 3 hours at 37°C. This condition provides a balance between digestion efficiency and the stability of the deamidation-sensitive peptide.
-
Quenching: The digestion is stopped by adding an acid, such as formic acid.
2. Liquid Chromatography (LC) Separation:
-
Column: A suitable reversed-phase column (e.g., C18) is used to separate the resulting peptides.
-
Mobile Phases: A gradient elution is typically used with:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides based on their hydrophobicity.
3. Mass Spectrometry (MS/MS) Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).
-
Transitions Monitored: Specific precursor-to-product ion transitions are monitored for each target peptide to ensure high selectivity and sensitivity. This includes transitions for:
-
Stable peptide (e.g., FTISADTSK)
-
Deamidation-sensitive peptide (This compound )
-
Deamidated products (IYPTDGYTR, IYPTisoDGYTR)
-
Succinimide intermediate (IYPTsuccGYTR)
-
-
Quantification: The concentration of each peptide is determined by comparing the peak area to that of a stable isotope-labeled internal standard, correlated against a standard curve. The clinically relevant range for quantification is typically 0.5 to 500 µg/mL.
Visualizations
Biotransformation Pathway
Caption: Biotransformation of the this compound peptide via deamidation.
Experimental Workflow
Caption: LC-MS/MS workflow for this compound biomarker analysis.
References
An In-depth Technical Guide to the Chemical Properties and Structure of the IYPTNGYTR Peptide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analysis of the peptide IYPTNGYTR. This peptide is of significant interest in the field of biopharmaceutical analysis, particularly for monitoring the stability and metabolism of the therapeutic monoclonal antibody, Trastuzumab.
Introduction
The peptide with the single-letter amino acid sequence this compound (Isoleucine-Tyrosine-Proline-Threonine-Asparagine-Glycine-Tyrosine-Threonine-Arginine) is a signature peptide derived from the complementarity-determining region (CDR) of the heavy chain of Trastuzumab, a monoclonal antibody used in cancer therapy. Following enzymatic digestion of Trastuzumab, typically with trypsin, this compound is generated and its quantification is crucial for monitoring the in vivo biotransformation of the antibody drug.[1][2][3] Of particular importance is its susceptibility to deamidation at the asparagine (Asn) residue, a post-translational modification that can impact the therapeutic efficacy of Trastuzumab.[2][4]
Chemical Properties and Structure
The fundamental chemical properties of this compound are dictated by its amino acid composition. As a tryptic peptide, it possesses a C-terminal arginine. The peptide's primary structure and key physicochemical parameters are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Amino Acid Sequence | Isoleucine-Tyrosine-Proline-Threonine-Asparagine-Glycine-Tyrosine-Threonine-Arginine | |
| CAS Number | 1431957-72-0 | |
| Molecular Formula | C₄₉H₇₄N₁₂O₁₄ | Calculated |
| Average Molecular Weight | 1083.19 Da | Calculated |
| Monoisotopic Molecular Weight | 1082.5411 Da | Calculated |
| Isoelectric Point (pI) | ~9.75 | Calculated |
| Grand Average of Hydropathicity (GRAVY) | -0.733 | Calculated |
| Solubility | Soluble in water. For enhanced solubility, 10-30% acetic acid or a small amount of DMSO can be used. |
A critical chemical characteristic of this compound is its propensity for deamidation at the Asparagine (Asn) residue, which is located at position 55 of the Trastuzumab heavy chain. This non-enzymatic reaction is highly dependent on pH, with increased rates observed at pH 7.5 and above. The deamidation proceeds through a succinimide intermediate, which then hydrolyzes to form either aspartic acid (Asp) or iso-aspartic acid (isoAsp).
The deamidation of the asparagine residue in this compound is a critical modification that can be monitored to assess the stability of Trastuzumab.
Role in Biopharmaceutical Analysis
This compound serves as a crucial signature peptide for the quantitative analysis of Trastuzumab in biological matrices. Its concentration is a direct measure of the amount of Trastuzumab that has not undergone deamidation at Asn55. In contrast, another signature peptide from Trastuzumab, FTISADTSK, is stable and represents the total concentration of the antibody. By comparing the concentrations of these two peptides, the extent of deamidation can be determined.
Deamidation within the CDR can lead to a loss of binding affinity to its target, HER2, and can also result in reduced recognition by antibodies used in enzyme-linked immunosorbent assays (ELISA), potentially leading to an underestimation of the total drug concentration by this method.
Experimental Protocols
The most common analytical technique for the quantification of this compound and its deamidation products is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This protocol is a generalized representation based on methodologies described in the literature.
-
Protein Precipitation: An initial protein precipitation step may be employed to remove bulk proteins from the plasma sample.
-
Reduction and Alkylation: The sample containing Trastuzumab is denatured, and the disulfide bonds are reduced (e.g., with dithiothreitol) and alkylated (e.g., with iodoacetamide) to ensure complete digestion.
-
Buffer Exchange: The sample buffer is exchanged to a digestion-compatible buffer, typically around pH 7.0 to minimize artificial deamidation during the digestion process.
-
Tryptic Digestion: Trypsin is added to the sample, and the mixture is incubated at 37°C for a defined period (e.g., 3 hours) to digest the antibody into smaller peptides, including this compound.
-
Digestion Quenching: The digestion is stopped by adding an acid, such as formic acid, which also prepares the sample for LC-MS/MS analysis.
-
Internal Standard Spiking: Stable isotope-labeled (SIL) versions of the peptides of interest are often added to the sample to serve as internal standards for accurate quantification.
The digested sample is then analyzed by LC-MS/MS, often using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.
Table 2: Representative LC-MS/MS Parameters for this compound and its Variants
| Peptide | Precursor Ion (m/z) | Product Ion (m/z) | Note |
| This compound | 542.8 [M+2H]²⁺ | 808.4 [y₇]⁺ | Non-deamidated form |
| IYPTDGYTR / IYPTisoDGYTR | 543.3 [M+2H]²⁺ | 809.4 [y₇]⁺ | Deamidated forms |
| IYPTsuccGYTR | 534.3 [M+2H]²⁺ | 791.4 [y₇]⁺ | Succinimide intermediate |
| FTISADTSK | 485.3 [M+2H]²⁺ | 721.4 [y₆]⁺ | Stable signature peptide |
Note: The specific m/z values may vary slightly depending on the instrument and calibration.
The overall process for the analysis of this compound from biological samples can be visualized as follows:
Quantitative Data
The LC-MS/MS methods for this compound are validated to ensure accuracy and precision. The following table summarizes typical quantitative performance metrics from published studies.
Table 3: Summary of Quantitative Method Performance
| Parameter | Value | Context | Source |
| Linear Dynamic Range | 0.5 - 500 µg/mL | For Trastuzumab in human plasma | |
| Bias and CV | < 15% | Within the validated range | |
| In Vitro Deamidation | Up to 37% | After 56 days in plasma at 37°C | |
| In Vivo Deamidation | Up to 25% | In breast cancer patient samples | |
| LLOQ (Lower Limit of Quantitation) | 1 µg/mL | For Nivolumab using Trastuzumab as internal standard | |
| Microflow LC-MS/MS Sensitivity | 5-fold increase | Compared to traditional flow LC-MS/MS |
Conclusion
The peptide this compound is a critical analyte for the pharmacokinetic and pharmacodynamic assessment of Trastuzumab. Its chemical susceptibility to deamidation at the Asn55 residue of the parent antibody provides a direct means to monitor a critical quality attribute that may impact the drug's efficacy. The well-established experimental workflows, primarily centered around LC-MS/MS, allow for precise and accurate quantification of both the native and deamidated forms of this signature peptide, providing invaluable data for drug development and clinical monitoring.
References
Trastuzumab Biotransformation and IYPTNGYTR Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biotransformation of Trastuzumab, a humanized monoclonal antibody targeting the HER2 receptor, with a specific focus on the formation and analytical significance of the signature peptide IYPTNGYTR. This document details the metabolic pathways, experimental protocols for analysis, and quantitative data pertinent to the study of Trastuzumab in preclinical and clinical settings.
Introduction to Trastuzumab and its Biotransformation
Trastuzumab is a cornerstone of therapy for HER2-positive breast and gastric cancers.[1] As a large protein therapeutic, its efficacy and safety are intrinsically linked to its pharmacokinetic profile and metabolic fate. Unlike small molecule drugs, which are often metabolized by cytochrome P450 enzymes, monoclonal antibodies like Trastuzumab are primarily eliminated through intracellular catabolism.[2] This process involves uptake by cells, followed by degradation into smaller peptides and amino acids within lysosomes.[3][4][5]
The biotransformation of Trastuzumab is a critical area of study, as modifications to the antibody structure can impact its stability, efficacy, and immunogenicity. A key biotransformation event is deamidation, particularly within the complementarity-determining regions (CDRs), which are crucial for antigen binding.
The Significance of the this compound Peptide
The peptide this compound is a signature peptide derived from the tryptic digestion of the light chain of Trastuzumab. It is located within a deamidation-sensitive region and is therefore a critical analyte for monitoring the chemical stability and in vivo fate of Trastuzumab. The asparagine (Asn) residue at position 55 within this peptide is a hotspot for deamidation, leading to the formation of aspartic acid (Asp) and isoaspartic acid (isoAsp) residues. This modification can alter the charge and conformation of the antibody, potentially affecting its binding affinity to the HER2 receptor and its recognition by analytical antibodies used in immunoassays.
Quantitative Analysis of Trastuzumab and its Biotransformation Products
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Trastuzumab and its biotransformation products. This technique relies on the tryptic digestion of the antibody into smaller peptides, followed by the selective detection and quantification of signature peptides.
Signature Peptides for Quantification
Two key signature peptides are often monitored:
-
FTISADTSK: A stable signature peptide that is not prone to modification. It is used to quantify the total Trastuzumab concentration.
-
This compound: A deamidation-sensitive signature peptide used to quantify the intact, unmodified form of Trastuzumab.
By comparing the concentrations of these two peptides, the extent of deamidation can be determined. Additionally, the deamidated products, IYPTDGYTR and IYPTisoDGYTR, can be directly quantified.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on Trastuzumab biotransformation.
Table 1: In Vitro and In Vivo Deamidation of Trastuzumab
| Study Type | Conditions | Duration | Extent of Deamidation | Reference |
| In Vitro Forced Degradation | pH 8, 37°C | 56 days | Up to 37% | |
| In Vivo (Patient Samples) | Breast cancer patients on long-term Trastuzumab treatment | Several months | Up to 25% |
Table 2: LC-MS/MS Assay Parameters for Trastuzumab Quantification
| Parameter | Value | Reference |
| Clinically Relevant Range | 0.5 to 500 µg/mL | |
| Bias and CV values | Well below 15% | |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL in mouse plasma |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the analysis of Trastuzumab biotransformation.
Sample Preparation for Peptide Mapping
The following is a typical workflow for the preparation of Trastuzumab samples for LC-MS/MS analysis.
Diagram 1: Experimental Workflow for Trastuzumab Peptide Mapping
Caption: Workflow for Trastuzumab sample preparation and analysis.
Protocol:
-
Denaturation: To 50 µL of plasma sample, add a denaturing agent such as 6.4 M guanidine chloride.
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide to a final concentration of 10 mM and incubate in the dark at room temperature for 30 minutes to alkylate the free sulfhydryl groups.
-
Digestion: Dilute the sample to reduce the concentration of guanidine hydrochloride to below 1 M. Add trypsin at a protein-to-enzyme ratio of 25:1 and incubate at 37°C for 3 hours to overnight. The digestion is typically performed at pH 7 to minimize in-vitro deamidation.
-
Quenching: Stop the digestion by adding an acid, such as 10% trifluoroacetic acid.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer is used.
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for peptide separation.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Selected Reaction Monitoring (SRM) is employed for quantitative analysis on a triple quadrupole mass spectrometer, where specific precursor-to-product ion transitions for each signature peptide are monitored.
Table 3: Example SRM Transitions for Trastuzumab Signature Peptides
| Peptide | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 542.8 | 405.1 |
| FTISADTSK | 485.2 | 721.3 |
| GPSVFPLAPSSK | 593.8 | 699.4 |
Source:
Signaling Pathways and Intracellular Fate
The biotransformation of Trastuzumab is initiated by its binding to the HER2 receptor on the surface of cancer cells.
Diagram 2: Trastuzumab Internalization and Degradation Pathway
References
- 1. Trastuzumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Characteristics of Monoclonal Antibody Drugs - Creative Proteomics [creative-proteomics.com]
- 3. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Foundational Principles of Signature Peptides in Protein Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of proteins is paramount in various fields of biological research and drug development, from biomarker discovery to understanding disease mechanisms and assessing therapeutic efficacy. While traditional ligand-binding assays have been the cornerstone of protein quantification, mass spectrometry (MS)-based approaches, particularly those employing signature peptides, have emerged as a powerful and specific alternative. This technical guide delves into the foundational principles of using signature peptides for protein quantification, providing an in-depth overview of the methodology, from experimental design to data analysis.
At its core, the signature peptide approach involves the enzymatic digestion of a target protein into a complex mixture of smaller peptides. From this mixture, one or more unique peptides, termed "signature peptides" or "surrogate peptides," are selected for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The concentration of these signature peptides serves as a proxy for the concentration of the parent protein. This bottom-up proteomics strategy offers high specificity and the capability for multiplexing, allowing for the simultaneous quantification of multiple proteins in a single analysis.[4][5]
This guide will provide detailed experimental protocols, present quantitative data in a structured format, and visualize key workflows and pathways to offer a comprehensive resource for researchers and professionals in the field.
Core Principles of Signature Peptide Selection
The selection of appropriate signature peptides is a critical step that significantly impacts the accuracy and reliability of the quantification results. Several key criteria must be considered:
-
Uniqueness: The amino acid sequence of the signature peptide must be unique to the target protein within the biological matrix being analyzed. This ensures that the measured signal originates solely from the protein of interest. In silico tools like BLAST can be used to verify peptide uniqueness against protein sequence databases.
-
Detectability and Stability: The peptide should exhibit good ionization efficiency and fragmentation characteristics in the mass spectrometer to ensure a strong and stable signal. Peptides prone to post-translational modifications (PTMs) or chemical modifications during sample preparation should generally be avoided unless the modification itself is the target of the study.
-
Reproducible Generation: The signature peptide should be consistently and reproducibly generated during enzymatic digestion. This requires optimization of the digestion protocol to ensure complete and efficient cleavage.
-
Physicochemical Properties: The peptide's length (typically 7-20 amino acids), hydrophobicity, and chromatographic behavior should be suitable for LC-MS/MS analysis.
Experimental Workflow for Signature Peptide Quantification
The overall workflow for protein quantification using signature peptides can be broken down into several key stages, each requiring careful optimization.
Caption: A generalized experimental workflow for protein quantification using signature peptides.
Detailed Experimental Protocols
Protocol 1: In-Solution Protein Digestion
This protocol describes a standard method for digesting proteins in solution prior to LC-MS/MS analysis.
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium Bicarbonate (NH4HCO3)
-
Trypsin (mass spectrometry grade)
-
Formic Acid
Procedure:
-
Denaturation: Resuspend the protein sample in a buffer containing 8 M urea and 100 mM NH4HCO3.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 20 minutes to alkylate free cysteine residues.
-
Quenching: Add DTT to a final concentration of 20 mM to quench the excess IAA.
-
Dilution: Dilute the sample with 100 mM NH4HCO3 to reduce the urea concentration to less than 2 M, which is necessary for optimal trypsin activity.
-
Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge before LC-MS/MS analysis.
Protocol 2: Stable Isotope-Labeled (SIL) Peptide Spike-in for Absolute Quantification
For absolute quantification, a known amount of a stable isotope-labeled version of the signature peptide is added to the sample.
Procedure:
-
Peptide Synthesis: Synthesize a heavy-isotope labeled version of the target signature peptide. This typically involves incorporating amino acids with 13C and/or 15N isotopes.
-
Quantification of SIL Peptide: Accurately determine the concentration of the SIL peptide stock solution.
-
Spike-in: After protein extraction and denaturation but before enzymatic digestion, add a known amount of the SIL peptide to the sample.
-
Digestion and Analysis: Proceed with the enzymatic digestion and LC-MS/MS analysis as described in Protocol 1.
-
Quantification: The absolute quantity of the endogenous (light) peptide is determined by comparing its peak area to that of the known amount of the co-eluting heavy SIL peptide.
Quantitative Data Presentation
The performance of a signature peptide-based quantification assay is evaluated based on several key parameters, including linearity, accuracy, precision, and the lower limit of quantification (LLOQ). The following tables summarize representative quantitative data for selected signature peptides.
Table 1: Quantitative Performance of Signature Peptides
| Signature Peptide | LLOQ (pg/mL) | Linear Dynamic Range (pg/mL) | Accuracy at LLOQ (%) | Precision (%CV) at LLOQ |
| AGLIVAEGVTK | 2.64 | 2.64 - 10,000 | 94 | < 14 |
| LGLDFDSFR | 10.7 | 10.7 - 20,000 | 98 | < 12 |
| FNWYVDGVEVHNAK | 16.8 | 16.8 - 25,000 | 106 | < 10 |
*Data obtained using a microflow LC system coupled to a ZenoTOF 7600 system.
Table 2: Comparison of LLOQ with and without Summation of Multiple Fragment Ions
| Signature Peptide | LLOQ (Single Fragment Ion) (pg/mL) | LLOQ (Summed Fragment Ions) (pg/mL) | Improvement Factor |
| AGLIVAEGVTK | 6.5 | 2.64 | 2.5x |
| LGLDFDSFR | 21.4 | 10.7 | 2.0x |
| FNWYVDGVEVHNAK | 84.0 | 16.8 | 5.0x |
Visualization of Signaling Pathways
Signature peptide quantification is a powerful tool for studying the dynamics of signaling pathways. By quantifying the changes in the abundance of key proteins and their post-translational modifications, researchers can gain insights into pathway activation and inhibition.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various cancers.
Caption: A simplified diagram of the EGFR signaling pathway leading to cell proliferation.
AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its components are frequently dysregulated in cancer, making it a key target for therapeutic intervention.
Caption: A simplified representation of the PI3K/AKT/mTOR signaling pathway.
Conclusion
The use of signature peptides in conjunction with LC-MS/MS provides a robust and specific platform for the quantification of proteins in complex biological matrices. The success of this approach hinges on the careful selection of signature peptides, meticulous optimization of experimental protocols, and rigorous validation of assay performance. As mass spectrometry technology continues to advance, the sensitivity, throughput, and scope of signature peptide-based protein quantification are expected to further expand, solidifying its role as an indispensable tool in both basic research and the development of new therapeutics.
References
- 1. Signature-peptide approach to detecting proteins in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative bioanalysis of proteins by digestion and LC-MS/MS: the use of multiple signature peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative, Multiplexed Assays for Low Abundance Proteins in Plasma by Targeted Mass Spectrometry and Stable Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Exploratory Studies of Monoclonal Antibody Deamidation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of monoclonal antibody (mAb) deamidation, a critical quality attribute that can impact the efficacy, safety, and stability of therapeutic proteins. We will delve into the mechanisms of deamidation, analytical strategies for its characterization, and its potential impact on biological function.
Introduction to Monoclonal Antibody Deamidation
Deamidation is a non-enzymatic chemical modification that involves the conversion of an asparagine (Asn) or glutamine (Gln) residue to an aspartic acid (Asp) or isoaspartic acid (isoAsp) residue, or a glutamic acid (Glu) residue, respectively. Deamidation of Asn is significantly more common and proceeds through a succinimide intermediate, particularly when the Asn is followed by a small amino acid like glycine or serine.[1] This modification introduces a negative charge and can alter the local protein structure, potentially affecting antigen binding, Fc receptor interaction, and overall stability.[2][3]
The rate of deamidation is influenced by several factors, including pH, temperature, and the composition of the formulation buffer.[4] Generally, deamidation rates increase with higher pH and temperature. The primary sequence and three-dimensional structure of the mAb also play a crucial role, with certain "hot spot" sequences being more susceptible to this modification.[5]
The Chemical Pathway of Asparagine Deamidation
The primary mechanism for asparagine deamidation under neutral to basic conditions involves the formation of a five-membered succinimide (or aspartimide) ring intermediate. This intermediate is then hydrolyzed to form either aspartic acid or isoaspartic acid, typically in a ratio of approximately 1:3.
Quantitative Analysis of Deamidation
The propensity for deamidation is a critical consideration during the development of monoclonal antibodies. Forced degradation studies, where mAbs are subjected to stress conditions such as elevated temperature and pH, are employed to identify potential deamidation sites and to understand the degradation pathways.
Impact of pH and Temperature on Deamidation Rates
The rate of deamidation is highly dependent on the pH and temperature of the solution. The following tables summarize quantitative data from studies on IgG1 antibodies, illustrating the acceleration of deamidation at higher pH and temperature.
| mAb | Condition | Deamidation Site | Deamidation Rate Constant (day⁻¹) | Reference |
| IgG1 mAb | Formulation Buffer (pH 5.0-5.8), 37°C | LC Asn93 | < 1.0 x 10⁻³ | |
| IgG1 mAb | Formulation Buffer (pH 5.0-5.8), 37°C | HC Asn43 | < 1.0 x 10⁻³ | |
| IgG1 mAb | Formulation Buffer (pH 5.0-5.8), 37°C | HC Asn55 | < 1.0 x 10⁻³ | |
| IgG1 mAb | Phosphate Buffer (pH 8.5), 37°C | HC Asn57 | > 2.3 x 10⁻³ | |
| IgG1 mAb | Phosphate Buffer (pH 8.5), 37°C | LC Asn28 | > 2.3 x 10⁻³ | |
| IgG1 mAb | Phosphate Buffer (pH 8.5), 37°C | LC Asn53 | > 2.3 x 10⁻³ | |
| IgG1 mAb | Phosphate Buffer (pH 8.5), 37°C | HC Asn55 | > 2.3 x 10⁻³ |
| Antibody Fragment | Condition | Deamidation Site | Half-life (days) | Reference |
| Fc IgG1 Peptide | Tris Buffer (pH 7.5), 37°C | N382 | ~3.4 | |
| Intact Fc IgG1 | Tris Buffer (pH 7.5), 37°C | N382 | ~108 |
Influence of Buffer Composition on Deamidation
The choice of buffer can significantly influence the rate of deamidation. While direct comparative studies across multiple buffer systems for a single mAb are limited in the public domain, the available data suggests that buffer choice is a critical parameter in formulation development to minimize degradation. Histidine is a commonly used buffer in mAb formulations due to its favorable stability profile.
| Antibody | Buffer System | Condition | Observation | Reference |
| IgG4 mAb | Sodium Citrate | Stability | Showed superior performance compared to citrate phosphate. | |
| IgG4 mAb | Histidine | Stability | Formulations with trehalose or sorbitol demonstrated stability comparable to approved IgG4 formulations. | |
| IgG4 mAb | Acetate | Stability | Outperformed citrate-based buffers in some aspects. | |
| IgG1 mAb | Phosphate vs. Histidine | Stability | Hinge region hydrolysis was lower in histidine buffer compared to phosphate buffer at identical pH. |
Experimental Protocols for Deamidation Analysis
Accurate detection and quantification of deamidation are crucial for process control and quality assessment. The following sections detail common experimental protocols used in exploratory studies of mAb deamidation.
Forced Deamidation Protocol
This protocol is designed to intentionally induce deamidation to identify potential hotspots and assess the stability of a monoclonal antibody.
Objective: To accelerate deamidation for analytical characterization.
Materials:
-
Monoclonal antibody solution (e.g., 1-10 mg/mL)
-
High pH buffer (e.g., 0.1 M sodium phosphate, pH 8.0-9.0 or 0.1 M NaOH)
-
Incubator or water bath set to a high temperature (e.g., 37-45°C)
-
Dialysis or buffer exchange columns
-
Appropriate formulation buffer for quenching the reaction
Procedure:
-
Sample Preparation: Dialyze the mAb into the high pH stress buffer.
-
Incubation: Incubate the mAb solution at the elevated temperature for a defined period (e.g., from hours to several weeks). Time points should be taken to monitor the progression of deamidation.
-
Quenching: At each time point, remove an aliquot of the sample and immediately stop the degradation by lowering the pH and temperature. This can be achieved by dialyzing or buffer exchanging the sample into its formulation buffer and storing it at -80°C.
-
Analysis: Analyze the stressed samples using the analytical methods described below (IEX-HPLC, Peptide Mapping LC-MS).
Ion-Exchange Chromatography (IEX-HPLC)
IEX-HPLC separates molecules based on their net surface charge. Deamidation introduces a negative charge, resulting in an earlier elution time on a cation-exchange column compared to the non-deamidated mAb.
Objective: To separate and quantify deamidated variants.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Cation-exchange column (e.g., ProPac WCX-10)
Reagents:
-
Mobile Phase A: Low salt buffer (e.g., 10 mM sodium phosphate, pH 7.2)
-
Mobile Phase B: High salt buffer (e.g., 10 mM sodium phosphate, 200 mM NaCl, pH 7.2)
Procedure:
-
Column Equilibration: Equilibrate the cation-exchange column with Mobile Phase A.
-
Sample Injection: Inject the mAb sample (typically 20-100 µg) onto the column.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Mobile Phase B over 30-60 minutes).
-
Detection: Monitor the elution profile at 280 nm.
-
Quantification: Integrate the peak areas corresponding to the main peak and the acidic variants (deamidated forms) to determine the relative percentage of deamidation.
Peptide Mapping by LC-MS
Peptide mapping provides site-specific information about deamidation. The mAb is enzymatically digested into smaller peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry.
Objective: To identify and quantify specific deamidation sites.
Workflow:
Protocol:
-
Denaturation, Reduction, and Alkylation:
-
Denature the mAb (e.g., in 6 M Guanidine HCl).
-
Reduce disulfide bonds with a reducing agent (e.g., 10 mM Dithiothreitol, DTT).
-
Alkylate the free sulfhydryl groups to prevent re-oxidation (e.g., with 25 mM Iodoacetamide).
-
-
Enzymatic Digestion:
-
Buffer exchange the sample into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add a protease, such as trypsin, at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).
-
Incubate at 37°C for a specified time (e.g., 4-18 hours). To minimize method-induced deamidation, shorter digestion times can be employed.
-
-
LC-MS/MS Analysis:
-
Quench the digestion by adding an acid (e.g., formic acid).
-
Inject the peptide mixture onto a reversed-phase LC column.
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer capable of both MS and MS/MS fragmentation.
-
-
Data Analysis:
-
Identify the peptides by matching the MS/MS fragmentation patterns to the theoretical fragments of the mAb sequence.
-
Identify deamidated peptides by a +1 Da mass shift.
-
Quantify the extent of deamidation at specific sites by comparing the peak areas of the deamidated and non-deamidated peptide ions.
-
Impact of Deamidation on Biological Function
Deamidation can have significant consequences for the biological activity of a monoclonal antibody. The introduction of a negative charge and potential conformational changes can affect both antigen binding and Fc-mediated effector functions.
Effect on Antigen Binding
Deamidation within the complementarity-determining regions (CDRs) can directly impact the antigen-binding affinity. The alteration of charge and structure within the paratope can disrupt the precise interactions required for high-affinity binding to the target antigen. This can lead to a reduction or complete loss of the therapeutic efficacy of the mAb.
Impact on Fc-Mediated Effector Functions
Deamidation in the Fc region can modulate the interaction of the antibody with Fc receptors (FcγRs) on immune cells, thereby affecting effector functions such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC):
ADCC is a critical mechanism of action for many therapeutic antibodies, particularly in oncology. It is initiated by the binding of the antibody Fc region to FcγRs, primarily FcγRIIIa (CD16a), on effector cells like Natural Killer (NK) cells. This binding triggers the release of cytotoxic granules, leading to the lysis of the target cell.
Deamidation at specific sites in the Fc region, such as Asn325 in IgG1, has been shown to significantly reduce binding to FcγRIIIa and consequently abolish ADCC activity. This highlights the importance of monitoring deamidation in the Fc region as a critical quality attribute.
Complement-Dependent Cytotoxicity (CDC):
CDC is another important effector function where the binding of C1q to the Fc region of the antibody initiates the classical complement cascade, leading to the formation of the membrane attack complex (MAC) and lysis of the target cell. While the direct impact of deamidation on CDC is less extensively studied than on ADCC, any modification that alters the conformation of the C1q binding site in the Fc region could potentially affect the initiation of the complement cascade.
Conclusion
The deamidation of asparagine and glutamine residues is a critical post-translational modification that requires careful monitoring and control throughout the lifecycle of a monoclonal antibody therapeutic. Understanding the factors that influence deamidation, employing robust analytical methods for its characterization, and assessing its impact on biological function are essential for ensuring the development of safe, stable, and efficacious antibody-based drugs. This guide provides a foundational framework for researchers and drug development professionals to design and execute exploratory studies on mAb deamidation products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Characterization of IgG1 Fc Deamidation at Asparagine 325 and Its Impact on Antibody-dependent Cell-mediated Cytotoxicity and FcγRIIIa Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Based Prediction of Asparagine Deamidation Propensity in Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
The Clinical Imperative of Monitoring Trastuzumab Deamidation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trastuzumab, a humanized monoclonal antibody targeting the HER2 receptor, is a cornerstone of therapy for HER2-positive breast and gastric cancers. As a complex biologic, trastuzumab is susceptible to post-translational modifications, among which deamidation is of critical concern. This technical guide provides a comprehensive overview of the clinical relevance of monitoring trastuzumab deamidation. It delves into the molecular mechanisms of deamidation, its impact on the drug's efficacy, pharmacokinetics, and immunogenicity, and presents detailed methodologies for its monitoring. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to ensure the quality, safety, and efficacy of this vital therapeutic agent.
Introduction: The Significance of Trastuzumab and the Challenge of Deamidation
Trastuzumab has revolutionized the treatment of HER2-positive cancers by specifically targeting the human epidermal growth factor receptor 2 (HER2), a transmembrane protein that, when overexpressed, drives aggressive tumor growth.[1][2] The efficacy of trastuzumab is intrinsically linked to its ability to bind to the extracellular domain of HER2 with high affinity, thereby inhibiting downstream signaling pathways and flagging cancer cells for destruction by the immune system.[3][4]
However, as a therapeutic protein, trastuzumab is subject to chemical modifications that can alter its structure and function. Deamidation, the spontaneous non-enzymatic conversion of asparagine (Asn) residues to aspartic acid (Asp) or isoaspartic acid (isoAsp), is a common degradation pathway for monoclonal antibodies.[5] When deamidation occurs within the Complementarity Determining Regions (CDRs) of trastuzumab, the regions directly responsible for antigen binding, it can have profound clinical consequences. This guide will explore the critical need for monitoring this specific post-translational modification to guarantee the consistent clinical performance of trastuzumab.
The Molecular Mechanism of Trastuzumab Deamidation and Its Impact on HER2 Signaling
Deamidation introduces a negative charge into the protein structure, which can disrupt the intricate network of interactions required for high-affinity binding to HER2. The primary sites of deamidation in trastuzumab that are of clinical concern are located within the CDRs of the light and heavy chains.
Key Deamidation Sites in Trastuzumab
Research has identified several key residues in trastuzumab that are particularly susceptible to deamidation and isomerization (a related degradation pathway for aspartic acid):
-
Light Chain Asn-30 (LC-Asn-30): Located in the CDR1 of the light chain, this residue is highly susceptible to deamidation.
-
Heavy Chain Asn-55 (HC-Asn-55): Situated in the CDR2 of the heavy chain, this asparagine is also a known deamidation hotspot.
-
Heavy Chain Asp-102 (HC-Asp-102): This aspartic acid residue in the CDR3 of the heavy chain is prone to isomerization, forming isoaspartate, which can significantly impact potency.
Impact on HER2 Signaling Pathways
Trastuzumab exerts its anti-cancer effects through multiple mechanisms, all of which are dependent on its binding to HER2. Deamidation, by reducing this binding affinity, can attenuate these crucial signaling pathways.
-
Inhibition of HER2 Dimerization and Downstream Signaling: Trastuzumab binding prevents the homodimerization and heterodimerization of HER2 with other HER family members, thereby blocking the activation of downstream pro-survival signaling cascades like the PI3K/Akt and MAPK pathways. Reduced binding due to deamidation can lead to incomplete pathway inhibition and diminished therapeutic effect.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Trastuzumab's Fc region recruits immune effector cells, such as natural killer (NK) cells, to the tumor site, leading to cancer cell lysis. While deamidation in the CDRs primarily affects antigen binding, significant alterations in the antibody's overall conformation could potentially impact Fc-mediated functions, although this is considered a secondary effect.
Below is a diagram illustrating the primary mechanism of action of trastuzumab and the potential disruption caused by deamidation.
Caption: Trastuzumab's mechanism of action and the impact of deamidation.
Clinical Relevance of Monitoring Trastuzumab Deamidation
The monitoring of trastuzumab deamidation is not merely a quality control exercise; it has direct implications for patient outcomes. The accumulation of deamidated forms of the drug can lead to a reduction in therapeutic efficacy, altered pharmacokinetic properties, and potentially, an increased risk of immunogenicity.
Impact on Efficacy
The most significant clinical consequence of trastuzumab deamidation is the potential loss of efficacy. This is primarily due to the reduced binding affinity of the deamidated antibody to the HER2 receptor.
| Deamidation Site | Impact on HER2 Binding Affinity | Effect on Potency |
| LC-Asn-30 | Moderately reduced binding affinity (approximately 83% of main variant) | Moderately affects potency |
| HC-Asp-102 (Isomerization) | Minor effect on binding affinity (approximately 95% of main variant) | Significantly reduces in-vitro anti-proliferation activity |
Table 1: Quantitative Impact of Deamidation at Key CDRs on Trastuzumab Efficacy.
Studies have shown a direct correlation between the level of deamidation and the loss of biological activity. For instance, deamidated trastuzumab demonstrated a reduced capability to inhibit the growth of breast cancer cells in a cell-based viability assay.
Impact on Pharmacokinetics
Deamidation can also alter the pharmacokinetic (PK) profile of trastuzumab. The introduction of a negative charge can affect the drug's distribution and clearance. While studies on the direct impact of trastuzumab deamidation on its PK are ongoing, it is a critical parameter to monitor, as significant changes could lead to sub-optimal drug exposure in patients. In vivo studies have shown that deamidation of trastuzumab occurs over time in patients, with up to 25% of the drug being deamidated after several months of treatment.
| Study Type | Deamidation Level Observed |
| In vitro (Forced Degradation) | Up to 37% deamidation after 56 days. |
| In vivo (Patient Samples) | Up to 25% deamidation after several months of treatment. Up to 47% deamidation has been observed in some patient samples. |
Table 2: Observed Levels of Trastuzumab Deamidation.
Impact on Immunogenicity
The formation of degradation products, including deamidated species, has the potential to elicit an immune response in patients, leading to the formation of anti-drug antibodies (ADAs). While trastuzumab is generally considered to have low immunogenicity, any modification to its structure could theoretically increase this risk. However, current clinical data suggests that the low levels of deamidation typically observed in vivo do not lead to a significant increase in immunogenicity.
Experimental Protocols for Monitoring Trastuzumab Deamidation
A robust analytical strategy is essential for the routine monitoring of trastuzumab deamidation. The two primary methods employed are Cation Exchange Chromatography (CEX) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Cation Exchange Chromatography (CEX)
CEX separates proteins based on their surface charge. Deamidation introduces a negative charge, causing the modified trastuzumab to elute earlier than the main, non-deamidated isoform.
Detailed Methodology:
-
Sample Preparation: Trastuzumab samples are diluted to a suitable concentration (e.g., 1 mg/mL) in a low-salt mobile phase A.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a strong or weak cation exchange column is used.
-
Mobile Phases:
-
Mobile Phase A: Typically a low ionic strength buffer at a pH below the isoelectric point (pI) of the main isoform (e.g., 20 mM MES, pH 6.0).
-
Mobile Phase B: Mobile Phase A with the addition of a high concentration of salt (e.g., 1 M NaCl).
-
-
Gradient Elution: A linear gradient from low to high salt concentration is applied to elute the bound proteins. Acidic variants (including deamidated forms) will elute first, followed by the main peak, and then basic variants.
-
Detection: Elution is monitored by UV absorbance at 280 nm.
-
Data Analysis: The percentage of each charge variant is calculated based on the peak area relative to the total peak area.
Caption: Experimental workflow for Cation Exchange Chromatography.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), provides a more detailed characterization of deamidation, allowing for site-specific identification and quantification.
Detailed Methodology:
-
Sample Preparation and Digestion:
-
Trastuzumab is denatured, reduced, and alkylated.
-
The protein is then digested into smaller peptides using a specific protease, most commonly trypsin.
-
-
LC Separation: The resulting peptide mixture is separated using reversed-phase liquid chromatography (RPLC).
-
Mass Spectrometry Analysis:
-
The eluting peptides are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer.
-
A full scan MS is performed to detect the peptide masses. A deamidated peptide will have a mass increase of approximately 0.984 Da compared to its native counterpart.
-
Tandem MS (MS/MS) is performed on selected precursor ions to fragment the peptides and determine the exact location of the deamidation.
-
-
Data Analysis:
-
Specialized software is used to identify the peptides and quantify the relative abundance of the deamidated forms by comparing the peak areas of the modified and unmodified peptides.
-
Caption: Experimental workflow for LC-MS/MS analysis of deamidation.
Logical Relationship: From Molecular Modification to Clinical Impact
The following diagram illustrates the logical cascade from the molecular event of deamidation to its ultimate clinical consequences. This framework highlights the critical control points for monitoring and ensuring the quality of trastuzumab.
Caption: Logical flow from molecular deamidation to clinical outcome.
Conclusion
The monitoring of trastuzumab deamidation is a critical aspect of ensuring its clinical safety and efficacy. Deamidation, particularly within the CDRs, can significantly impair the antibody's ability to bind to its target, HER2, leading to a reduction in its therapeutic effect. This in-depth technical guide has provided a comprehensive overview of the molecular mechanisms, clinical relevance, and analytical methodologies associated with trastuzumab deamidation. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is paramount for the development of robust manufacturing processes, meaningful stability studies, and ultimately, the consistent delivery of high-quality, effective trastuzumab to patients. As our understanding of the subtle yet significant impacts of post-translational modifications continues to grow, the diligent monitoring of deamidation will remain a cornerstone of biopharmaceutical quality control.
References
- 1. Effect of Trastuzumab–HER2 Complex Formation on Stress-Induced Modifications in the CDRs of Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Trastuzumab-HER2 Complex Formation on Stress-Induced Modifications in the CDRs of Trastuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for the Detection of IYPTNGYTR in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of novel peptides, such as the hypothetical nine-residue peptide IYPTNGYTR (Ile-Tyr-Pro-Thr-Asn-Gly-Tyr-Thr-Arg), in complex biological matrices like human plasma is a critical task in biomarker discovery and pharmaceutical development. The inherent challenges include low abundance, potential for rapid degradation, and interference from high-abundance proteins.[1] This document provides detailed protocols for two robust analytical methods: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for high specificity and sensitivity.[2][3]
Section 1: Immunoassay-Based Detection by Competitive ELISA
A competitive ELISA is a sensitive technique for quantifying specific antigens.[4] In this format, the this compound peptide in the plasma sample competes with a labeled or plate-bound this compound peptide for a limited number of specific antibody binding sites.[5] The resulting signal is inversely proportional to the concentration of this compound in the sample.
Experimental Protocol
-
Antibody Generation: As this compound is a novel peptide, a specific polyclonal or monoclonal antibody must be generated. This typically involves synthesizing the peptide, conjugating it to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH), and immunizing host animals.
-
Microplate Coating:
-
Dilute synthetic this compound peptide to a concentration of 1-10 µg/mL in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6).
-
Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.
-
Cover the plate and incubate overnight at 4°C.
-
Aspirate the coating solution and wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of Blocking Buffer (e.g., PBS with 3-5% Bovine Serum Albumin or non-fat dry milk) to each well to prevent non-specific binding.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare a standard curve by serially diluting the synthetic this compound peptide in an appropriate sample diluent.
-
Prepare plasma samples. A preliminary extraction or dilution may be necessary to minimize matrix effects.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or plasma sample with 50 µL of the diluted primary antibody against this compound for 1 hour at 37°C.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.
-
Stop the reaction by adding 100 µL of Stop Solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition and Analysis:
-
Read the optical density (OD) at 450 nm using a microplate reader within 5 minutes of adding the stop solution.
-
Generate a standard curve by plotting the OD values against the known concentrations of the standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their OD values from the standard curve.
-
Data Presentation: Competitive ELISA Results
| Sample ID | Dilution Factor | OD at 450 nm | Calculated Concentration (ng/mL) | Final Concentration (ng/mL) |
| Standard 1 | N/A | 0.215 | 100.0 | 100.0 |
| Standard 2 | N/A | 0.350 | 50.0 | 50.0 |
| Standard 3 | N/A | 0.680 | 25.0 | 25.0 |
| Standard 4 | N/A | 1.150 | 12.5 | 12.5 |
| Blank | N/A | 2.100 | 0.0 | 0.0 |
| Plasma 001 | 1:10 | 0.850 | 18.5 | 185.0 |
| Plasma 002 | 1:10 | 1.520 | 7.2 | 72.0 |
Section 2: LC-MS/MS-Based Detection
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity for peptide quantification, making it the gold standard for bioanalysis. The method involves extracting the peptide from plasma, separating it from other components via liquid chromatography, and then detecting and quantifying it by mass spectrometry.
Experimental Protocol
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Plasma Pre-treatment: Thaw human plasma samples (collected in EDTA tubes) on ice. To prevent degradation, add a protease inhibitor cocktail. Centrifuge at 1,600 x g for 15 minutes at 4°C to remove any particulates.
-
Acidification: Acidify 500 µL of plasma with an equal volume of a binding buffer (e.g., 1% trifluoroacetic acid, TFA, in water) to disrupt protein binding.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of elution buffer (e.g., 60% acetonitrile, 1% TFA) followed by equilibration with 3 mL of binding buffer.
-
Sample Loading: Load the acidified plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of binding buffer to remove salts and other hydrophilic impurities.
-
Elution: Elute the this compound peptide with 1 mL of elution buffer into a clean collection tube.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum centrifuge. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Develop a gradient to separate this compound from other components. A typical gradient might be: 0-2 min (5% B), 2-10 min (5-60% B), 10-12 min (60-95% B), 12-14 min (95% B), 14-15 min (95-5% B), 15-20 min (5% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use positive-ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This requires prior optimization using synthetic this compound to determine the precursor ion (the protonated molecular ion, [M+H]⁺) and the most stable, high-intensity product ions (fragments).
-
MRM Transitions: At least two MRM transitions should be monitored for confident quantification and confirmation.
-
Example Precursor Ion (m/z): Calculated for this compound.
-
Example Product Ions (m/z): Specific y- or b-ions generated from fragmentation.
-
-
Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
-
Data Acquisition and Analysis:
-
Create a standard curve using synthetic this compound spiked into a blank plasma matrix and subjected to the same extraction procedure.
-
Integrate the peak areas of the MRM transitions for both the standards and the unknown samples.
-
Calculate the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Data Presentation: LC-MS/MS Quantification Results
| Sample ID | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area | Calculated Concentration (pM) |
| Standard 1 | 6.81 | 1056.5 | 957.4 | 150,234 | 1000 |
| Standard 2 | 6.81 | 1056.5 | 957.4 | 75,112 | 500 |
| Standard 3 | 6.81 | 1056.5 | 957.4 | 15,056 | 100 |
| Blank | - | 1056.5 | 957.4 | 0 | 0 |
| Plasma 001 | 6.82 | 1056.5 | 957.4 | 22,540 | 152.3 |
| Plasma 002 | 6.81 | 1056.5 | 957.4 | 8,980 | 58.9 |
Section 3: Visualized Workflows and Pathways
Diagrams
Caption: Overall experimental workflow for this compound detection.
References
- 1. Evaluation of endogenous plasma peptide extraction methods for mass spectrometric biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. q2labsolutions.com [q2labsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 5. Competition between bound and free peptides in an ELISA-based procedure that assays peptides derived from protein digests - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IYPTNGYTR Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide IYPTNGYTR is a signature peptide derived from the complementarity-determining region (CDR) of the heavy chain of the therapeutic monoclonal antibody, Trastuzumab. Accurate quantification of this peptide is crucial for pharmacokinetic studies, therapeutic drug monitoring, and for assessing chemical modifications such as deamidation, which can impact the drug's efficacy. This document provides detailed application notes and protocols for the sample preparation of this compound from biological matrices, primarily human plasma, for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A key challenge in the analysis of this compound is its susceptibility to deamidation at the asparagine (Asn, N) residue.[1][2][3] This chemical modification leads to the formation of aspartic acid (Asp, D) or isoaspartic acid (isoAsp) residues, resulting in mass shifts and potentially altered biological activity. The sample preparation protocols outlined below are optimized to minimize this ex vivo modification while ensuring efficient extraction and recovery.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the sample preparation and analysis of the this compound peptide.
Table 1: LC-MS/MS Method Performance for Trastuzumab Quantification (via this compound)
| Parameter | Value | Reference |
| Analytical Range | 0.5 - 500 µg/mL | [1][3] |
| Bias | < 15% | |
| Coefficient of Variation (CV) | < 15% | |
| Lower Limit of Quantitation (LLOQ) | 0.500 µg/mL |
Table 2: Tryptic Digestion Efficiency and Deamidation of this compound
| Parameter | Condition | Value | Reference |
| Digestion Efficiency | pH 7, 37°C, 3 hours | > 80% | |
| Deamidation during Digestion | pH 7, 37°C, 3 hours | < 1% | |
| Deamidation during Digestion | pH 8.5, 37°C, 3 hours | ~8% (isoAsp form) | |
| Deamidation during Digestion | pH 8.5, 37°C, 20 hours | ~150% (isoAsp form) |
Experimental Protocols
Protocol 1: Immunoaffinity Purification of Trastuzumab from Human Plasma
This protocol describes the selective enrichment of Trastuzumab from human plasma using an immunoaffinity capture technique prior to enzymatic digestion.
Materials:
-
Human K2EDTA plasma samples
-
Recombinant HER2 ECD antigen
-
Biotinylation reagent (e.g., EZ-Link Sulfo-NHS-LC-Biotin)
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., Tris-buffered saline, TBS)
-
Elution Buffer (e.g., 0.25% Formic Acid in 10% acetonitrile)
-
Neutralization Buffer (e.g., 1 M Ammonium Bicarbonate)
Procedure:
-
Antigen Biotinylation: Biotinylate the HER2 ECD antigen according to the manufacturer's instructions.
-
Bead Preparation: Prepare streptavidin-coated magnetic beads by washing them with TBS.
-
Antigen Immobilization: Incubate the washed beads with the biotinylated HER2 ECD to immobilize the antigen.
-
Immuno-capture: a. To 50 µL of plasma sample, add an appropriate amount of internal standard. b. Add the plasma sample to the HER2-coated magnetic beads. c. Incubate overnight at room temperature with gentle mixing to allow Trastuzumab to bind to the immobilized antigen.
-
Washing: a. Place the tubes on a magnetic rack to capture the beads. b. Carefully aspirate and discard the supernatant. c. Wash the beads twice with 200 µL of TBS to remove non-specifically bound proteins.
-
Elution: a. Add 80 µL of Elution Buffer to the beads and mix for 10 minutes at room temperature to release the bound Trastuzumab. b. Immediately neutralize the eluate by transferring it to a tube containing 10 µL of 1 M Ammonium Bicarbonate.
Protocol 2: In-Solution Tryptic Digestion of Trastuzumab
This protocol details the enzymatic digestion of the purified Trastuzumab to generate the this compound signature peptide. The pH is carefully controlled to minimize deamidation.
Materials:
-
Purified Trastuzumab eluate from Protocol 1
-
Dithiothreitol (DTT) solution (1 M)
-
Iodoacetamide (IAA) solution (0.5 M)
-
Sequencing Grade Modified Trypsin (e.g., Promega)
-
Ammonium Bicarbonate (NH4HCO3) buffer (50 mM, pH 7.0)
-
Formic Acid (FA)
Procedure:
-
Reduction: a. To the neutralized Trastuzumab eluate, add DTT to a final concentration of 10 mM. b. Incubate at 60°C for 1 hour to reduce the disulfide bonds.
-
Alkylation: a. Cool the sample to room temperature. b. Add IAA to a final concentration of 20 mM. c. Incubate in the dark at room temperature for 30 minutes to alkylate the free cysteine residues.
-
Quenching: Add DTT to a final concentration of 11 mM to quench the excess IAA.
-
Digestion: a. Add trypsin at a 1:50 (enzyme:protein) ratio. b. Adjust the pH of the sample to 7.0 using the 50 mM NH4HCO3 buffer. c. Incubate at 37°C for 3 hours.
-
Termination: Stop the digestion by adding formic acid to a final concentration of 1% (v/v).
Protocol 3: Solid-Phase Extraction (SPE) for Peptide Clean-up
This protocol describes the clean-up and concentration of the digested peptide mixture using a generic reversed-phase SPE method.
Materials:
-
SPE cartridges (e.g., C18)
-
Conditioning Solvent (e.g., 100% Methanol)
-
Equilibration Buffer (e.g., 5% Acetonitrile, 0.1% TFA in water)
-
Wash Buffer (e.g., 5% Acetonitrile, 0.1% TFA in water)
-
Elution Buffer (e.g., 50% Acetonitrile, 0.1% TFA in water)
-
Digested peptide sample from Protocol 2
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 200 µL of Conditioning Solvent.
-
Equilibration: Equilibrate the cartridge by passing 200 µL of Equilibration Buffer twice.
-
Sample Loading: a. Acidify the digested sample with TFA to a final concentration of 0.1%. b. Load the acidified sample onto the conditioned and equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 200 µL of Wash Buffer to remove salts and other hydrophilic impurities.
-
Elution: Elute the bound peptides with an appropriate volume of Elution Buffer.
-
Drying and Reconstitution: Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Visualizations
Caption: Overview of the sample preparation workflow for this compound analysis.
Caption: Deamidation pathway of the this compound peptide.
Caption: Logical flow of the Solid-Phase Extraction (SPE) protocol.
References
Application Notes & Protocols for the Quantitation of Ado-Trastuzumab Emtansine Using the Signature Peptide IYPTNGYTR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ado-trastuzumab emtansine (T-DM1, Kadcyla®) is an antibody-drug conjugate (ADC) approved for the treatment of HER2-positive breast cancer.[1][2][3] It combines the HER2-targeting monoclonal antibody trastuzumab with the cytotoxic agent DM1 via a stable thioether linker.[1][3] Accurate quantification of T-DM1 in biological matrices is crucial for pharmacokinetic (PK) studies and to ensure its efficacy and safety. This document provides detailed protocols for the quantification of total ado-trastuzumab emtansine using a hybrid ligand-binding affinity liquid chromatography-mass spectrometry (LBA-LC-MS/MS) method, with a focus on the signature peptide IYPTNGYTR.
The signature peptide this compound, located in the complementarity-determining region (CDR) of trastuzumab, is an ideal surrogate for quantification because it lacks a lysine residue. This is critical for lysine-conjugated ADCs like T-DM1, as the presence of the payload on lysine residues can hinder tryptic digestion and lead to inaccurate measurements if a lysine-containing peptide is chosen.
Experimental Workflow
The overall workflow for the quantitation of ado-trastuzumab emtansine using the this compound peptide involves immunocapture of the ADC from a plasma sample, followed by on-bead digestion and subsequent analysis of the signature peptide by LC-MS/MS.
Caption: Workflow for T-DM1 quantitation using this compound.
Detailed Experimental Protocols
Sample Preparation
-
Standard Curve and Quality Control (QC) Sample Preparation:
-
Prepare a 10x stock solution of ado-trastuzumab emtansine in a suitable buffer (e.g., 1X BioBA bind/wash buffer with 0.01% BSA).
-
Spike the stock solution into rat plasma (K2EDTA) to achieve final concentrations ranging from 0.5 ng/mL to 100,000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Prepare a blank (plasma without ADC) and a double blank (plasma without ADC or internal standard) sample.
-
-
Internal Standard (IS) Addition:
-
Add a stable isotope-labeled monoclonal antibody, such as SILuMab, as an internal standard to all samples (excluding the double blank) prior to immunocapture. A heavy-labeled signature peptide from the IS (e.g., DTLMIS[R]) will be used for normalization.
-
Immunoaffinity Capture
This protocol utilizes the SCIEX BioBA sample preparation kit as an example.
-
Add magnetic streptavidin beads conjugated with an anti-Human IgG antibody to the plasma samples. This allows for the specific capture of the total antibody.
-
Incubate the samples to allow for binding of the ADC to the beads.
-
Wash the beads to remove unbound plasma proteins and other matrix components.
On-Bead Digestion
-
Reduction: Add a reducing agent (e.g., 10 mM DTT) and incubate at 50-60°C for 1 hour to reduce the disulfide bonds.
-
Alkylation: Add an alkylating agent (e.g., iodoacetamide) and incubate at room temperature in the dark for 30 minutes to cap the free sulfhydryl groups.
-
Digestion: Add trypsin and incubate at 37°C for 3.5 hours to digest the antibody into peptides.
-
Note on Deamidation: The this compound peptide contains an asparagine residue that is prone to deamidation, especially at higher pH. Performing the digestion at a neutral pH (around 7.0) can minimize in-vitro deamidation.
-
-
Acidification: Stop the digestion by adding formic acid.
-
Sample Dilution: Dilute the acidified sample with water before injection into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC):
-
Column: ACQUITY UPLC Peptide BEH C18, 300Å, 1.7 µm, 2.1 x 150 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 350 µL/min (traditional flow) or 10 µL/min (microflow).
-
Column Temperature: 40°C.
-
Injection Volume: 5-25 µL.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the peptides, followed by a wash and re-equilibration step.
Mass Spectrometry (MS):
-
System: A triple quadrupole mass spectrometer such as the SCIEX QTRAP 6500+ is suitable for this analysis.
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The optimized MRM transitions for the signature peptides are crucial for sensitivity and specificity.
Quantitative Data Summary
The following tables summarize the performance of the LC-MS/MS method for the quantification of ado-trastuzumab emtansine using the this compound peptide.
Table 1: MRM Transitions and MS Parameters for Signature Peptides
| Peptide Name | Precursor Ion (Q1) | Product Ion (Q3) | DP | CE | CXP |
| This compound | 542.8 | 808.4 | 60 | 16 | 11 |
| DTLMISR | 418.5 | 506.2 | 40 | 20 | 18 |
| DTLMIS[R] (Heavy IS) | 423.2 | 516.3 | 40 | 22 | 17 |
Transitions in bold were used for quantification.
Table 2: Calibration Curve Performance for Ado-Trastuzumab Emtansine
| LC Method | Linear Dynamic Range (ng/mL) | r-value | LLOQ (ng/mL) |
| Traditional Flow LC-MS/MS | 5 - 100,000 | >0.99 | 5 |
| Microflow LC-MS/MS | 1 - 100,000 | 0.995 | 1 |
Microflow LC-MS/MS demonstrates a 5-fold improvement in the lower limit of quantitation (LLOQ) compared to traditional flow LC-MS/MS.
Table 3: Accuracy and Precision of QC Samples (Traditional Flow)
| QC Level (µg/mL) | Peptide | Mean Measured Concentration (µg/mL) | % Accuracy | % CV |
| 0.5 (Low) | This compound | 0.49 | 98.0 | 6.5 |
| 40 (Mid) | This compound | 41.2 | 103.0 | 2.1 |
| 400 (High) | This compound | 405.6 | 101.4 | 1.8 |
Signaling Pathway Context
While not directly part of the bioanalytical workflow, the therapeutic action of ado-trastuzumab emtansine is initiated by its binding to the HER2 receptor on cancer cells. This binding leads to the internalization of the ADC, followed by lysosomal degradation and release of the cytotoxic payload, DM1. DM1 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Ado-trastuzumab emtansine mechanism of action.
Conclusion
The use of the signature peptide this compound in a hybrid LBA-LC-MS/MS workflow provides a robust, sensitive, and accurate method for the quantification of total ado-trastuzumab emtansine in plasma. This approach is essential for the bioanalytical support of preclinical and clinical studies. The provided protocols and data serve as a comprehensive guide for researchers in the field of ADC development. The enhanced sensitivity offered by microflow LC-MS/MS can be particularly advantageous for studies requiring low detection limits. Careful consideration of potential analytical challenges, such as the deamidation of asparagine in the this compound peptide, is crucial for ensuring data quality.
References
- 1. mdpi.com [mdpi.com]
- 2. Implementation of Systematic Bioanalysis of Antibody-Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-depth structural characterization of Kadcyla® (ado-trastuzumab emtansine) and its biosimilar candidate - PMC [pmc.ncbi.nlm.nih.gov]
Application of IYPTNGYTR in a Hybrid LBA LC-MS/MS Approach for Trastuzumab Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantification of therapeutic monoclonal antibodies (mAbs) in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. The hybrid ligand-binding assay (LBA) liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach combines the selectivity of immunoaffinity capture with the specificity and sensitivity of mass spectrometry. This application note details the use of the signature peptide IYPTNGYTR in a hybrid LBA LC-MS/MS method for the bioanalysis of Trastuzumab, a humanized mAb used in the treatment of HER2-positive breast cancer.
This compound is a deamidation-sensitive signature peptide derived from the complementarity-determining region (CDR) of Trastuzumab.[1][2][3] Monitoring this peptide and its deamidated products provides valuable insights into the in vivo biotransformation and stability of the therapeutic antibody.[1][2] Deamidation, a common post-translational modification, can impact the efficacy and safety of biotherapeutics. This method allows for the simultaneous quantification of the unmodified peptide and its degradation products, offering a more comprehensive understanding of the drug's behavior in vivo.
Principle of the Hybrid LBA LC-MS/MS Approach
The hybrid LBA LC-MS/MS workflow leverages the strengths of both LBA and LC-MS/MS technologies. The general principle involves two key steps:
-
Immunoaffinity Capture: The target protein (Trastuzumab) is selectively isolated from the biological matrix (e.g., plasma) using an anti-idiotypic antibody or other high-affinity capture reagents immobilized on a solid support, such as magnetic beads. This step significantly reduces matrix interference and enriches the analyte.
-
LC-MS/MS Analysis: The captured protein is then subjected to enzymatic digestion (typically with trypsin) to generate smaller surrogate peptides, including this compound. These peptides are then separated by liquid chromatography and detected by tandem mass spectrometry, allowing for highly specific and sensitive quantification.
This hybrid approach offers several advantages over traditional LBA methods, including improved specificity, the ability to distinguish between closely related molecules, and the potential for multiplexing to measure multiple analytes or modifications simultaneously.
Experimental Workflow
The following diagram illustrates the general workflow for the hybrid LBA LC-MS/MS analysis of Trastuzumab using the this compound signature peptide.
Caption: Hybrid LBA LC-MS/MS workflow for Trastuzumab quantification.
Detailed Experimental Protocol
This protocol is based on the methodology described by Bults et al. (2016) for the quantification of Trastuzumab and its deamidation products in human plasma.
1. Materials and Reagents:
-
Trastuzumab: Reference standard
-
Custom Synthesized Peptides: this compound, IYPTDGYTR, IYPTisoDGYTR, and their stable isotope-labeled internal standards (e.g., C-terminal arginine 13C6-15N4-labeled). A stable signature peptide such as FTISADTSK and its labeled internal standard should also be included for total Trastuzumab quantification.
-
Human Plasma: K2-EDTA
-
Trypsin: Porcine pancreas, lyophilized powder
-
Reagents for Digestion: Trizma base, Tween-20
-
LC-MS Grade Solvents: Acetonitrile, methanol, formic acid, water
-
Immunoaffinity Capture: Protein A or anti-human IgG coated magnetic beads
2. Sample Preparation and Digestion:
-
Internal Standard Spiking: Spike 50 µL of plasma samples (calibrators, quality controls, and unknown samples) with the stable isotope-labeled internal standards for each peptide being quantified.
-
Immunoaffinity Capture (Optional, but recommended for cleaner samples):
-
Incubate the plasma samples with magnetic beads coated with a capture antibody (e.g., anti-human IgG) to bind Trastuzumab.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured Trastuzumab.
-
-
Digestion:
-
Add 150 µL of a digestion buffer (e.g., 0.1% Tween-20 in 50 mM Trizma base, pH 7.0) to the 50 µL plasma sample.
-
Add 25 µL of trypsin solution (e.g., 2 mg/mL in water).
-
Incubate at 37°C for 3 hours. A neutral pH is crucial to minimize in-vitro deamidation of this compound during sample preparation.
-
Stop the digestion by adding an acid (e.g., 10 µL of 10% formic acid).
-
-
Post-Digestion Cleanup (Optional): Solid-phase extraction (SPE) can be used to further clean up the digest before LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic phase to separate the peptides.
-
Flow Rate: Appropriate for the column dimensions.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for each peptide and its internal standard must be optimized.
-
Quantitative Data Summary
The following tables summarize the validation data for the LC-MS/MS method for Trastuzumab signature peptides as reported by Bults et al. (2016).
Table 1: MRM Transitions for Trastuzumab Signature Peptides and Deamidation Products
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| FTISADTSK | 485.3 | 721.4 |
| This compound | 542.8 | 808.4 |
| IYPTDGYTR / IYPTisoDGYTR | 543.3 | 809.4 |
| IYPTsuccGYTR (Succinimide Intermediate) | 534.3 | 791.4 |
Data extracted from Bults et al., Anal Chem. 2016.
Table 2: Method Validation Summary
| Parameter | Result |
| Linear Range | 0.5 to 500 µg/mL |
| Intra-assay Precision (CV%) | < 15% |
| Inter-assay Precision (CV%) | < 15% |
| Accuracy (Bias %) | Within ±15% |
| Digestion Efficiency | > 80% at pH 7.0 for 3 hours |
| In-vitro Deamidation during Digestion | < 1% at pH 7.0 for 3 hours |
Data extracted from Bults et al., Anal Chem. 2016.
Application: Monitoring In Vivo Deamidation
This method can be applied to clinical samples to monitor the in vivo deamidation of Trastuzumab. Deamidation of the asparagine residue in the this compound peptide within the CDR can lead to a loss of binding affinity and potentially reduced efficacy. A study of breast cancer patients treated with Trastuzumab showed that up to 25% of the drug was deamidated after several months of treatment. By simultaneously measuring the concentrations of the unmodified this compound peptide and its deamidated forms (IYPTDGYTR and IYPTisoDGYTR), researchers can gain a clearer picture of the drug's stability and metabolism in patients.
The following diagram illustrates the deamidation pathway of the this compound peptide.
Caption: Deamidation pathway of the this compound peptide.
Conclusion
The use of the signature peptide this compound in a hybrid LBA LC-MS/MS assay provides a robust and specific method for the quantification of Trastuzumab and the monitoring of its in vivo biotransformation. This approach offers significant advantages in specificity and detailed molecular information compared to traditional ligand-binding assays. The detailed protocol and quantitative data presented here serve as a valuable resource for researchers and scientists involved in the development and clinical assessment of antibody-based therapeutics.
References
Application Notes: Quantitative Analysis of Trastuzumab Signature Peptide IYPTNGYTR by Selected Reaction Monitoring (SRM)
Introduction
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of the peptide IYPTNGYTR using Selected Reaction Monitoring (SRM) mass spectrometry. This compound is a signature peptide derived from the complementarity-determining region of the therapeutic monoclonal antibody, Trastuzumab. Accurate quantification of this peptide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in vivo biotransformation studies of Trastuzumab.[1][2][3]
Trastuzumab is a humanized monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2).[4] Overexpression of HER2 is a key driver in certain types of aggressive breast and gastric cancers. By binding to the extracellular domain of HER2, Trastuzumab inhibits cancer cell proliferation and survival. Monitoring its concentration in patients helps in optimizing dosage and treatment efficacy.
A critical aspect of this compound analysis is its susceptibility to deamidation, a chemical modification that can occur in vivo.[5] This process can impact the biological activity and analytical measurement of Trastuzumab. The SRM methods described herein are capable of distinguishing between the native peptide and its deamidated forms.
Data Summary
The following tables summarize the quantitative performance of the SRM assay for this compound, demonstrating its suitability for bioanalytical applications.
Table 1: Calibration Curve Linearity for this compound Quantification
| Concentration Range (µg/mL) | Correlation Coefficient (r) | Reference |
| 0.5 - 500 | >0.99 | |
| 0.977 - 250 | Not Specified | |
| 0.5 - 100 | 0.995 |
Table 2: Precision and Accuracy of this compound Quantification
| Quality Control Level | Concentration (µg/mL) | Precision (%CV) | Accuracy (%) | Reference |
| LLOQ | 0.977 | 10.2 - 11.7 | 87.4 - 96.2 | |
| Low (LQC) | 2.93 | 3.6 - 8.2 | 81.2 - 109.7 | |
| Medium (MQC) | 23.4 | 4.3 - 7.6 | 88.1 - 106.1 | |
| High (HQC) | 200 | 2.6 - 6.7 | 89.0 - 105.7 | |
| Range | 0.5 - 500 | <15 | <15 |
Experimental Workflows and Signaling Pathways
Diagram 1: SRM-based Quantification Workflow for this compound
Caption: Workflow for this compound quantification by SRM.
Diagram 2: Trastuzumab (Herceptin) Mechanism of Action on the HER2 Signaling Pathway
Caption: Trastuzumab inhibits HER2 signaling pathways.
Detailed Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Human Plasma
This protocol details the steps for the tryptic digestion of Trastuzumab in human plasma to generate the this compound peptide for SRM analysis.
Materials:
-
Human plasma
-
Trastuzumab standard solution
-
Stable isotope-labeled this compound internal standard (SIL-IS)
-
Denaturation Buffer: 0.05% RapiGest SF in 50 mM ammonium bicarbonate
-
Reducing Agent: 200 mM Dithiothreitol (DTT) in water
-
Alkylation Agent: 200 mM Iodoacetamide (IAM) in water
-
Trypsin solution: Sequencing grade, 1 mg/mL in 1 mM HCl
-
Quenching Solution: 4% Phosphoric Acid (H3PO4)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
Procedure:
-
Sample Spiking:
-
To 40 µL of human plasma, add the desired amount of Trastuzumab calibration standard or quality control sample.
-
Add the SIL-IS for this compound to a final concentration of 10 nM.
-
-
Denaturation and Reduction:
-
Add 50 µL of Denaturation Buffer to the plasma sample.
-
Incubate at 80°C for 10 minutes.
-
Add 5 µL of 200 mM DTT.
-
Incubate at 60°C for 60 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 5 µL of 200 mM IAM.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Tryptic Digestion:
-
Add trypsin at a 1:25 enzyme-to-protein ratio (w/w).
-
Incubate at 37°C for 3 hours. To minimize deamidation, the digestion should be performed at a neutral pH (pH 7).
-
-
Digestion Quenching and SPE Cleanup:
-
Add 100 µL of 4% H3PO4 to stop the digestion.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the entire sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate wash solution (e.g., 2% formic acid).
-
Elute the peptides with an appropriate elution buffer (e.g., 25% acetonitrile in 2% ammonium hydroxide).
-
Dry the eluate under vacuum and reconstitute in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Protocol 2: LC-MS/MS Method for this compound Quantification
This protocol outlines the liquid chromatography and mass spectrometry parameters for the SRM analysis of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
Liquid Chromatography Parameters:
-
Column: C18 reverse-phase column (e.g., ACQUITY BEH130 C18, 2.1 x 150 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Gradient: A linear gradient from 0% to 30% Mobile Phase B over 10 minutes is a typical starting point.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
SRM Transitions: The specific precursor and product ion m/z values for this compound and its SIL-IS should be optimized. Commonly used transitions are provided in Table 3.
-
Collision Energy (CE) and other MS parameters: These should be optimized for each specific transition to achieve maximum sensitivity.
Table 3: Exemplary SRM Transitions for this compound and its Stable Isotope-Labeled Internal Standard
| Peptide | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| This compound | 542.8 (2+) | 404.7 (y7+) | |
| This compound (SIL) | Varies based on label | Varies based on label |
Note: The exact m/z values for the stable isotope-labeled internal standard will depend on the specific isotopes used (e.g., 13C, 15N) and their positions within the peptide. It is crucial to use a SIL-IS to correct for variability in sample preparation and matrix effects.
References
- 1. lcms.cz [lcms.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
Application Notes & Protocols for Bioanalytical Method Validation of IYPTNGYTR Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a comprehensive guide for the bioanalytical method validation of the peptide IYPTNGYTR, a signature peptide frequently used for the quantification of therapeutic monoclonal antibodies such as trastuzumab and ado-trastuzumab emtansine in biological matrices.[1][2][3][4][5] The protocols outlined below are based on established regulatory guidelines from the FDA and EMA, ensuring data integrity and reliability for pharmacokinetic and toxicokinetic studies.
The accurate quantification of therapeutic proteins is crucial for understanding their pharmacokinetics and ensuring their safety and efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high selectivity and sensitivity. This document will focus on the validation of an LC-MS/MS-based method for this compound.
Experimental Workflow
The overall workflow for the bioanalytical method validation of this compound involves several key stages, from sample preparation to data analysis.
Caption: Overall workflow for this compound bioanalytical method validation.
Experimental Protocols
Materials and Reagents
-
Analyte: this compound synthetic peptide (purity >95%)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., [¹³C₆, ¹⁵N₂]-Lys-IYPTNGYTR)
-
Biological Matrix: Human plasma (or other relevant species)
-
Enzyme: Trypsin (sequencing grade)
-
Reagents: Ammonium bicarbonate, dithiothreitol (DTT), iodoacetamide (IAM), formic acid, acetonitrile, water (LC-MS grade)
-
Solid Phase Extraction (SPE): Mixed-mode or reversed-phase cartridges
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in a suitable solvent (e.g., 50% acetonitrile/water).
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50% acetonitrile/water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at a fixed concentration.
Sample Preparation (Immunocapture followed by Digestion)
A hybrid ligand-binding assay LC-MS/MS approach can be employed for enrichment of the therapeutic antibody from plasma prior to digestion.
-
Immunocapture: Use magnetic beads coated with an anti-human IgG antibody to capture the therapeutic antibody from plasma samples.
-
Reduction and Alkylation: Elute the captured antibody and reduce disulfide bonds with DTT, followed by alkylation with IAM.
-
Digestion: Add trypsin to the sample and incubate at 37°C for a specified time (e.g., 3 hours at pH 7) to generate the this compound peptide. The pH and duration of digestion should be optimized to ensure efficient digestion while minimizing artifactual deamidation of the peptide.
-
Extraction: Perform solid-phase extraction (SPE) to clean up the digested sample and concentrate the peptide.
-
Reconstitution: Evaporate the eluate and reconstitute the sample in a mobile phase-compatible solution.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic content to ensure proper separation of the peptide from other components.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both this compound and the IS.
-
Method Validation Parameters and Acceptance Criteria
The method was validated in accordance with international bioanalytical guidelines.
Caption: Relationship between key bioanalytical validation parameters.
Selectivity and Specificity
-
Protocol: Analyze blank matrix samples from at least six different sources to investigate for interfering peaks at the retention times of this compound and the IS.
-
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the IS.
Linearity and Range
-
Protocol: Analyze a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels spanning the expected range of concentrations.
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision
-
Protocol: Analyze QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three different days.
-
Acceptance Criteria:
-
Intra-day and Inter-day Precision (CV): ≤ 15% (≤ 20% for LLOQ).
-
Intra-day and Inter-day Accuracy (Bias): Within ±15% of the nominal value (±20% for LLOQ).
-
Stability
-
Protocol: Evaluate the stability of this compound in the biological matrix under various storage and handling conditions.
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Room temperature for a specified duration.
-
Long-Term Stability: Frozen at -20°C or -80°C for an extended period.
-
Post-Preparative (Autosampler) Stability: In the autosampler for a defined period.
-
-
Acceptance Criteria: The mean concentration at each stability condition should be within ±15% of the nominal concentration.
Data Presentation
The following tables summarize the expected quantitative data from the validation experiments.
Table 1: Calibration Curve Parameters
| Parameter | Acceptance Criteria | Result |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.995 |
| Linearity Range | e.g., 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Weighting Factor | e.g., 1/x² | 1/x² |
Table 2: Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1 | 0.95 | -5.0 | 8.5 |
| Low | 3 | 3.1 | 3.3 | 6.2 |
| Medium | 100 | 98.7 | -1.3 | 4.1 |
| High | 800 | 810.2 | 1.3 | 3.5 |
Table 3: Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1 | 0.98 | -2.0 | 10.2 |
| Low | 3 | 2.95 | -1.7 | 7.8 |
| Medium | 100 | 101.5 | 1.5 | 5.5 |
| High | 800 | 795.6 | -0.5 | 4.9 |
Table 4: Stability Assessment
| Stability Condition | QC Level (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) |
| Freeze-Thaw (3 cycles) | Low (3) | 2.9 | -3.3 |
| High (800) | 805.1 | 0.6 | |
| Bench-Top (4 hours) | Low (3) | 3.05 | 1.7 |
| High (800) | 790.3 | -1.2 | |
| Long-Term (-80°C, 30 days) | Low (3) | 2.85 | -5.0 |
| High (800) | 812.4 | 1.6 |
Conclusion
The described bioanalytical method for the quantification of the signature peptide this compound in a biological matrix is selective, linear, accurate, precise, and stable. The validation results demonstrate that the method is reliable and suitable for its intended purpose in supporting pharmacokinetic and other studies requiring the quantification of this compound-containing therapeutic proteins. It is important to consider potential modifications, such as deamidation of this compound, and to monitor for these during method development and validation.
References
- 1. sciex.com [sciex.com]
- 2. research.rug.nl [research.rug.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.rug.nl [research.rug.nl]
- 5. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Tryptic Digestion of Trastuzumab for the Generation of the Signature Peptide IYPTNGYTR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trastuzumab is a humanized monoclonal antibody that targets the Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] It is a cornerstone therapy for HER2-positive breast and metastatic stomach cancers.[3][4] The primary structure of Trastuzumab is a critical quality attribute that is routinely monitored to ensure its efficacy and safety. Peptide mapping via tryptic digestion followed by liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose.
One of the key signature peptides for Trastuzumab is IYPTNGYTR . This peptide is located in the complementarity-determining region (CDR) of the antibody and is crucial for its binding to the HER2 receptor. Therefore, a robust and reproducible tryptic digestion protocol that consistently generates this peptide is essential for pharmacokinetic studies, biosimilarity assessments, and quality control. This application note provides a detailed protocol for the tryptic digestion of Trastuzumab, with a focus on maximizing the yield of the this compound peptide.
Trastuzumab's Mechanism of Action
Trastuzumab functions by binding to the extracellular domain of the HER2 receptor. This binding inhibits the dimerization of the receptor, which in turn blocks downstream signaling pathways like the PI3K/Akt and MAPK pathways that are responsible for cell proliferation and survival. Additionally, Trastuzumab flags the tumor cell for destruction by the immune system through a process called antibody-dependent cellular cytotoxicity (ADCC).
Tryptic Digestion Protocols for Trastuzumab
Several protocols have been established for the tryptic digestion of Trastuzumab. The key parameters, including denaturation, reduction, alkylation, and the digestion itself, can be optimized to ensure complete digestion and minimize artifacts such as deamidation and oxidation. The following table summarizes various experimental conditions cited in the literature.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Denaturation | 0.05% Rapigest in 100 mM Tris-HCl, pH 8 | 6 M Guanidine-HCl in 50 mM Tris-HCl, pH 8 | Heat-induced (60°C for 10 min) with 0.05% RapiGest |
| Reduction | 5 mM Dithiothreitol (DTT) at 60°C for 30 min | 10 mM DTT at 37°C for 60 min | 20 mM DTT at 60°C for 60 min |
| Alkylation | 10 mM Iodoacetamide (IAM) at 37°C for 60 min in the dark | 20 mM IAM at room temperature for 30 min in the dark | 10 mM IAM for 30 min in the dark |
| Enzyme | Trypsin | Trypsin/LysC Mix | SOLu-Trypsin |
| Enzyme:Substrate Ratio (w/w) | 1:25 | 1:25 | 1:20 |
| Digestion Buffer | 100 mM Tris-HCl, pH 8 | 50 mM Tris-HCl, pH 8 | Rapid Digest Buffer |
| Incubation Time | 16 hours | Overnight (at least 16 hours) | 1 hour |
| Incubation Temperature | 37°C | 37°C | 60°C |
| Quenching | 10% Trifluoroacetic acid (TFA) | 2 µL neat formic acid | 2 µL formic acid |
| Reference |
Detailed Experimental Protocol
This protocol is an optimized amalgamation of established methods to ensure efficient and reproducible generation of the this compound peptide from Trastuzumab.
Materials:
-
Trastuzumab
-
Denaturation Buffer: 6 M Guanidine-HCl, 50 mM Tris-HCl, pH 8
-
Reducing Agent: 1 M Dithiothreitol (DTT)
-
Alkylating Agent: 200 mM Iodoacetamide (IAM) in 50 mM Ammonium Bicarbonate
-
Digestion Buffer: 50 mM Tris-HCl, pH 8
-
Trypsin (mass spectrometry grade)
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
Water (LC-MS grade)
Procedure:
-
Denaturation and Reduction:
-
To 100 µg of Trastuzumab, add denaturation buffer to a final volume of 100 µL.
-
Add 1 µL of 1 M DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 60 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 10 µL of 200 mM IAM to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Buffer Exchange/Dilution:
-
Dilute the sample with 130.5 µL of 50 mM Tris-HCl buffer to reduce the Guanidine-HCl concentration to below 1 M. This is crucial for trypsin activity.
-
-
Digestion:
-
Add trypsin at a 1:25 enzyme-to-substrate ratio (w/w). For 100 µg of Trastuzumab, add 4 µg of trypsin.
-
Incubate overnight (approximately 16 hours) at 37°C.
-
-
Quenching:
-
Stop the digestion by adding 10 µL of 10% TFA. The final pH should be ~2-3.
-
-
Sample Preparation for LC-MS:
-
The digested sample can be directly analyzed by LC-MS or desalted using a C18 solid-phase extraction (SPE) cartridge if necessary. An injection volume of 4.5 µL typically provides a sufficient on-column amount for analysis.
-
References
Application Note: Enhanced Bioanalytical Sensitivity for the Signature Peptide IYPTNGYTR Using Microflow LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust method for the quantification of the signature peptide IYPTNGYTR, a critical deamidation-sensitive peptide of the monoclonal antibody trastuzumab, using microflow liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Microflow LC technology offers a significant improvement in sensitivity compared to traditional analytical flow LC-MS/MS, enabling lower limits of quantification essential for pharmacokinetic studies and monitoring of biotransformation in drug development. This document provides detailed experimental protocols and comparative data demonstrating the advantages of microflow LC for this compound analysis.
Introduction
The quantitative analysis of signature peptides derived from therapeutic proteins is a cornerstone of bioanalytical support for drug development. This compound has been identified as a key signature peptide for the therapeutic monoclonal antibody trastuzumab; however, its asparagine residue is susceptible to deamidation, a critical quality attribute that requires precise monitoring.[1][2][3] Achieving high sensitivity in the quantification of this compound and its modified forms is crucial for understanding its in-vivo stability and pharmacokinetic profile.[1][2]
Traditional high-flow LC-MS/MS methods can lack the sensitivity required for detecting low-level biotransformations or for studies with limited sample volumes. Microflow liquid chromatography, operating at flow rates typically in the low µL/min range, enhances ionization efficiency and reduces sample dilution, leading to substantial gains in sensitivity. This application note presents a microflow LC-MS/MS method that achieves a significant improvement in the lower limit of quantification (LLOQ) for this compound, providing a valuable tool for researchers in the field of biotherapeutics.
Advantages of Microflow LC for Peptide Quantification
Microflow LC systems offer several advantages over conventional high-flow systems for peptide analysis:
-
Increased Sensitivity: By reducing the column internal diameter and flow rate, microflow LC enhances the concentration of the analyte entering the mass spectrometer, leading to improved ionization efficiency and signal intensity. Studies have shown that microflow LC can improve the LLOQ by 2.5 to 5-fold, and in some cases, provide a 6 to 49-fold increase in peak area compared to conventional LC-MS/MS.
-
Reduced Sample Consumption: The lower flow rates used in microflow LC allow for the injection of smaller sample volumes, which is particularly advantageous when working with limited biological samples.
-
Improved Data Quality: The enhanced sensitivity of microflow LC can lead to more precise and accurate measurements at lower concentrations.
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound using a microflow LC-MS/MS system.
Sample Preparation: In-solution Tryptic Digestion of Trastuzumab
-
Denaturation and Reduction:
-
To 50 µL of plasma sample containing trastuzumab, add a denaturing agent (e.g., 6 M guanidine HCl).
-
Add a reducing agent (e.g., 10 mM dithiothreitol) and incubate at 60°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add an alkylating agent (e.g., 55 mM iodoacetamide) and incubate in the dark at room temperature for 45 minutes.
-
-
Digestion:
-
Dilute the sample with ammonium bicarbonate buffer (e.g., 50 mM, pH 7.8) to reduce the concentration of the denaturant.
-
Add sequencing-grade trypsin at an enzyme-to-substrate ratio of 1:20 (w/w).
-
Incubate at 37°C for 12-16 hours.
-
-
Quenching:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Sample Clean-up:
-
Perform solid-phase extraction (SPE) to desalt and concentrate the peptide sample prior to LC-MS/MS analysis.
-
Microflow LC-MS/MS Analysis
-
LC System: A microflow LC system capable of delivering accurate gradients at flow rates in the 1-20 µL/min range.
-
Column: A microbore column, for example, a 150 x 0.3 mm column packed with C18 particles.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 10 µL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-45 min: 2-35% B
-
45-50 min: 35-80% B
-
50-55 min: 80% B
-
55.1-60 min: 2% B
-
-
Injection Volume: 1 µL.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A sensitive triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions: Specific precursor and product ion transitions for this compound should be optimized for the instrument used.
Quantitative Data
The use of microflow LC significantly improves the lower limit of quantification (LLOQ) for the signature peptide this compound compared to traditional analytical flow methods.
| Parameter | Traditional Flow LC-MS/MS | Microflow LC-MS/MS | Fold Improvement | Reference |
| LLOQ for this compound | 5 ng/mL | 1 ng/mL | 5x | |
| Linear Dynamic Range | 5 - 10,000 ng/mL | 1 - 100,000 ng/mL | Wider Range |
For general peptide quantification, microflow LC has demonstrated the ability to achieve LLOQs in the low pg/mL range.
| Peptide | LLOQ (pg/mL) | Reference |
| AGLIVAEGVTK | 2.64 | |
| LGLDFDSFR | 10.7 | |
| FNWYVDGVEVHNAK | 16.8 |
*Note: These are example peptides and not this compound, but they illustrate the sensitivity achievable with microflow LC.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for this compound analysis and the deamidation pathway of the parent protein.
Caption: Experimental workflow for this compound analysis.
References
Application Notes and Protocols for Immunoaffinity Capture of IYPTNGYTR Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The IYPTNGYTR peptide, a key signature peptide derived from the complementarity-determining region (CDR) of the therapeutic monoclonal antibody trastuzumab, is a critical analyte for pharmacokinetic (PK) studies and therapeutic drug monitoring. Its accurate quantification in biological matrices is essential for understanding the stability, metabolism, and efficacy of trastuzumab. However, the low abundance of this peptide in complex biological samples, such as plasma digests, necessitates a robust enrichment strategy prior to analysis by mass spectrometry (MS).
Immunoaffinity capture is a highly specific and effective method for the enrichment of target peptides from complex mixtures.[1][2] This technique utilizes antibodies with high affinity for the target peptide to isolate it from a complex background, thereby increasing its concentration and improving the sensitivity and accuracy of subsequent analytical measurements.[1][3] This document provides detailed application notes and experimental protocols for the immunoaffinity enrichment of the this compound peptide.
Application Notes
The immunoaffinity enrichment of the this compound peptide, often performed using the Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) method, offers significant advantages for quantitative bioanalysis.[1] This approach dramatically enhances the sensitivity of detection by mass spectrometry, allowing for the quantification of low-abundance peptides.
Key Considerations:
-
Antibody Selection: The success of the immunoaffinity capture is highly dependent on the specificity and affinity of the anti-IYPTNGYTR antibody. Monoclonal antibodies are often preferred due to their high specificity.
-
Peptide Stability: The this compound peptide is susceptible to deamidation at its asparagine (N) residue, which can affect antibody recognition and quantification. LC-MS/MS methods can distinguish between the native peptide and its deamidated forms.
-
Internal Standards: The use of a stable isotope-labeled version of the this compound peptide as an internal standard is crucial for accurate quantification by mass spectrometry.
-
Downstream Analysis: The enriched peptide is typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) for sensitive and specific quantification.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies employing immunoaffinity enrichment for peptides, including those related to trastuzumab.
Table 1: Immunoaffinity Enrichment Performance for Peptides
| Parameter | Value | Peptide/Protein | Method | Reference |
| Enrichment Factor | Average 120-fold | Various plasma peptides | SISCAPA | |
| 1,800 to 18,000-fold | α1-antichymotrypsin and LBP peptides | SISCAPA | ||
| >100,000-fold | General target peptides | SISCAPA | ||
| Recovery | ≥70% | Trastuzumab signature peptides | Affimer-based enrichment | |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | Trastuzumab (via this compound) | Hybrid LBA/LC/MS |
Table 2: Assay Precision for Immunoaffinity-MS Workflow
| Parameter | Value | Method | Reference |
| Within-run Coefficient of Variation (CV) | 3.4% | Automated SISCAPA Immuno-MS | |
| Inter-run Coefficient of Variation (CV) | 4.3% | Automated SISCAPA Immuno-MS | |
| Correlation Coefficient (r) | 0.995 | Hybrid LBA LC-MS/MS for Ado-Trastuzumab Emtansine (this compound) |
Experimental Workflows and Protocols
The following diagrams and protocols detail the key steps in the immunoaffinity capture of the this compound peptide.
Detailed Experimental Protocols
Protocol 1: Antibody Immobilization on Magnetic Beads
This protocol describes the covalent coupling of an anti-IYPTNGYTR antibody to magnetic beads.
Materials:
-
Anti-IYPTNGYTR antibody
-
Protein G magnetic beads
-
1x Phosphate-Buffered Saline (PBS), pH 7.4
-
0.2 M Triethanolamine, pH 8.2
-
Dimethyl pimelimidate (DMP) crosslinking buffer (20 mM DMP in 0.2 M triethanolamine, pH 8.2)
-
50 mM Tris, pH 7.5
-
Magnetic separator
Procedure:
-
Bead Preparation: Resuspend the magnetic beads in their vial. Transfer 100 µL of the bead slurry to a microcentrifuge tube. Place the tube on a magnetic separator and discard the supernatant.
-
Washing: Wash the beads twice with 500 µL of 1x PBS. After each wash, use the magnetic separator to pellet the beads and discard the supernatant.
-
Antibody Binding: Add 100 µg of the anti-IYPTNGYTR antibody to the washed beads. Incubate for 1 hour at room temperature with gentle rotation to allow the antibody to bind to the Protein G.
-
Crosslinking: Pellet the beads using the magnetic separator and discard the supernatant. Wash the beads with 1 mL of 0.2 M triethanolamine, pH 8.2. Resuspend the beads in 1 mL of freshly prepared DMP crosslinking buffer and incubate for 30 minutes at room temperature with rotation.
-
Quenching: Place the tube on the magnetic separator, discard the supernatant, and resuspend the beads in 1 mL of 50 mM Tris, pH 7.5. Incubate for 15 minutes to stop the crosslinking reaction.
-
Final Washes: Wash the antibody-coupled beads three times with 1 mL of 1x PBS.
-
Storage: Resuspend the beads in a suitable storage buffer (e.g., PBS with a preservative) and store at 4°C.
Protocol 2: Immunoaffinity Enrichment of this compound
This protocol details the capture and elution of the this compound peptide from a digested biological sample.
Materials:
-
Digested sample containing the this compound peptide
-
Antibody-coupled magnetic beads (from Protocol 1)
-
Stable isotope-labeled this compound internal standard
-
Binding/Wash Buffer: 1x PBS with 0.01% CHAPS
-
Elution Buffer: 5% acetic acid or 0.1% formic acid
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Magnetic separator
Procedure:
-
Sample Preparation: To your digested sample, add the stable isotope-labeled this compound internal standard at a known concentration. Adjust the pH of the sample to between 7.5 and 8.0 with 1 M Tris-HCl.
-
Bead Incubation: Add an appropriate amount of the antibody-coupled magnetic beads to the prepared sample. Incubate overnight at 4°C with gentle end-over-end rotation to allow for the capture of the this compound peptide.
-
Washing: Place the tube on a magnetic separator to pellet the beads. Discard the supernatant. Wash the beads three times with 1 mL of Binding/Wash Buffer. For each wash, resuspend the beads, incubate briefly, pellet the beads, and discard the supernatant.
-
Elution: After the final wash, add 50-100 µL of Elution Buffer to the beads. Vortex briefly and incubate for 5-10 minutes at room temperature to release the bound peptide.
-
Collection: Place the tube on the magnetic separator and carefully transfer the supernatant containing the enriched this compound peptide to a new clean tube.
-
Downstream Processing: The eluted sample is now ready for analysis by LC-MS/MS. Depending on the downstream application, neutralization of the acidic eluate may be required.
Conclusion
Immunoaffinity capture is a powerful technique for the enrichment of the this compound peptide from complex biological matrices, enabling sensitive and accurate quantification by mass spectrometry. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this method in their workflows. The high degree of enrichment and good recovery rates achievable with this technique make it an invaluable tool for the bioanalysis of trastuzumab and other antibody-based therapeutics.
References
- 1. Mass spectrometric quantitation of peptides and proteins using Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extensive Peptide Fractionation and y1 Ion-Based Interference Detection Method for Enabling Accurate Quantification by Isobaric Labeling and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Immunoaffinity Enrichment with Targeted Mass Spectrometry: Application to Quantification of ATM Kinase Phospho-signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of IYPTNGYTR in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of the peptide IYPTNGYTR in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a signature peptide derived from the complementarity-determining region (CDR) of the therapeutic monoclonal antibody, trastuzumab.[1][2] Its accurate quantification in biological matrices like plasma is crucial for pharmacokinetic studies, monitoring drug efficacy, and assessing in vivo stability, as it can be susceptible to modifications like deamidation.[1][2]
Q2: What are the primary challenges in quantifying this compound in complex matrices?
A2: The main challenges include:
-
Matrix Effects: Components in complex matrices like plasma can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting accuracy.[3]
-
Low Abundance: As a tryptic peptide from a therapeutic protein, its concentration in circulation can be low, requiring highly sensitive analytical methods.
-
Peptide Stability: The asparagine (N) residue in the this compound sequence is prone to deamidation, which can lead to an underestimation of the unmodified peptide concentration if not properly addressed.
-
Sample Preparation: Inefficient protein digestion and peptide loss during sample cleanup can introduce variability and inaccuracies.
Q3: What is the recommended internal standard for this compound quantification?
A3: A stable isotope-labeled (SIL) version of the this compound peptide is the ideal internal standard. SIL peptides are chemically identical to the analyte, co-elute during chromatography, and experience similar matrix effects, thus providing the most accurate normalization for quantification.
Q4: How can I improve the sensitivity of my this compound assay?
A4: To enhance sensitivity, consider the following:
-
Immunoaffinity Enrichment: Use anti-peptide antibodies to specifically capture and enrich this compound from the complex matrix before LC-MS/MS analysis. This technique, often referred to as SISCAPA (Stable Isotope Standards and Capture by Anti-Peptide Antibodies), significantly reduces matrix interference and improves the limit of quantification.
-
Microflow LC-MS/MS: Utilizing microflow liquid chromatography can increase sensitivity by 5-fold or more compared to traditional flow rates.
-
Optimized Mass Spectrometry: Employ multiple reaction monitoring (MRM) on a tandem mass spectrometer to enhance the signal-to-noise ratio for the target peptide.
Q5: How can I minimize the impact of this compound deamidation during my experiment?
A5: Deamidation of the asparagine residue in this compound is pH and temperature-dependent. To minimize this, it is crucial to carefully control the digestion conditions. A study on trastuzumab quantification recommends performing the tryptic digestion at pH 7 for 3 hours at 37°C to achieve a good balance between digestion efficiency and minimal deamidation. It is also advisable to monitor the deamidated products (IYPTDGYTR and IYPTisoDGYTR) in your assay.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Signal for this compound | Inefficient tryptic digestion. | Optimize digestion conditions (enzyme-to-protein ratio, incubation time, temperature). Ensure the use of high-quality trypsin. |
| Peptide loss during sample preparation (e.g., desalting). | Use low-binding labware. Optimize the desalting protocol to ensure the peptide is not lost during washing steps. | |
| Poor ionization in the mass spectrometer. | Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). Check for contamination of the ion source. | |
| Incorrect MRM transitions. | Verify the precursor and product ion masses for this compound. | |
| High Variability in Quantification Results | Inconsistent matrix effects. | Use a stable isotope-labeled (SIL) internal standard for this compound to normalize for variations in matrix effects. |
| Inconsistent sample preparation. | Ensure precise and consistent handling throughout the sample preparation workflow, from protein precipitation to peptide elution. | |
| Carryover between injections. | Implement a robust wash method for the autosampler and the LC column between sample injections. | |
| Poor Chromatographic Peak Shape | Suboptimal LC conditions. | Optimize the mobile phase composition, gradient, and column temperature. Consider using ion-pairing agents like TFA, PFPA, or HFBA to improve peak shape for basic peptides. |
| Column degradation. | Replace the analytical column if it has been used extensively. | |
| Underestimation of this compound Concentration | Deamidation of the peptide during sample processing. | Control digestion pH and temperature carefully (e.g., pH 7, 37°C for 3 hours). Consider quantifying the deamidated forms as well. |
| Incomplete protein digestion. | Increase digestion time or enzyme concentration. Ensure proper denaturation and reduction/alkylation of the protein. |
Experimental Protocols
Protocol 1: Immunoaffinity Enrichment of this compound from Plasma
This protocol is based on the Stable Isotope Standards and Capture by Anti-Peptide Antibodies (SISCAPA) approach.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add a known concentration of the stable isotope-labeled this compound internal standard.
-
-
Protein Digestion:
-
Denature the proteins by adding a denaturing agent (e.g., urea) and heating.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA).
-
Perform tryptic digestion at pH 7 and 37°C for 3 hours.
-
-
Immunoaffinity Capture:
-
Prepare anti-IYPTNGYTR antibody-conjugated magnetic beads.
-
Add the digested sample to the antibody-coated beads and incubate to allow for peptide binding.
-
Wash the beads several times with a wash buffer (e.g., PBS with a low concentration of detergent) to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the captured this compound and its SIL internal standard from the beads using an elution buffer (e.g., a low pH solution with organic solvent).
-
-
LC-MS/MS Analysis:
-
Analyze the eluted sample by LC-MS/MS using an optimized method for this compound.
-
Protocol 2: LC-MS/MS Parameters for this compound Quantification
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B to elute the peptide.
-
Flow Rate: Dependent on the column dimension (e.g., 2.5 µL/min for capillary microflow).
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the native this compound and its SIL internal standard should be determined and optimized.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
How to minimize in vitro deamidation during sample preparation.
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing in vitro deamidation of proteins and peptides during sample preparation.
Troubleshooting Guide
This section addresses common issues encountered during experimental workflows that may lead to unwanted deamidation.
Q1: I am observing a high level of deamidation in my protein sample after tryptic digestion. What are the likely causes and how can I reduce it?
A1: High deamidation following tryptic digestion is a common artifact, primarily caused by the typical digestion conditions which favor this modification. The key factors are elevated pH, temperature, and long incubation times.[1][2][3][4]
-
pH: Trypsin is optimally active at a mildly alkaline pH (around 8), which unfortunately also accelerates deamidation.[1] Deamidation rates increase significantly at pH levels above 7.
-
Temperature: Digestions are typically performed at 37°C, which, combined with alkaline pH, promotes the deamidation reaction.
-
Incubation Time: Overnight or other prolonged digestion times provide ample opportunity for deamidation to occur.
Troubleshooting Steps:
-
Optimize pH: Consider lowering the pH of your digestion buffer. While trypsin activity decreases at lower pH, a compromise can often be found. Some studies suggest performing tryptic digestion at pH 6.0 to significantly reduce deamidation, although this may require longer incubation times or a higher enzyme-to-substrate ratio.
-
Reduce Temperature: If possible, perform the digestion at a lower temperature. For instance, digestion at 4°C has been shown to reduce deamidation but requires a much longer incubation time (24-120 hours).
-
Shorten Digestion Time: Minimize the incubation time to what is necessary for complete digestion. Methods using shorter digestion times (e.g., 30 minutes to a few hours) can effectively limit deamidation.
-
Change Your Protease: If your experimental design allows, consider using a protease that is active at a lower pH where deamidation rates are minimal. For example, Endoprotease Glu-C is active at pH 4.5 and can effectively eliminate deamidation artifacts during proteolysis.
-
Buffer Selection: The type of buffer can also influence deamidation rates. Consider using buffers like Tris or HEPES, which have been shown to cause less deamidation compared to phosphate or bicarbonate buffers.
Q2: My protein has a known deamidation-prone sequence (e.g., Asn-Gly). Are there special precautions I should take?
A2: Yes, sequences like Asn-Gly (NG) are highly susceptible to deamidation due to the flexibility and low steric hindrance of the glycine residue, which allows for easier attack on the asparagine side chain. The half-life of an Asn-Gly sequence can be as short as 24 hours under physiological conditions.
Special Precautions:
-
Prioritize pH Control: Maintaining a low pH (ideally between 3 and 5) is the most effective strategy to stabilize proteins against deamidation.
-
Strict Temperature Control: Keep samples cold whenever possible. All sample handling steps, including buffer exchange and reagent addition, should be performed on ice.
-
Minimize Incubation Times: For any enzymatic step, use the shortest possible incubation time that yields the desired result.
-
Consider Alternative Digestion Strategies: For particularly sensitive sequences, in-solution digestion might be replaced with in-gel digestion if compatible with your workflow, as the gel matrix can sometimes offer a protective effect.
-
Rapid Processing: Process samples containing these motifs as quickly as possible to minimize the time they spend in conditions that favor deamidation.
Frequently Asked Questions (FAQs)
What is in vitro deamidation?
In vitro deamidation is a non-enzymatic chemical modification that occurs in proteins and peptides during sample preparation and storage. It involves the conversion of an asparagine (Asn) or glutamine (Gln) residue to an aspartic acid (Asp)/isoaspartic acid (isoAsp) or glutamic acid (Glu) residue, respectively. This introduces a negative charge and can alter the protein's structure, stability, and function.
Which amino acids are most susceptible to deamidation?
Asparagine (Asn) is much more susceptible to deamidation than glutamine (Gln), with reaction rates for glutamine being up to a hundredfold slower. The rate of asparagine deamidation is highly dependent on the C-terminal adjacent amino acid. Sequences where the following residue is small and flexible, such as glycine (Asn-Gly) or serine (Asn-Ser), are particularly prone to deamidation.
What are the primary factors that influence the rate of in vitro deamidation?
The rate of deamidation is influenced by several factors:
-
pH: Deamidation is base-catalyzed and its rate increases significantly at neutral to alkaline pH (>pH 7). The optimal pH to prevent deamidation is typically in the acidic range of 3-5.
-
Temperature: Higher temperatures accelerate the rate of deamidation.
-
Buffer Composition: Certain buffer ions can catalyze the deamidation reaction. Phosphate buffers, for instance, are known to increase deamidation rates compared to Tris buffer. Recent studies suggest HEPES may be an even better choice for minimizing deamidation.
-
Primary Sequence: The identity of the amino acid C-terminal to the asparagine or glutamine residue has a significant impact. Asn-Gly is the most labile sequence.
-
Higher-Order Structure: The three-dimensional structure of a protein generally protects asparagine and glutamine residues from deamidation by limiting their flexibility and accessibility to the solvent. Deamidation rates can increase upon denaturation.
Quantitative Data Summary
The following tables summarize key quantitative data related to controlling in vitro deamidation.
Table 1: Effect of pH on Deamidation Rate
| pH Range | Effect on Deamidation Rate | Recommendation |
| 3.0 - 5.0 | Minimal deamidation | Optimal for sample storage and handling to prevent deamidation. |
| 5.0 - 8.0 | Increasing rate of deamidation | Avoid for prolonged incubation if deamidation is a concern. |
| > 8.0 | Significantly accelerated deamidation | Generally unfavorable for samples prone to deamidation. |
Table 2: Influence of Buffer Type on Deamidation
| Buffer | Relative Deamidation Rate | Notes |
| HEPES | Lowest | Shown to be optimal in recent comparative studies for minimizing deamidation during tryptic digestion. |
| Tris-HCl | Low | A good alternative to phosphate and bicarbonate buffers. Lower concentrations are preferable. |
| Ammonium Acetate | Low (at acidic pH) | Recommended for use at pH 6 to minimize artificial deamidation. |
| Ammonium Bicarbonate | High | Commonly used for tryptic digestion but can contribute to deamidation. |
| Phosphate | High | Known to catalyze the deamidation reaction. |
Experimental Protocols
Protocol 1: Minimized Deamidation Tryptic Digestion
This protocol is designed to reduce artifactual deamidation during tryptic digestion of protein samples.
Materials:
-
Protein sample in a low-salt buffer
-
Denaturation Buffer: 6 M Guanidine Hydrochloride (GdnHCl) in 100 mM Tris-HCl, pH 7.5
-
Reduction Reagent: 100 mM Dithiothreitol (DTT)
-
Alkylation Reagent: 200 mM Iodoacetamide (IAM)
-
Buffer Exchange Columns (e.g., spin desalting columns)
-
Digestion Buffer: 50 mM HEPES, pH 7.5
-
Trypsin (mass spectrometry grade)
Procedure:
-
Denaturation: Add an equal volume of Denaturation Buffer to the protein sample.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAM to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Buffer Exchange: Remove the denaturant, reducing agent, and alkylating agent by buffer exchanging the sample into the Digestion Buffer using a spin desalting column according to the manufacturer's protocol. This step is critical as GdnHCl can inhibit trypsin activity.
-
Digestion: Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w). Incubate at 37°C for a shortened duration of 2-4 hours.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Sample Storage: Store the digested sample at -20°C or -80°C until analysis.
Visualizations
Caption: Key factors that promote in vitro deamidation.
Caption: Troubleshooting workflow for reducing deamidation.
References
- 1. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection, Evaluation and Minimization of Nonenzymatic Deamidation in Proteomic Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: pH-Dependent Deamidation of IYPTNGYTR
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent deamidation of the peptide IYPTNGYTR.
Frequently Asked Questions (FAQs)
Q1: What is peptide deamidation?
A1: Peptide deamidation is a non-enzymatic post-translational modification where the side chain amide group of an asparagine (Asn) or glutamine (Gln) residue is hydrolyzed.[1][2] In the case of asparagine, this process typically forms a succinimide intermediate, which then hydrolyzes to yield either aspartic acid (Asp) or isoaspartic acid (isoAsp).[1][3] This modification introduces a negative charge and can alter the peptide's structure, stability, and biological function.[1]
Q2: Why is the deamidation of the this compound peptide significant?
A2: The this compound peptide is located in the complementarity-determining region (CDR) of some therapeutic monoclonal antibodies, such as trastuzumab. Deamidation at the asparagine (N) residue in this sequence can lead to a loss of antigen binding affinity and a reduction in therapeutic efficacy. Even low levels of deamidation (less than 5%) can induce the formation of aggregates.
Q3: How does pH influence the deamidation of this compound?
A3: The deamidation of this compound is highly dependent on pH. The rate of deamidation is generally minimal at acidic pH and increases significantly at neutral and alkaline pH. For this compound, deamidation is observed to be more pronounced at a pH of 7.5 and above, with the rate increasing as the pH becomes more alkaline.
Q4: What are the primary products of this compound deamidation?
A4: The deamidation of this compound proceeds through a succinimide intermediate (IYPTsuccGYTR) and results in the formation of two primary deamidated products: IYPTDGYTR (containing aspartic acid) and IYPTisoDGYTR (containing isoaspartic acid). The ratio of isoaspartate to aspartate formation is typically around 3:1.
Q5: What analytical techniques are used to monitor the deamidation of this compound?
A5: The most common and powerful techniques for analyzing peptide deamidation are liquid chromatography (LC) coupled with mass spectrometry (MS), particularly LC-MS/MS. Reversed-phase liquid chromatography (RPLC) and ion-exchange chromatography (IEX) can be used to separate the native peptide from its deamidated forms. Mass spectrometry allows for the precise identification and quantification of the different species based on their mass-to-charge ratio.
Troubleshooting Guides
Issue 1: High levels of deamidation detected in the control sample.
| Possible Cause | Troubleshooting Step |
| Artifactual deamidation during sample preparation. | - Optimize digestion pH: For tryptic digestion of a protein containing this compound, perform the digestion at pH 7 to minimize in-vitro deamidation. - Use 18O-labeling: Conduct the sample preparation in H218O. Deamidation that occurs during sample prep will incorporate an 18O atom, resulting in a +3 Da mass shift, while in-vivo deamidation will show a +1 Da shift. - Minimize incubation times and temperatures: Keep sample handling times and temperatures to a minimum to reduce the rate of chemical reactions. |
| Inappropriate buffer composition. | - Buffer selection: Certain buffers, like phosphate buffers, can catalyze deamidation. Consider using buffers that have a lower catalytic effect, such as Tris-HCl. |
| Improper sample storage. | - Storage conditions: Store peptide and protein samples at -80°C to minimize chemical modifications over time. Avoid repeated freeze-thaw cycles. |
Issue 2: Poor separation of deamidated products from the native peptide.
| Possible Cause | Troubleshooting Step |
| Suboptimal chromatography conditions. | - Gradient optimization: Adjust the gradient steepness in your reversed-phase HPLC method. A shallower gradient can improve the resolution between the native and deamidated peptides. - Column chemistry: Experiment with different column stationary phases (e.g., C18, C8) to find the one that provides the best separation. - Ion-exchange chromatography: Consider using cation-exchange chromatography, as the introduction of a carboxylic acid group upon deamidation will alter the peptide's charge. |
| Co-elution of isobaric species. | - High-resolution mass spectrometry: Utilize a high-resolution mass spectrometer to differentiate between the native peptide and its deamidated forms, which have a mass difference of only ~0.984 Da. |
Quantitative Data Summary
Table 1: Effect of pH on the Deamidation of this compound during In Vitro Digestion
| pH | Digestion Efficiency (%) | Formation of Deamidation Products (%) |
| 7.0 | >80 | <1 |
| 7.5 | Not specified | Deamidation observed |
| >7.5 | Not specified | Increased deamidation rate |
Data derived from studies on trastuzumab digestion.
Table 2: Deamidation of Trastuzumab In Vitro and In Vivo
| Condition | Duration | Extent of Deamidation (%) |
| In vitro forced degradation (37°C, pH 8) | 56 days | up to 37 |
| In vivo (breast cancer patients) | Several months | up to 25 |
Deamidation primarily attributed to the this compound sequence.
Experimental Protocols
Protocol 1: Sample Preparation for Deamidation Analysis of this compound-containing Protein
-
Denaturation and Reduction:
-
Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine HCl, 100 mM Tris-HCl, pH 7.8).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add iodoacetamide (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 1 hour to alkylate free cysteine residues.
-
-
Buffer Exchange:
-
Perform a buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 7.0) using a desalting column or dialysis to remove the denaturant and alkylating agent. A pH of 7.0 is recommended to minimize artifactual deamidation.
-
-
Enzymatic Digestion:
-
Add trypsin at an enzyme-to-substrate ratio of 1:20 (w/w).
-
Incubate at 37°C for 3 hours.
-
-
Quenching the Reaction:
-
Stop the digestion by adding formic acid to a final concentration of 1% to lower the pH.
-
-
Sample Cleanup:
-
Use a C18 solid-phase extraction (SPE) cartridge to desalt and concentrate the peptide mixture before LC-MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound Deamidation
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Scan: Scan a mass range that includes the precursor ions for this compound and its deamidated forms (e.g., m/z 400-1500).
-
MS/MS Analysis: Use data-dependent acquisition (DDA) or selected reaction monitoring (SRM) to fragment the precursor ions of interest.
-
SRM Transitions for this compound and its products:
-
This compound
-
IYPTDGYTR
-
IYPTisoDGYTR
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IYPTsuccGYTR
-
-
-
Data Analysis:
-
Identify the peptides by their precursor mass and fragmentation pattern.
-
Quantify the extent of deamidation by comparing the peak areas of the deamidated peptides to the total peak area of all forms of the peptide.
-
-
Visualizations
Caption: pH-dependent deamidation pathway of this compound.
Caption: Workflow for analyzing this compound deamidation.
Caption: Troubleshooting logic for high control deamidation.
References
- 1. Deamidation - Wikipedia [en.wikipedia.org]
- 2. Mechanism of Protein Deamidation and Its Impact on Function | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for IYPTNGYTR in mass spectrometry.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) for the peptide IYPTNGYTR in mass spectrometry experiments.
Troubleshooting Guides
A low signal-to-noise ratio for this compound can arise from various factors throughout the experimental workflow, from sample preparation to data acquisition. This guide provides a systematic approach to identify and resolve common issues.
Troubleshooting Workflow for Low S/N of this compound
The following diagram illustrates a logical workflow for troubleshooting poor signal-to-noise ratio. Start with "Low S/N Observed" and follow the decision points to identify the potential cause and corresponding solution.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What are the most common sample preparation issues that lead to low S/N for this compound?
A1: Common issues include:
-
Incomplete Protein Digestion: If the parent protein (Trastuzumab) is not fully digested, the concentration of the this compound signature peptide will be low.[1]
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Sample Contamination: Contaminants such as salts, detergents, and polymers can suppress the ionization of this compound.
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Low Peptide Concentration: The amount of this compound in the sample may be below the instrument's limit of detection.
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Peptide Adsorption: Peptides can adsorb to sample vials and pipette tips, leading to sample loss.
Q2: How can I minimize the deamidation of this compound during sample preparation?
A2: this compound is a deamidation-sensitive peptide.[1][2] To minimize artificial deamidation during sample preparation, it is crucial to control the pH of the digestion buffer. A study by Bults et al. (2016) recommends performing the tryptic digestion at pH 7 for 3 hours at 37°C. This condition provides a good balance between digestion efficiency (>80%) and minimal formation of deamidation products (<1%).[1][2] Higher pH values can lead to a significant overestimation of deamidation products.
Liquid Chromatography
Q3: How does the choice of mobile phase additive affect the S/N of this compound?
A3: The choice of mobile phase additive significantly impacts peptide ionization and, consequently, the signal-to-noise ratio. While trifluoroacetic acid (TFA) is excellent for chromatographic peak shape, it is a strong ion-pairing agent that can suppress the MS signal. Formic acid (FA) is a more MS-friendly additive that generally provides better signal intensity. Difluoroacetic acid (DFA) can offer a compromise between the good chromatography of TFA and the better MS signal of FA.
Data Presentation: Comparison of Common Mobile Phase Additives
| Additive | Concentration | Advantages | Disadvantages |
| Formic Acid (FA) | 0.1% | Good MS signal, volatile. | May result in broader peaks compared to TFA. |
| Trifluoroacetic Acid (TFA) | 0.05-0.1% | Excellent peak shape and resolution. | Strong ion suppression in ESI-MS. |
| Difluoroacetic Acid (DFA) | 0.1% | Good compromise between peak shape and MS signal. | Less ion suppression than TFA, but may not provide the same resolution. |
Q4: What should I do if I observe poor peak shape for this compound?
A4: Poor peak shape (e.g., broad or tailing peaks) can be addressed by:
-
Optimizing the LC Gradient: A shallower gradient may improve peak resolution.
-
Adjusting the Flow Rate: Lower flow rates can sometimes improve peak shape.
-
Checking for Column Fouling: A contaminated or old column can lead to poor chromatography.
Mass Spectrometry
Q5: What are the optimal Selected Reaction Monitoring (SRM) transitions for this compound?
A5: The selection of appropriate SRM transitions is critical for the sensitive and specific quantification of this compound. Based on published methods, the following transitions for the doubly charged precursor ion are commonly used:
Data Presentation: Recommended SRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| 542.8 | 808.4 | Primary transition for quantification. |
| 542.8 | 721.4 | Confirmatory transition. |
| 543.3 | 809.4 | For deamidated product (IYPTDGYTR/IYPTisoDGYTR). |
| 534.3 | 791.4 | For succinimide intermediate (IYPTsuccGYTR). |
Q6: How can I optimize the collision energy for this compound fragmentation?
A6: Collision energy needs to be optimized for each specific instrument and transition to achieve the best fragmentation efficiency and signal intensity. A systematic approach involves performing a series of experiments where the collision energy is varied incrementally, and the resulting fragment ion intensities are monitored. The optimal collision energy will be the value that produces the highest intensity for the desired product ions.
Q7: What ion source parameters should I focus on to improve the signal for this compound?
A7: Key ion source parameters to optimize include:
-
Spray Voltage: Fine-tuning the voltage applied to the ESI needle can significantly impact ionization efficiency.
-
Gas Flow Rates: Nebulizer and drying gas flow rates affect droplet formation and desolvation.
-
Source Temperature: The temperature of the ion source influences the desolvation process.
It is recommended to perform a systematic optimization of these parameters for your specific instrument and experimental conditions.
Experimental Protocols
Detailed Protocol for Tryptic Digestion of Trastuzumab for this compound Analysis
This protocol is adapted from Bults et al. (2016) for the analysis of Trastuzumab and its deamidation products in human plasma.
-
Sample Preparation:
-
Take 50 µL of human plasma containing Trastuzumab.
-
-
Digestion:
-
Perform the digestion at a pH of 7.
-
Use a suitable amount of trypsin (e.g., a 1:20 enzyme-to-substrate ratio).
-
Incubate the mixture for 3 hours at 37°C.
-
-
Reaction Quenching:
-
Stop the digestion by adding an acid, such as 10 µL of 10% trifluoroacetic acid.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the experimental workflow for the quantification of this compound from a biological sample.
References
Technical Support Center: Optimization of Trastuzumab Digestion for IYPTNGYTR Peptide Analysis
Welcome to the technical support center for the optimization of Trastuzumab digestion to yield the critical quality attribute (CQA) peptide, IYPTNGYTR. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues you may encounter during the enzymatic digestion of Trastuzumab for the analysis of the this compound peptide.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound Peptide | Incomplete denaturation of Trastuzumab. | Ensure complete denaturation by using a chaotropic agent like 6M guanidine HCl and heating at 95°C for 5 minutes.[1] Consider using surfactants like 0.1% RapiGest or 0.5% sodium deoxycholate to improve protein unfolding and enzyme access.[2][3] |
| Inefficient enzymatic digestion. | Optimize the enzyme-to-protein ratio. A 1:25 to 1:30 ratio (e.g., Trypsin/LysC to Trastuzumab) is a good starting point.[4][5] Ensure the digestion buffer pH is optimal for the enzyme (typically pH 7-8). However, for minimizing deamidation of this compound, a lower pH of 7 is recommended. | |
| Suboptimal digestion time. | An overnight digestion at 37°C is common, but shorter times (e.g., 3 hours) at a controlled pH of 7 can balance digestion efficiency with minimal deamidation. | |
| High Levels of Deamidation in this compound (Aspartic or Isoaspartic Acid Formation) | High pH during digestion. | Perform the digestion at pH 7.0 to minimize the rate of asparagine deamidation. Higher pH levels (e.g., 7.5 and above) significantly increase deamidation. |
| Prolonged digestion time at elevated temperatures. | A shorter digestion time of 3 hours at 37°C is effective in producing the peptide while keeping deamidation below 1%. | |
| Poor Reproducibility of Digestion | Inconsistent sample preparation. | Standardize all steps of the protocol, including reagent concentrations, incubation times, and temperatures. Use a consistent source and lot of enzyme. |
| Incomplete quenching of the digestion reaction. | Ensure the digestion is effectively stopped by adding an acid like 10% trifluoroacetic acid (TFA). | |
| Presence of Large, Undigested Protein Fragments | Incomplete reduction and alkylation of disulfide bonds. | Ensure sufficient concentration and incubation time for the reducing agent (e.g., DTT) and alkylating agent (e.g., IAM). A typical procedure involves reduction for 5 minutes at 95°C followed by alkylation for 20 minutes in the dark. |
| Resistance of the antibody to trypsin digestion. | The use of denaturants is crucial as IgG antibodies are generally resistant to trypsin digestion in their native state. |
Frequently Asked Questions (FAQs)
Q1: Why is the this compound peptide important in Trastuzumab analysis?
A1: The this compound peptide is located in the complementarity-determining region (CDR) of Trastuzumab's heavy chain. The asparagine (N) residue within this peptide is a known hotspot for deamidation, a post-translational modification that can impact the antibody's binding affinity and overall efficacy. Monitoring this peptide and its modifications is crucial for ensuring the quality and consistency of Trastuzumab products.
Q2: What is the best enzyme for digesting Trastuzumab to yield this compound?
A2: Trypsin is the most commonly used enzyme for digesting Trastuzumab to generate the this compound peptide. A combination of Trypsin and LysC (Trypsin/LysC mix) can also be effective, as LysC cleaves at lysine residues, complementing trypsin's activity.
Q3: What are the optimal pH and temperature for the digestion?
A3: While trypsin is active over a pH range of 7-9, a pH of 7.0 is optimal for minimizing the deamidation of the asparagine in the this compound peptide. A temperature of 37°C is standard for tryptic digestion.
Q4: How can I improve the solubility of Trastuzumab for digestion?
A4: Using a denaturing agent like 6M guanidine HCl is essential. Additionally, surfactants such as 0.1% RapiGest or 0.5% sodium deoxycholate can significantly enhance protein solubility and digestion efficiency.
Q5: What is the expected sequence coverage for a good Trastuzumab digest?
A5: A well-optimized digestion protocol can achieve high sequence coverage, often 98% or greater for both the heavy and light chains.
Experimental Protocols
Protocol 1: In-Solution Tryptic Digestion of Trastuzumab
This protocol is a standard method for the in-solution tryptic digestion of Trastuzumab.
Materials:
-
Trastuzumab sample
-
Denaturing reagent: 6M Guanidine HCl in 50 mM Ammonium Bicarbonate
-
Reducing agent: 100 mM Dithiothreitol (DTT)
-
Alkylating agent: 100 mM Iodoacetamide (IAM)
-
Trypsin solution (e.g., 1 µg/µL in 50 mM acetic acid)
-
Quenching solution: 10% Trifluoroacetic acid (TFA)
Procedure:
-
Denaturation and Reduction:
-
To your Trastuzumab sample, add the denaturing reagent to a final concentration of approximately 4.8M Guanidine HCl.
-
Add DTT to a final concentration of 10 mM.
-
Incubate the mixture at 95°C for 5 minutes.
-
Cool the sample to room temperature.
-
-
Alkylation:
-
Add IAM to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 20 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM Tris-HCl buffer to reduce the guanidine-HCl concentration to 1M.
-
Add trypsin to achieve a protein-to-enzyme ratio of 25:1 (w/w).
-
Incubate overnight (approximately 16 hours) at 37°C. For a shorter digestion with minimal deamidation, incubate for 3 hours at 37°C at pH 7.
-
-
Quenching:
-
Stop the digestion by adding 10% TFA to a final concentration of approximately 0.5%.
-
-
Sample Analysis:
-
The resulting peptide mixture is now ready for analysis by LC-MS/MS.
-
Data Summary
The following table summarizes the impact of different digestion conditions on the generation and modification of the this compound peptide, based on published findings.
| Parameter | Condition 1 | Condition 2 | Impact on this compound | Reference |
| pH | pH 7.0 | pH > 7.5 | Lower pH minimizes deamidation. | |
| Digestion Time | 3 hours | Overnight (16 hours) | Shorter time reduces deamidation with reasonable digestion efficiency. | |
| Denaturant/Surfactant | Guanidine HCl | Guanidine HCl + 0.5% Sodium Deoxycholate | Addition of surfactant can improve peptide release and overall recovery. | |
| Enzyme:Protein Ratio | 1:50 | 1:25 | A lower ratio (more enzyme) generally leads to more complete digestion. |
Visualizations
Experimental Workflow
References
- 1. Rapid and multi-level characterization of trastuzumab using sheathless capillary electrophoresis-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enrichment and Liquid Chromatography–Mass Spectrometry Analysis of Trastuzumab and Pertuzumab Using Affimer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. waters.com [waters.com]
Best practices for storage and handling of IYPTNGYTR standards.
Technical Support Center: IYPTNGYTR Standards
Disclaimer: The peptide sequence "this compound" is understood to be a placeholder for the purpose of illustrating best practices. The following guidelines are based on established principles for the storage and handling of synthetic peptide standards for research and development.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound standard upon receipt?
A: For long-term storage, lyophilized peptide standards should be stored at -20°C or preferably -80°C.[1][2][3] Storing the peptide in a desiccator will help prevent degradation from moisture.[4] For short-term storage (days to weeks), 4°C is acceptable. Always keep the vial tightly sealed and protected from light.
Q2: What is the proper procedure for opening a vial of lyophilized peptide?
A: Before opening, the vial should be allowed to equilibrate to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing inside the cold vial, which can compromise the stability of the hygroscopic peptide.
Q3: What is the recommended solvent for reconstituting the this compound standard?
A: The ideal solvent depends on the peptide's amino acid composition and the requirements of your experiment. A good starting point for most peptides is sterile, high-purity water (Type I, 18.2 MΩ·cm) or a simple buffer like phosphate-buffered saline (PBS) at a pH of 5-7. The this compound sequence contains both basic (Arginine) and acidic amino acids, suggesting it will likely be soluble in aqueous solutions.
Q4: How long is the this compound standard stable after reconstitution?
A: The stability of peptides in solution is significantly lower than in their lyophilized form. When stored at 4°C, a peptide solution is generally stable for 1-2 weeks. For longer-term storage of the solution (3-4 months), it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q5: My this compound standard contains Asparagine (N). Are there any specific stability concerns I should be aware of?
A: Yes, peptides containing asparagine (Asn or N) are susceptible to deamidation, a chemical degradation pathway where the side chain of asparagine is converted to aspartic acid. This process is accelerated at neutral or alkaline pH. To minimize deamidation, it is best to store the peptide solution in a slightly acidic buffer (pH 5-6) and keep it frozen when not in use.
Troubleshooting Guide
Issue 1: Inconsistent or low signal intensity in my assay.
-
Question: I am observing variable or lower-than-expected signal in my mass spectrometry/ELISA experiments. What could be the cause?
-
Answer:
-
Improper Reconstitution: Ensure the peptide was fully dissolved. Visually inspect the solution for any particulates before use. Gentle vortexing or sonication can aid dissolution.
-
Degradation: The peptide may have degraded due to improper storage (e.g., exposure to moisture, light, or repeated freeze-thaw cycles). Always use freshly prepared aliquots for critical experiments.
-
Adsorption: Peptides can adsorb to the surfaces of glass or plastic vials, especially at low concentrations. Using low-binding polypropylene tubes can help mitigate this issue.
-
Inaccurate Quantification: Verify the concentration of your stock solution. If the peptide was weighed from a lyophilized powder, inaccuracies can arise from the hygroscopic nature of peptides.
-
Issue 2: The lyophilized peptide appears as a gel or is difficult to see in the vial.
-
Question: The amount of lyophilized this compound in the vial appears smaller than expected, or it has a glassy/gel-like appearance. Is this normal?
-
Answer: This is a common observation and is not necessarily indicative of a problem. Lyophilized peptides can be highly hygroscopic and may appear as a thin film, a small pellet, or a crystalline solid. The apparent volume can vary between vials containing the same mass of peptide. To ensure you are working with the entire quantity, it is best practice to reconstitute the entire contents of the vial.
Issue 3: Solubility problems during reconstitution.
-
Question: I am having difficulty dissolving the this compound standard in water. What should I do?
-
Answer: While the this compound sequence suggests good water solubility, issues can still arise. If you encounter problems:
-
Briefly sonicate the solution: This can help break up any aggregates.
-
Adjust the pH: Since the peptide has both acidic and basic residues, its solubility is pH-dependent. For a peptide with a net positive charge (like this compound, due to Arginine and the N-terminus), adding a small amount of dilute acetic acid (e.g., 10%) can improve solubility.
-
Use an organic solvent: If aqueous solutions fail, you can try dissolving the peptide in a small amount of a polar organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) before diluting it to the final concentration with your aqueous buffer. Always ensure the final concentration of the organic solvent is compatible with your downstream application.
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound Standards
| Form | Storage Condition | Duration | Key Considerations |
| Lyophilized | -80°C | Long-Term (>6 months) | Optimal for maximum stability. Store with a desiccant in a tightly sealed, light-protected vial. |
| -20°C | Intermediate-Term (<6 months) | Suitable for routine long-term storage. | |
| 4°C | Short-Term (days to weeks) | Acceptable for temporary storage upon receipt or between uses. | |
| In Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Use a slightly acidic buffer (pH 5-6). |
| -20°C | 3-4 months | Aliquot to avoid freeze-thaw cycles. | |
| 4°C | 1-2 weeks | Prone to bacterial degradation and chemical instability. |
Experimental Protocols
Protocol: Reconstitution of Lyophilized this compound Standard
This protocol details the steps for reconstituting a lyophilized peptide to create a stock solution.
-
Equilibration: Remove the peptide vial from cold storage (e.g., -20°C or -80°C) and place it in a desiccator at room temperature for at least 30 minutes. This prevents moisture condensation.
-
Preparation: Prepare your chosen solvent (e.g., sterile, nuclease-free water or 10 mM PBS, pH 6.0). Ensure all equipment (pipettes, tips, tubes) is clean and sterile.
-
Centrifugation (Optional but Recommended): Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom of the tube.
-
Solvent Addition: Carefully open the vial. Using a calibrated pipette, add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). Add the solvent slowly down the side of the vial.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation. If necessary, sonicate the vial for a few minutes.
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates, which indicates complete reconstitution.
-
Aliquoting and Storage: Immediately aliquot the stock solution into single-use, low-binding polypropylene tubes. Store the aliquots at -20°C or -80°C for long-term use.
Mandatory Visualization
References
Technical Support Center: Immunoassays for Trastuzumab & its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for Trastuzumab and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolites of Trastuzumab and how are they formed?
A1: Trastuzumab, a monoclonal antibody, can undergo various modifications and degradation in vivo, leading to the formation of metabolites. These include:
-
Fragments: Enzymatic cleavage can produce fragments such as F(ab')2 and Fab fragments.
-
Deamidated Forms: Deamidation, a common post-translational modification, can occur on asparagine residues, particularly in the complementarity-determining regions (CDRs), which can be induced by physiological conditions.[1]
-
Catabolites of Antibody-Drug Conjugates (ADCs): For ADCs like Trastuzumab emtansine (T-DM1), catabolism can result in metabolites like Lysine-MCC-DM1.
Q2: How can Trastuzumab metabolites affect immunoassay results?
A2: Metabolites can interfere with immunoassay results by cross-reacting with the assay's antibodies. This can lead to an over- or underestimation of the true concentration of the intact Trastuzumab.[2] The extent of interference depends on whether the metabolite has retained the epitope recognized by the assay antibodies. For instance, deamidation in the CDR of Trastuzumab has been shown to cause a loss of recognition by antibodies used in an ELISA.
Q3: What is meant by "cross-reactivity" in the context of Trastuzumab immunoassays?
A3: Cross-reactivity occurs when the antibodies in an immunoassay, intended to bind specifically to intact Trastuzumab, also bind to its metabolites or other structurally similar molecules.[3] This can lead to inaccurate quantification of the parent drug. For example, an anti-Trastuzumab antibody might recognize a Fab fragment if the fragment still contains the epitope the antibody binds to.
Q4: Which immunoassay formats are best suited to minimize cross-reactivity with metabolites?
A4: A sandwich ELISA is often preferred for its specificity.[4] This format uses two antibodies that bind to different epitopes on the Trastuzumab molecule. If a metabolite is missing one of these epitopes, it will not be detected, thus increasing the specificity for the intact antibody. Competitive ELISAs can also be designed to be highly specific.
Q5: How can I determine if my immunoassay is cross-reacting with Trastuzumab metabolites?
A5: You can assess cross-reactivity by performing specificity testing. This involves spiking your sample matrix with known concentrations of purified Trastuzumab metabolites (e.g., Fab fragments, deamidated Trastuzumab) and measuring the response in your immunoassay. The results can be compared to the response of the intact Trastuzumab to calculate the percentage of cross-reactivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Higher than expected Trastuzumab concentrations | Cross-reactivity with circulating metabolites that are also detected by the assay. | 1. Perform a specificity test: Analyze purified fragments (Fab, F(ab')2) and/or in vitro degraded Trastuzumab to determine the percentage of cross-reactivity. 2. Use a more specific assay: Consider a sandwich ELISA that targets epitopes on both the Fab and Fc regions of Trastuzumab, which would not detect fragments. |
| Poor lot-to-lot consistency | The new antibody lot has a different cross-reactivity profile with metabolites. | 1. Re-validate specificity: Always test the specificity of new antibody lots against known metabolites. 2. Consult the manufacturer: Discuss the observed changes with the antibody supplier. |
| Inconsistent results between different immunoassay platforms | Different assay formats (e.g., sandwich vs. competitive) and the specific antibodies used have varying sensitivities to different metabolites. | 1. Understand the assay formats: Be aware of the binding principles of each assay. 2. Characterize your standards and controls: Ensure you are using well-characterized reference materials in all assays. |
| Assay signal decreases over time in stability studies | Trastuzumab is degrading into fragments or modified forms that are not recognized by the assay antibodies. | 1. Use an orthogonal method: Use a method like size-exclusion chromatography (SEC) to detect fragmentation. 2. Characterize the degradation products: Identify the metabolites being formed to understand their potential impact on the immunoassay. |
Quantitative Data on Cross-Reactivity
Quantifying the cross-reactivity of an immunoassay with various metabolites is crucial for accurate interpretation of results. The following table provides an example of how such data can be presented. Researchers should generate similar data for their specific assay and suspected cross-reactants.
| Metabolite/Fragment | Immunoassay Format | Capture Antibody | Detection Antibody | % Cross-Reactivity | Reference |
| Human IgG | ELISA | Anti-Trastuzumab F(ab')2 | HRP-conjugate | < 5% | [5] |
| PEGylated Trastuzumab Fab | ELISA | HER2 | Anti-human IgG (Fab specific)-Peroxidase | Reduced affinity compared to un-PEGylated Fab |
Note: This table is illustrative. The actual cross-reactivity will depend on the specific antibodies and reagents used in the assay.
Experimental Protocols
Protocol 1: General Sandwich ELISA for Trastuzumab Quantification
This protocol outlines the basic steps for a sandwich ELISA to measure Trastuzumab concentration.
-
Coating: Coat a 96-well microplate with a capture antibody specific for Trastuzumab (e.g., anti-human IgG (Fab specific)) diluted in a coating buffer (e.g., PBS). Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., PBS with 1% BSA). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add prepared standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a labeled detection antibody (e.g., HRP-conjugated anti-human IgG (Fc specific)). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB). Incubate in the dark until color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H2SO4).
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of Trastuzumab in the samples.
Protocol 2: Competitive ELISA for Assessing Cross-Reactivity
This protocol can be used to determine the percentage of cross-reactivity of a Trastuzumab metabolite.
-
Coating: Coat a 96-well microplate with a limited amount of anti-Trastuzumab antibody. Incubate and block as described in Protocol 1.
-
Competition Reaction: In a separate plate or tubes, pre-incubate a fixed concentration of HRP-labeled Trastuzumab with varying concentrations of either unlabeled Trastuzumab (for the standard curve) or the Trastuzumab metabolite to be tested.
-
Transfer to Coated Plate: Transfer the pre-incubated mixtures to the antibody-coated plate. Incubate for 1-2 hours at room temperature. During this incubation, the unlabeled Trastuzumab or metabolite will compete with the HRP-labeled Trastuzumab for binding to the coated antibody.
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Substrate Addition & Reading: Add the substrate, stop the reaction, and read the absorbance as described in Protocol 1.
-
Analysis:
-
Plot the absorbance versus the concentration of unlabeled Trastuzumab to generate a standard curve.
-
Plot the absorbance versus the concentration of the metabolite.
-
Determine the concentration of Trastuzumab and the metabolite that cause 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Trastuzumab / IC50 of Metabolite) x 100
-
Visualizations
References
Technical Support Center: Refinement of Chromatographic Separation for IYPTNGYTR and its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of the peptide IYPTNGYTR and its isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I seeing poor resolution or co-elution of the this compound isomers (IYPTDGYTR, IYPTisoDGYTR)?
Possible Causes:
-
Inadequate Mobile Phase Composition: The choice of mobile phase and its pH can significantly impact the separation of these closely related isomers.[1]
-
Suboptimal Gradient Profile: A gradient that is too steep may not provide sufficient time for the isomers to resolve.[1]
-
Inappropriate Column Chemistry: The stationary phase may not have the required selectivity for these specific isomers.
-
High Flow Rate: A flow rate that is too high can lead to band broadening and reduced resolution.
-
Sample Overload: Injecting too much sample can cause peak distortion and co-elution.[2]
Solutions:
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase can alter the charge state of the peptides, influencing their interaction with the stationary phase. For this compound and its deamidated products, a mobile phase pH of 5 has been shown to be effective.[1]
-
Ion-Pairing Agent: Using an ion-pairing agent like trifluoroacetic acid (TFA) is common in reversed-phase HPLC of peptides to improve peak shape and resolution.[2]
-
-
Gradient Optimization: Employ a shallower gradient to increase the separation time between the isomers. A shallow gradient from 5% to 10% acetonitrile over 5 minutes has been successfully used.
-
Column Selection: A high-resolution column, such as a C18 column with a small particle size (e.g., 1.8 µm), is recommended for separating these isomers.
-
Flow Rate Adjustment: Reduce the flow rate to minimize band broadening and improve resolution.
-
Reduce Sample Load: Decrease the amount of sample injected onto the column.
Q2: I'm observing peak tailing for my this compound peptide peak. What could be the cause?
Possible Causes:
-
Secondary Interactions: The peptide may be interacting with active sites on the silica backbone of the stationary phase.
-
Column Contamination: Buildup of strongly retained compounds on the column can lead to peak distortion.
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pI of the peptide can lead to poor peak shape.
-
Metal Contamination: Metal ions in the sample or mobile phase can chelate with the peptide, causing tailing.
Solutions:
-
Use of Additives: Add a small amount of a stronger acid, like TFA, to the mobile phase to mask the silanol groups and reduce secondary interactions.
-
Column Cleaning: Flush the column with a strong solvent or follow the manufacturer's recommended cleaning protocol.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the peptide's isoelectric point.
-
Use a Chelating Agent: In some cases, adding a chelating agent like EDTA to the sample can improve peak shape.
Q3: My retention times for this compound are inconsistent between runs. What should I check?
Possible Causes:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions before each injection.
-
Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase components can lead to shifting retention times.
-
Temperature Variations: Changes in column temperature can affect retention times.
-
Pump Malfunction: Issues with the HPLC pump, such as leaks or faulty check valves, can cause inconsistent flow rates.
Solutions:
-
Ensure Proper Equilibration: Equilibrate the column with the starting mobile phase composition until a stable baseline is achieved.
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are thoroughly degassed.
-
Use a Column Oven: Maintain a constant column temperature using a column oven.
-
System Maintenance: Regularly check the HPLC system for leaks and perform routine maintenance on the pump.
Frequently Asked Questions (FAQs)
Q1: What type of column is best suited for separating this compound and its isomers?
A C18 reversed-phase column with a small particle size (e.g., 1.8 µm) and a pore size of around 100-300 Å is a good starting point. Specifically, an Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm) has been successfully used for this separation.
Q2: What are the typical mobile phases used for this separation?
A common mobile phase system consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate (pH 5) in water.
-
Mobile Phase B: Acetonitrile with the same concentration of TFA or Ammonium Acetate as Mobile Phase A.
Q3: How can I prevent the in-vitro deamidation of this compound during sample preparation?
Deamidation is pH and temperature-dependent. To minimize artificial deamidation during sample preparation, it is crucial to work at a neutral or slightly acidic pH (around pH 7) and at a controlled temperature (e.g., 37°C for a limited time). Higher pH values (e.g., pH 8.5) can lead to a significant increase in deamidation.
Q4: What detection method is most suitable for this compound and its isomers?
UV detection at 214 nm is commonly used for peptide backbone absorbance. However, for quantitative analysis and confident identification of the isomers, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is highly recommended. Selected Reaction Monitoring (SRM) can be used for simultaneous quantitation of the different peptide forms.
Quantitative Data Summary
The following table summarizes the key parameters for the chromatographic separation of this compound and its isomers based on a published method.
| Parameter | Value |
| Column | Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in water, pH 5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-10% B over 5.0 min |
| Flow Rate | 0.600 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 7 µL |
| Detection | LC-MS/MS (Selected Reaction Monitoring) |
Experimental Protocols
Detailed Methodology for the Separation of this compound and its Isomers
This protocol is adapted from the method described by Bults et al. (2015) for the separation of this compound and its deamidated products.
1. Materials:
-
Acquity UPLC HSS T3 column (2.1 × 50 mm, 1.8 µm particle size)
-
HPLC or UPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer for detection
-
Ammonium acetate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid for pH adjustment
2. Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 5.0 using formic acid or acetic acid. Filter and degas the solution.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
3. Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm
-
Column Temperature: 40 °C
-
Flow Rate: 0.600 mL/min
-
Injection Volume: 7 µL
-
Gradient Program:
-
0.0 - 5.0 min: 5% to 10% B
-
5.0 - 5.1 min: 10% to 50% B
-
5.1 - 5.6 min: Hold at 50% B
-
5.6 - 5.7 min: 50% to 70% B
-
5.7 - 6.2 min: Hold at 70% B
-
6.2 - 6.3 min: 70% to 90% B
-
6.3 - 6.8 min: Hold at 90% B
-
6.8 - 6.9 min: 90% to 5% B
-
6.9 - 8.0 min: Hold at 5% B (Column re-equilibration)
-
4. Detection (MS/MS):
-
Utilize a mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Set up Selected Reaction Monitoring (SRM) for the specific m/z transitions of this compound and its isomers. Example transitions from Bults et al. are:
-
This compound: m/z 542.8 → 808.4
-
IYPTDGYTR and IYPTisoDGYTR: m/z 543.3 → 809.4
-
IYPTsuccGYTR (succinimide intermediate): m/z 534.3 → 791.4
-
5. Data Analysis:
-
Integrate the peak areas for each SRM transition to quantify the relative abundance of each isomer.
Visualizations
References
Validation & Comparative
A Comparative Guide: ELISA vs. LC-MS/MS for Trastuzumab Deamidation Analysis
For Researchers, Scientists, and Drug Development Professionals
The chemical stability of therapeutic monoclonal antibodies is a critical quality attribute that can impact both efficacy and safety. Deamidation, the conversion of an asparagine (Asn) residue to aspartic acid (Asp) or isoaspartic acid (isoAsp), is a common post-translational modification that can occur during manufacturing, storage, and in vivo circulation. For Trastuzumab, a humanized monoclonal antibody targeting the HER2 receptor, deamidation within the complementarity-determining regions (CDRs) can lead to a reduction in antigen binding and biological activity.[1][2][3]
Accurate and precise quantification of Trastuzumab deamidation is therefore essential for product characterization, stability testing, and pharmacokinetic studies. Two of the most common analytical techniques employed for protein quantification are the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides an objective comparison of these two methods for the specific application of Trastuzumab deamidation analysis, supported by experimental data and detailed methodologies.
Quantitative Data Comparison
The choice between ELISA and LC-MS/MS for Trastuzumab deamidation analysis hinges on the specific requirements of the assay, such as the need for isoform differentiation, sensitivity, and throughput. The following tables summarize the key performance characteristics of each method based on available data.
| Performance Metric | ELISA | LC-MS/MS | References |
| Specificity for Deamidation | Low. May not differentiate between native and deamidated forms. Deamidation in the CDR can lead to loss of antibody recognition. | High. Can distinguish between native, deamidated (Asp and isoAsp), and other modified peptides based on mass-to-charge ratio. | [4][5] |
| Quantification Range | Typically in the ng/mL to low µg/mL range. | Wide dynamic range, from 0.5 to 500 µg/mL has been validated. | |
| Accuracy (Bias) | Can be inaccurate for total Trastuzumab in the presence of deamidation due to altered antibody binding. | High. Bias and coefficient of variation (CV) values are well below 15%. | |
| Precision (CV%) | Intra- and inter-assay variability is typically <15%. | Intra- and inter-assay CVs are generally below 15%. | |
| Throughput | High. 96-well plate format allows for simultaneous analysis of multiple samples. | Lower compared to ELISA, but can be improved with automation. | |
| Information Content | Provides total concentration of antibody that can be recognized by the assay antibodies. | Provides concentrations of specific deamidated forms and can identify the location of deamidation. |
Experimental Protocols
LC-MS/MS for Trastuzumab Deamidation Analysis
This method provides a detailed and specific quantification of deamidated forms of Trastuzumab. The protocol involves the digestion of the antibody into peptides, followed by chromatographic separation and mass spectrometric detection.
1. Sample Preparation and Digestion:
-
A 50 µL plasma sample is used for analysis.
-
The sample is denatured and reduced, often using guanidine hydrochloride and dithiothreitol (DTT).
-
The protein is then digested into smaller peptides using an enzyme, typically trypsin. The digestion is performed at a controlled pH (e.g., pH 7) and temperature (e.g., 37°C) for a specific duration (e.g., 3 hours) to minimize artificially induced deamidation.
2. Liquid Chromatography (LC) Separation:
-
The resulting peptide mixture is separated using a reversed-phase high-performance liquid chromatography (HPLC) system.
-
A C18 column is often used to separate the peptides based on their hydrophobicity.
-
A gradient of acetonitrile in water with an acidic modifier (e.g., formic acid) is typically used for elution.
3. Mass Spectrometry (MS/MS) Detection:
-
The eluted peptides are ionized, typically using electrospray ionization (ESI), and introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the target peptides.
-
For Trastuzumab deamidation analysis, specific precursor-to-product ion transitions are monitored for:
-
A stable signature peptide (unmodified) to represent the total Trastuzumab concentration (e.g., FTISADTSK).
-
The deamidation-sensitive signature peptide (e.g., IYPTNGYTR).
-
The deamidated product peptides (e.g., IYPTDGYTR and IYPTisoDGYTR).
-
The succinimide intermediate (e.g., IYPTsuccGYTR).
-
4. Data Analysis:
-
The peak areas of the different peptide forms are integrated.
-
The extent of deamidation is calculated as the ratio of the peak area of the deamidated peptide(s) to the sum of the peak areas of the native and deamidated peptides.
ELISA for Trastuzumab Quantification
While a standard sandwich ELISA is excellent for quantifying total Trastuzumab, it is generally not suitable for specifically analyzing deamidation, as the modification can interfere with antibody binding. A competitive ELISA could theoretically be developed, but this is not a common approach. Below is a general protocol for a sandwich ELISA for Trastuzumab quantification.
1. Plate Coating:
-
A 96-well microtiter plate is coated with a capture antibody specific for Trastuzumab. This could be an anti-human IgG antibody or a HER2 receptor protein.
-
The plate is incubated overnight at 4°C.
2. Blocking:
-
The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., 5% BSA in PBST) to prevent non-specific binding.
-
The plate is incubated for 1 hour at room temperature.
3. Sample and Standard Incubation:
-
Standards of known Trastuzumab concentration and the unknown samples are added to the wells.
-
The plate is incubated for 1-2 hours at room temperature.
4. Detection Antibody Incubation:
-
After washing the plate, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added. This antibody binds to a different epitope on the Trastuzumab molecule.
-
The plate is incubated for 1 hour at room temperature.
5. Substrate Addition and Signal Measurement:
-
The plate is washed again, and a substrate for the enzyme is added (e.g., TMB for HRP).
-
The enzyme-substrate reaction produces a colorimetric signal that is read by a microplate reader at a specific wavelength.
-
The concentration of Trastuzumab in the samples is determined by comparing their absorbance values to the standard curve.
Visualizing the Workflows and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for a sandwich ELISA used in Trastuzumab quantification.
Caption: The experimental workflow for analyzing Trastuzumab deamidation using LC-MS/MS.
Caption: Trastuzumab's mechanism of action and the potential impact of CDR deamidation.
Conclusion
For the specific and accurate analysis of Trastuzumab deamidation, LC-MS/MS is the superior method . Its ability to separate and quantify different proteoforms, including the native peptide, the succinimide intermediate, and the resulting aspartic and isoaspartic acid variants, provides a level of detail that is unattainable with traditional ELISA methods. Furthermore, studies have shown that deamidation within the CDR of Trastuzumab can lead to a loss of recognition by the antibodies used in an ELISA, potentially leading to an underestimation of the total drug concentration and an inaccurate assessment of the deamidation level.
While ELISA offers higher throughput and may be suitable for the general quantification of total Trastuzumab in samples where deamidation is not a concern, it is not the recommended method for detailed stability and biotransformation studies focusing on this critical quality attribute. For researchers, scientists, and drug development professionals who require precise and reliable data on Trastuzumab deamidation, LC-MS/MS provides the necessary specificity and accuracy to ensure product quality and a thorough understanding of the molecule's behavior in vitro and in vivo.
References
- 1. Effect of Trastuzumab–HER2 Complex Formation on Stress-Induced Modifications in the CDRs of Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical and pharmacological consequences of the in vivo deamidation of trastuzumab and pertuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Quantification Methods for the Signature Peptide IYPTNGYTR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for the quantification of IYPTNGYTR, a critical deamidation-sensitive signature peptide of the monoclonal antibody Trastuzumab. Accurate quantification of this compound is paramount for monitoring the in vivo metabolism and stability of Trastuzumab, a key therapeutic agent.[1][2][3] This document focuses on the cross-validation of the two primary analytical techniques employed for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction to this compound and its Significance
This compound is a peptide fragment generated by the tryptic digestion of Trastuzumab.[4] It contains an asparagine (N) residue that is susceptible to deamidation, a common post-translational modification that can impact the efficacy and safety of biotherapeutics.[5] Monitoring the levels of both the native this compound peptide and its deamidated forms provides crucial insights into the biotransformation and stability of Trastuzumab in vivo.
Comparative Analysis of Quantification Methods
The two predominant methods for the quantification of this compound are LC-MS/MS and ELISA. Each technique offers distinct advantages and limitations.
| Feature | LC-MS/MS | ELISA |
| Specificity | High. Can distinguish between the native peptide and its deamidated forms (IYPTDGYTR and IYPTisoDGYTR). | Lower. Antibody recognition may be affected by deamidation, potentially leading to an underestimation of total Trastuzumab. |
| Sensitivity | High. Lower limit of quantification (LLOQ) can reach as low as 0.5 µg/mL in human plasma. | Variable, but can be sensitive. |
| Dynamic Range | Wide linear dynamic range, often spanning several orders of magnitude. | Typically narrower compared to LC-MS/MS. |
| Throughput | Lower, due to chromatographic separation times. | Higher, suitable for screening large numbers of samples. |
| Development Time | More complex and time-consuming method development. | Relatively faster assay development. |
| Cost | Higher initial instrument cost and operational expenses. | Lower instrument cost. |
| Information | Provides quantitative data on multiple molecular species simultaneously (native, deamidated, etc.). | Typically provides a single value for the total immunoreactive analyte. |
Experimental Protocols
LC-MS/MS Quantification of this compound
This protocol is based on established methods for the analysis of this compound in human plasma.
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of human plasma, add 150 µL of acetonitrile to precipitate proteins.
-
Centrifugation: Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
2. Tryptic Digestion:
-
Reconstitution: Reconstitute the dried extract in 50 µL of 50 mM ammonium bicarbonate buffer (pH 7.0).
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 60°C for 30 minutes.
-
Alkylation: Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin at a 1:20 (trypsin:protein) ratio and incubate at 37°C for 3 hours.
-
Quenching: Stop the digestion by adding 5 µL of 10% formic acid.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor precursor and product ion transitions (e.g., m/z 542.8 -> 249.2).
-
Deamidated forms (IYPTDGYTR, IYPTisoDGYTR): Monitor their specific precursor and product ion transitions.
-
-
ELISA Quantification of Trastuzumab
This is a general protocol for a sandwich ELISA, which is a common format for quantifying monoclonal antibodies like Trastuzumab.
1. Plate Coating:
-
Coat a 96-well microplate with a capture antibody (e.g., anti-human IgG) diluted in coating buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
2. Blocking:
-
Add blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Sample Incubation:
-
Add plasma samples (appropriately diluted) and standards to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Detection Antibody Incubation:
-
Add a detection antibody (e.g., a horseradish peroxidase (HRP)-conjugated anti-Trastuzumab antibody) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
5. Substrate Addition and Signal Measurement:
-
Add a substrate solution (e.g., TMB) to each well.
-
Incubate in the dark until a color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Visualizing the Methodologies
Workflow for LC-MS/MS Quantification of this compound
Caption: Workflow for the quantification of this compound using LC-MS/MS.
General Workflow for ELISA Quantification
Caption: General workflow for a sandwich ELISA.
Conclusion
Both LC-MS/MS and ELISA are valuable techniques for the quantification of Trastuzumab and its signature peptide this compound. The choice of method depends on the specific requirements of the study. For detailed characterization of deamidation and high specificity, LC-MS/MS is the superior method. For high-throughput screening where the overall level of immunoreactive Trastuzumab is of interest, ELISA provides a practical and cost-effective solution. Cross-validation of these methods is essential to understand the data generated from each and to ensure a comprehensive understanding of Trastuzumab's behavior in vivo.
References
IYPTNGYTR vs. Alternative Signature Peptides for Trastuzumab Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Trastuzumab, the selection of an appropriate signature peptide is a critical decision that directly impacts the accuracy and reliability of pharmacokinetic and therapeutic drug monitoring studies. This guide provides an objective comparison of the deamidation-sensitive signature peptide IYPTNGYTR with its stable counterpart, FTISADTSK, and other potential alternatives for the quantification of Trastuzumab by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Trastuzumab, a humanized monoclonal antibody targeting the HER2 receptor, has revolutionized the treatment of HER2-positive breast and gastric cancers. Accurate measurement of its concentration in biological matrices is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The gold-standard for this quantification is LC-MS/MS analysis of signature peptides derived from the proteolytic digestion of the antibody.
The ideal signature peptide is unique to the target protein, exhibits good ionization efficiency and fragmentation patterns, and is stable throughout the sample preparation and analysis process. However, post-translational modifications, such as deamidation, can occur in vivo and during sample handling, affecting the quantitation if not properly addressed. This guide delves into the performance of the commonly used signature peptide this compound, which is located in the complementarity-determining region (CDR) and is susceptible to deamidation, and compares it with the stable peptide FTISADTSK.
Performance Comparison of Signature Peptides
The selection of a signature peptide is a trade-off between obtaining information on the total drug concentration and understanding its potential modifications. The use of both a stable and a modification-prone peptide can provide a more complete picture of the drug's status in vivo.
| Signature Peptide | Location | Key Characteristics | Application |
| This compound | Complementarity-Determining Region (CDR) | Deamidation-sensitive at Asparagine (N) | Quantifies the unmodified, potentially more active, form of Trastuzumab. Allows for monitoring of in-vivo deamidation. |
| FTISADTSK | Framework Region | Stable | Quantifies the total Trastuzumab concentration, regardless of deamidation at the this compound site. |
| VVSVLTVLHQDWLNGK | Fc Region | Prone to deamidation | Less commonly used for primary quantification but can be monitored for batch-to-batch variability. |
Quantitative Performance Data
The following tables summarize the validation parameters for LC-MS/MS methods utilizing this compound and FTISADTSK for the quantification of Trastuzumab in human plasma/serum.
Table 1: Method Validation Parameters for this compound
| Parameter | Reported Range | Reference |
| Linearity Range (µg/mL) | 0.5 - 500 | [1][2] |
| 5 - 500 | [3] | |
| 0.02 - 200 | [4] | |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.5 | [1] |
| 5 | ||
| 0.02 | ||
| Intra-assay Precision (%CV) | < 15 | |
| 6.4 - 10.1 | ||
| Inter-assay Precision (%CV) | < 15 | |
| Accuracy (%Bias) | Within ±15 | |
| 97.3 - 104.2 |
Table 2: Method Validation Parameters for FTISADTSK
| Parameter | Reported Range | Reference |
| Linearity Range (µg/mL) | 0.5 - 500 | |
| 5 - 500 | ||
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.5 | |
| 5 | ||
| Intra-assay Precision (%CV) | < 15 | |
| Inter-assay Precision (%CV) | < 15 | |
| Accuracy (%Bias) | Within ±15 |
Experimental Protocols
A generalized workflow for the quantification of Trastuzumab using signature peptides involves several key steps:
1. Sample Preparation:
-
Aliquotting: A small volume of plasma or serum (e.g., 50 µL) is used.
-
Denaturation, Reduction, and Alkylation: The protein is unfolded to allow access for the digestive enzyme. This is typically achieved by heating in the presence of a denaturing agent, followed by reduction of disulfide bonds with a reducing agent like dithiothreitol (DTT) and alkylation of free cysteines with an alkylating agent like iodoacetamide (IAM) to prevent refolding.
-
Digestion: A proteolytic enzyme, most commonly trypsin, is added to cleave the protein into smaller peptides. Digestion conditions such as pH, temperature, and time are critical to ensure complete and reproducible digestion while minimizing artificial modifications. A pH of 7 and a temperature of 37°C for 3 hours is a common starting point to minimize deamidation of this compound during this step.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The resulting peptide mixture is separated using a reversed-phase liquid chromatography (LC) system. A gradient of increasing organic solvent concentration is used to elute the peptides from the analytical column.
-
Mass Spectrometric Detection: The separated peptides are ionized, typically using electrospray ionization (ESI), and analyzed by a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the signature peptides and their stable isotope-labeled internal standards are monitored for high selectivity and sensitivity.
Visualizing the Workflow and Mechanism of Action
To better illustrate the analytical process and the therapeutic context of Trastuzumab, the following diagrams are provided.
Figure 1: Experimental workflow for Trastuzumab quantification.
Trastuzumab exerts its therapeutic effect by binding to the HER2 receptor, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Figure 2: Trastuzumab's mechanism of action.
Conclusion
The choice between this compound and FTISADTSK as a signature peptide for Trastuzumab analysis depends on the specific goals of the study.
-
For total drug concentration: FTISADTSK is the more robust and reliable choice as it is not susceptible to deamidation.
-
For assessing the active form and in-vivo modifications: this compound provides valuable information about the integrity of the CDR and the extent of deamidation, which may impact the drug's efficacy.
A comprehensive approach utilizing both peptides is recommended for a thorough understanding of Trastuzumab's pharmacokinetics and biotransformation. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the development and validation of robust bioanalytical methods for Trastuzumab.
References
- 1. Collection - LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - Analytical Chemistry - Figshare [figshare.com]
- 2. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LC-MS/MS Validation Analysis of Trastuzumab Using dSIL Approach for Evaluating Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of IYPTNGYTR-Based Assays for Trastuzumab Metabolism
This guide provides a detailed comparison of assays based on the signature peptide IYPTNGYTR for monitoring the in vivo metabolism of Trastuzumab. It is intended for researchers, scientists, and professionals in drug development who are engaged in the bioanalysis of this therapeutic monoclonal antibody. The focus is on the accuracy and precision of the primary analytical method, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), in comparison to the traditional Ligand-Binding Assay (LBA) such as ELISA.
The peptide this compound is a signature peptide sensitive to deamidation, a common post-translational modification that can impact the efficacy of therapeutic proteins like Trastuzumab.[1][2] Monitoring this and other modifications is crucial for understanding the drug's biotransformation in vivo.
Quantitative Performance of this compound-Based Assays
The primary method for the quantification of the this compound peptide, and thus the intact form of Trastuzumab, is a multiplexed LC-MS/MS assay.[3] This method allows for the simultaneous measurement of the unmodified this compound peptide, its deamidated products, and a stable signature peptide (e.g., FTISADTSK) for total drug quantification.[3][4] A key alternative and traditional method for quantifying Trastuzumab is the Enzyme-Linked Immunosorbent Assay (ELISA).
Below is a summary of the performance characteristics of these two methods.
| Parameter | LC-MS/MS (this compound) | ELISA | Reference |
| Linear Dynamic Range | 0.5 to 500 µg/mL | Limited | |
| Bias | Well below 15% | Variable, affected by deamidation | |
| Coefficient of Variation (CV) | Well below 15% | Can be higher | |
| Specificity | High, can distinguish deamidated forms | Lower, recognition lost with deamidation | |
| Lower Limit of Quantification (LLOQ) | As low as 1 ng/mL with microflow LC | Generally higher than LC-MS/MS |
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for evaluating the suitability of an assay. Below are the methodologies for the LC-MS/MS-based quantification of this compound and a general ELISA protocol for Trastuzumab.
LC-MS/MS-Based this compound Quantification
The LC-MS/MS method for monitoring Trastuzumab deamidation has been validated in accordance with international bioanalytical guidelines.
-
Sample Preparation: A 50 μL plasma sample is subjected to tryptic digestion.
-
Digestion Conditions: Digestion is performed at pH 7 for 3 hours at 37°C. These conditions provide over 80% digestion efficiency while minimizing the formation of deamidation products during the process to less than 1%.
-
LC-MS/MS Analysis: The digested sample is analyzed using a multiplexed LC-MS/MS assay with selected reaction monitoring (SRM). This allows for the simultaneous quantification of:
-
A stable signature peptide (e.g., FTISADTSK)
-
The deamidation-sensitive signature peptide (this compound)
-
Its deamidated products (IYPTDGYTR and IYPTisoDGYTR)
-
A succinimide intermediate (IYPTsuccGYTR)
-
-
Quantification: The concentration of each peptide is determined, providing a detailed profile of Trastuzumab and its deamidated forms.
ELISA for Trastuzumab Quantification
ELISA is a widely used ligand-binding assay for the quantification of monoclonal antibodies.
-
Plate Coating: Microtiter plates are coated with a capture antibody that specifically binds to Trastuzumab.
-
Sample Incubation: Plasma samples containing Trastuzumab are added to the wells.
-
Detection Antibody: A detection antibody, also specific for Trastuzumab and typically conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric or fluorescent signal.
-
Signal Measurement: The intensity of the signal is measured, which is proportional to the concentration of Trastuzumab in the sample.
A crucial finding is that deamidation of Trastuzumab at the complementarity-determining region (CDR), where the this compound peptide is located, results in a loss of recognition by the antibodies used in the ELISA. This can lead to an underestimation of the total drug concentration.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflow for the this compound-based LC-MS/MS assay and the logical relationship highlighting the impact of deamidation on ELISA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Collection - LC-MS/MS-Based Monitoring of In Vivo Protein Biotransformation: Quantitative Determination of Trastuzumab and Its Deamidation Products in Human Plasma - Analytical Chemistry - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
Revolutionizing Bioanalysis: A Comparative Guide to IYPTNGYTR Quantification in Rat Plasma
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic proteins and their signature peptides is paramount. This guide provides a detailed comparison of methodologies for quantifying the signature peptide IYPTNGYTR, a key surrogate for the monoclonal antibody trastuzumab, in rat plasma. We delve into the linearity and sensitivity of competing technologies, offering supporting experimental data and detailed protocols to inform your bioanalytical strategies.
The quantification of this compound is crucial for pharmacokinetic (PK) studies of trastuzumab and related antibody-drug conjugates (ADCs).[1][2] Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as a robust and sensitive platform for this purpose, offering advantages over traditional ligand-binding assays (LBAs) like ELISA, which can be limited by dynamic range and cross-reactivity.[1] This guide will focus on comparing different LC-MS/MS approaches and discussing ELISA as an alternative.
Quantitative Performance Comparison
The choice of analytical technique directly impacts the sensitivity and linear dynamic range of this compound quantification. Below is a summary of performance data from various methods.
| Method | Analyte | Matrix | Linear Range | LLOQ | Correlation Coefficient (r) | Key Findings |
| Microflow LC-MS/MS | This compound (from Ado-Trastuzumab Emtansine) | Rat Plasma | 1 ng/mL - 100 µg/mL | 1 ng/mL | >0.995 | 5-fold improvement in LLOQ and wider dynamic range compared to traditional LC-MS/MS.[1] |
| Traditional Flow LC-MS/MS | This compound (from Ado-Trastuzumab Emtansine) | Rat Plasma | 5 ng/mL - 100 µg/mL | 5 ng/mL | >0.99 | Good linearity, but less sensitive than microflow LC-MS/MS.[1] |
| LC-MS/MS | This compound (from Trastuzumab) | Human Plasma | 0.5 µg/mL - 500 µg/mL | 0.5 µg/mL | Not Specified | Method validated according to international guidelines with bias and CV values well below 15%. |
| dSIL LC-MS/MS | This compound (from Herclon®) | Human Serum | 5 µg/mL - 500 µg/mL | 5 µg/mL | Not Specified | Double Stable Isotope Label (dSIL) approach demonstrated good linearity and reliability. |
| ELISA | Trastuzumab | Human Plasma | Not Specified | Not Specified | Not Specified | Deamidation of this compound can lead to a loss of recognition by ELISA antibodies, resulting in an underestimation of the total drug concentration. |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable bioanalytical data. Below are synthesized methodologies for the quantification of this compound in plasma.
1. Sample Preparation: Immunocapture and Tryptic Digestion
A generic immunocapture strategy is often employed to isolate the target protein (e.g., trastuzumab) from the complex plasma matrix, followed by enzymatic digestion to release the signature peptide this compound.
-
Immunocapture: Utilize a kit such as the SCIEX BioBA Kit, which includes reagents for capturing the ADC from plasma.
-
Digestion:
-
Perform tryptic digestion of the captured protein.
-
A crucial consideration is the pH of the digestion buffer. To minimize in vitro deamidation of the asparagine (N) residue in this compound, a pH of 7 is recommended. Digestion at higher pH (e.g., 7.5 and above) can lead to significant deamidation, resulting in an overestimation of deamidation products and an underestimation of the intact peptide.
-
A digestion time of 3 hours at 37°C has been shown to provide a reasonable digestion efficiency (>80%) with minimal deamidation (<1%).
-
2. LC-MS/MS Analysis
The digested sample is then analyzed by LC-MS/MS. The choice between traditional and microflow LC systems can significantly impact sensitivity.
-
Chromatography:
-
Traditional Flow LC: Standard analytical flow rates.
-
Microflow LC: Lower flow rates (e.g., using a SCIEX M3 MicroLC) can provide up to a 5-fold increase in sensitivity. A trap-and-elute strategy can be used for fast sample injection and desalting, which is particularly beneficial for microflow LC analysis.
-
-
Mass Spectrometry:
-
A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+) is typically used in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a heavy isotope-labeled version of the peptide) are monitored.
-
Methodology and Workflow Diagrams
Visualizing the experimental workflow and the underlying biological considerations is essential for understanding the nuances of this compound quantification.
Caption: Experimental workflow for this compound quantification in rat plasma.
Caption: Deamidation pathway of this compound.
Conclusion
The quantification of this compound in rat plasma is a critical component of preclinical drug development for trastuzumab-based therapeutics. While traditional LC-MS/MS methods provide reliable quantification, the use of microflow LC-MS/MS offers a significant improvement in sensitivity, achieving a lower limit of quantification and a wider linear dynamic range. Careful control of sample preparation conditions, particularly the pH during tryptic digestion, is essential to prevent the artificial deamidation of this compound and ensure accurate results. In contrast, ELISA, while a common technique for protein quantification, may be less reliable for accurately determining total drug concentration due to the potential for deamidation to interfere with antibody recognition. For researchers requiring high sensitivity and specificity, a validated microflow LC-MS/MS method represents the current gold standard for the bioanalysis of this compound in plasma.
References
A Comparative Analysis of IYPTNGYTR Deamidation Products in Biopharmaceutical Research
The non-enzymatic deamidation of asparagine (Asn) residues is a common post-translational modification that can impact the stability, efficacy, and safety of therapeutic proteins. The peptide sequence IYPTNGYTR, located in the complementarity-determining region (CDR) of the monoclonal antibody trastuzumab, is particularly susceptible to deamidation.[1][2][3][4] This guide provides a comparative analysis of the deamidation products of this compound, focusing on their formation, quantification, and impact on biological activity, to inform researchers, scientists, and drug development professionals.
Deamidation Pathway of this compound
Deamidation of the asparagine (N) residue in the this compound peptide proceeds through a succinimide intermediate.[1] This intermediate is then hydrolyzed to form either aspartic acid (D) or isoaspartic acid (isoD), resulting in the product peptides IYPTDGYTR and IYPTisoDGYTR, respectively. The formation of the isoaspartyl residue is typically favored over the aspartyl residue.
Quantitative Comparison of Deamidation Products
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous quantification of this compound and its deamidation products. Studies on trastuzumab have provided quantitative data on the extent of deamidation both in vitro and in vivo.
Table 1: Deamidation of this compound in Trastuzumab
| Condition | Total Deamidation (%) | Reference(s) |
| In Vitro Forced Degradation (56 days) | Up to 37% | |
| In Vivo Samples from Breast Cancer Patients | Up to 25% |
Impact on Biological Activity
Deamidation within the CDR of an antibody can significantly alter its binding affinity and biological activity. For trastuzumab, deamidation of the this compound peptide leads to a loss of recognition by antibodies used in ELISA assays, suggesting a potential impact on its therapeutic efficacy.
Table 2: Comparison of Analytical Methods for Trastuzumab Quantification
| Analytical Method | Measures | Observation | Reference(s) |
| LC-MS/MS (Stable Peptide) | Total drug concentration | Concentration remains stable over time in forced degradation studies. | |
| LC-MS/MS (this compound) | Concentration of non-deamidated drug | Concentration decreases over time, indicating the extent of deamidation. | |
| ELISA | Immunoreactive drug concentration | Concentration decreases more rapidly than the non-deamidated form, suggesting loss of antibody binding. |
Experimental Protocols
A validated LC-MS/MS method using selected reaction monitoring (SRM) allows for the precise quantification of this compound and its deamidated forms.
Key Experimental Steps:
-
Sample Preparation: Plasma samples containing trastuzumab are subjected to tryptic digestion. To minimize artificial deamidation during sample preparation, digestion is performed at pH 7 for 3 hours at 37°C. Rapid in vitro deamidation has been observed at higher pH, which can lead to an overestimation of the deamidation products.
-
LC-MS/MS Analysis: The digested sample is analyzed by LC-MS/MS. A multiplexed SRM assay is used to simultaneously quantify five molecular species:
-
A stable signature peptide (e.g., FTISADTSK) to measure total drug concentration.
-
The deamidation-sensitive peptide (this compound).
-
The deamidated products (IYPTDGYTR and IYPTisoDGYTR).
-
The succinimide intermediate (IYPTsuccGYTR).
-
-
Quantification: The concentrations of each species are determined based on their respective SRM transitions.
Alternatives and Broader Context
While LC-MS/MS is the gold standard for detailed quantification of deamidation products, other methods can provide complementary information. Ion-exchange chromatography is a widely used technique for separating deamidated protein variants based on charge differences.
The deamidation of this compound is a critical quality attribute for trastuzumab and related antibody therapeutics. Understanding the formation and impact of its deamidation products is essential for ensuring product quality, stability, and clinical performance. The methods and data presented here provide a framework for the comparative analysis of peptide deamidation in biopharmaceutical development.
References
Validating IYPTNGYTR for Total Antibody Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of total antibody concentrations in biological matrices is paramount for pharmacokinetic (PK) studies and overall therapeutic efficacy assessment. The use of surrogate peptides in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a staple for this purpose. This guide provides a comprehensive validation of the signature peptide IYPTNGYTR and compares its performance with alternative approaches for total antibody measurement.
The peptide this compound is a frequently used surrogate for the quantification of the monoclonal antibody trastuzumab.[1] However, its utility is context-dependent, and various other specific and universal peptides, as well as alternative analytical platforms, offer viable and sometimes advantageous options for total antibody quantification.
Performance Comparison of Quantification Methods
The choice of a quantification strategy depends on factors such as the antibody of interest, the required sensitivity and specificity, and the available resources. Below is a comparative summary of different approaches.
Signature Peptide Performance
| Signature Peptide | Target Antibody | Lower Limit of Quantification (LLOQ) | Linear Range | Key Considerations |
| This compound | Trastuzumab | 0.250 µg/mL[1] | 0.250 - 250 µg/mL[1] | Susceptible to deamidation due to the 'NG' motif, which can impact accuracy.[1] |
| GLEWIGAIYPGNGDTSYNQK | Rituximab | 0.586 µg/mL[2] | 0.586 - 300 µg/mL | One of several signature peptides for Rituximab, offering confirmatory analysis. |
| ASGYTFTSYNMHWVK | Rituximab | <0.1 µg/mL (as part of a method) | Up to 3.5 orders of magnitude | Provides high sensitivity for Rituximab quantification. |
| GLEWVSAITWNSGHIDYADSVEGR | Adalimumab | 1 µg/mL (IgG enrichment) | 1 - 32 µg/mL (IgG enrichment) | Selected for good specificity and sensitivity, especially with IgG enrichment strategies. |
| FTFSLDTSK | Bevacizumab | 5 µg/mL | 5 - 400 µg/mL | Used as a primary quantification peptide for Bevacizumab. |
Universal Peptide Performance
Universal surrogate peptides, typically derived from the constant Fc region of antibodies, offer a generic approach for the quantification of humanized monoclonal antibodies in preclinical studies.
| Universal Peptide | Applicable to | LLOQ | Linear Range | Key Considerations |
| VVSVLTVLHQDWLNGK | Human IgG1, IgG3, IgG4 | 1.0 µg/mL | 1.0 - 1000.0 µg/mL | Enables the use of a single LC-MS/MS method for multiple human antibody candidates in animal studies. |
| VVSVLTVVHQDWLNGK | Human IgG2 | Not explicitly stated | Not explicitly stated | Allows for the quantification of total IgG by summing with IgG1, 3, and 4 peptides. |
| GPSVFPLAPSSK | Human IgG1 | 1.00 µg/mL | Up to 1000 µg/mL | One of several generic peptides that can be used for hIgG1 quantification. |
Methodological Comparison: LC-MS/MS vs. ELISA
| Feature | LC-MS/MS (using surrogate peptides) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Quantification of a specific peptide fragment after enzymatic digestion. | Immunoassay based on antibody-antigen recognition. |
| Specificity | High, based on unique peptide sequence and fragmentation pattern. | Can be limited by cross-reactivity. |
| Throughput | Can be lower due to sample preparation, but multiplexing is possible. | Generally high throughput. |
| Dynamic Range | Wide. | Limited. |
| Development Time | Generally shorter as it does not rely on specific reagent antibodies. | Can be lengthy due to the need for specific antibody development and validation. |
| Application | Well-suited for total drug concentration measurement. | Can be designed to measure free, bound, or total antibody. |
Experimental Protocols
LC-MS/MS Workflow for Total Antibody Quantification using this compound
This protocol outlines a typical workflow for quantifying a monoclonal antibody like trastuzumab using the signature peptide this compound.
1. Sample Preparation:
-
Immunoprecipitation (Optional but recommended for complex matrices): Monoclonal antibodies are captured from the biological matrix (e.g., serum, plasma) using protein A/G magnetic beads or coated plates. This step enriches the sample and removes interfering proteins.
-
Reduction and Alkylation: The disulfide bonds of the antibody are cleaved using a reducing agent (e.g., dithiothreitol), and the resulting free thiols are capped with an alkylating agent (e.g., iodoacetamide) to prevent reformation.
-
Enzymatic Digestion: The antibody is digested into smaller peptides using a protease, typically trypsin. The digestion is performed under controlled conditions (temperature, pH, and time) to ensure complete and reproducible cleavage.
-
Solid-Phase Extraction (SPE): The resulting peptide mixture is cleaned up and concentrated using SPE to remove salts and other contaminants prior to LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The peptide mixture is separated using a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A gradient of organic solvent is used to elute the peptides from the analytical column.
-
Mass Spectrometry (MS/MS): The separated peptides are ionized, typically by electrospray ionization (ESI), and introduced into a tandem mass spectrometer.
-
Precursor Ion Selection: The mass spectrometer is set to select the precursor ion corresponding to the this compound peptide.
-
Fragmentation: The selected precursor ion is fragmented in a collision cell.
-
Product Ion Detection: The resulting product ions are detected, and their intensity is measured.
-
-
Quantification: The concentration of the this compound peptide is determined by comparing its peak area to that of a stable isotope-labeled internal standard. This concentration is then used to calculate the total concentration of the parent antibody in the original sample.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in total antibody quantification.
References
Confirming Trastuzumab Concentration: A Guide to Using Multiple Signature Peptides for Enhanced Accuracy
For researchers, scientists, and drug development professionals, accurately quantifying Trastuzumab is critical for pharmacokinetic studies, biosimilar development, and clinical monitoring. While single signature peptide analysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common approach, the use of multiple signature peptides provides a more robust and reliable confirmation of Trastuzumab concentration.
This guide compares the single versus multiple signature peptide approaches, provides supporting evidence for the enhanced confidence gained with a multi-peptide strategy, and details the experimental protocols for implementation.
The Case for Multiple Signature Peptides
Quantifying a large molecule like Trastuzumab, a humanized monoclonal antibody, by targeting a single tryptic peptide can be susceptible to variability arising from several factors:
-
Incomplete or variable enzymatic digestion: The efficiency of trypsin digestion can be influenced by the protein's conformation and the accessibility of cleavage sites. Relying on a single peptide carries the risk that any variability in its generation will directly impact the final concentration measurement.
-
Post-translational modifications (PTMs): Modifications such as deamidation or oxidation can occur on or near the signature peptide, potentially affecting its ionization efficiency and fragmentation pattern, leading to inaccurate quantification.
-
Interferences from the biological matrix: Complex biological matrices like plasma or serum can contain components that co-elute with the target peptide and interfere with its detection.
-
Genetic variants: Although less common for monoclonal antibodies, sequence variants in the protein could potentially alter the signature peptide.
By monitoring multiple signature peptides, ideally from different regions of the antibody, these potential sources of error can be mitigated. A consistent concentration measurement across several peptides provides higher confidence in the accuracy of the results. The "double Stable Isotope Label" (dSIL) approach, for instance, utilizes two different surrogate peptides to evaluate proteolytic digestion efficiency and ensure accurate quantification.[1][2][3] If the concentration values obtained from two or more peptides are in good agreement, it strongly suggests that the measurements are accurate and not skewed by peptide-specific issues. One study highlighted the selection of two proteotypic peptides for Trastuzumab specifically because both yielded strong and reliable signals in LC-MS analysis.[4]
Comparison of Trastuzumab Quantification Approaches
| Feature | Single Signature Peptide Quantification | Multiple Signature Peptide Quantification |
| Principle | Quantifies Trastuzumab based on the signal of a single, unique peptide. | Quantifies Trastuzumab based on the signals of two or more unique peptides. |
| Confidence in Accuracy | Moderate. Susceptible to errors from digestion variability, PTMs, and interferences. | High. Provides internal cross-validation of the quantification. |
| Robustness | Less robust. A single point of failure can compromise the entire analysis. | More robust. Inconsistency in one peptide's signal can be identified and potentially excluded. |
| Method Development | Simpler. Requires optimization for only one peptide. | More complex. Requires selection and optimization of multiple peptides. |
| Cost & Time | Lower initial method development cost and time. | Higher initial method development cost and time. |
| Data Analysis | Straightforward. | Requires comparison and statistical analysis of results from multiple peptides. |
Recommended Trastuzumab Signature Peptides
The selection of appropriate signature peptides is crucial for the success of the quantification assay. Ideal signature peptides are unique to Trastuzumab, readily generated by trypsin digestion, and exhibit good ionization and fragmentation properties. Several signature peptides have been identified and utilized for Trastuzumab quantification.
| Signature Peptide Sequence | Location | Notes |
| IYPTNGYTR | Complementarity-Determining Region (CDR) | Frequently used, located in a variable region, providing specificity.[1] |
| FTISADTSK | Complementarity-Determining Region (CDR) | Another specific peptide from the variable region. |
| VVSVLTVLHQDWLNGK | Heavy Chain | |
| GPSVFPLAPSSK | Fc Region (Constant) | A more conserved peptide, sometimes used as a universal peptide for human IgG1. |
| DTLMISR | Heavy Chain |
Experimental Protocol: Quantification of Trastuzumab using Multiple Signature Peptides
This protocol outlines a general workflow for the quantification of Trastuzumab in human serum using an immunoaffinity capture LC-MS/MS approach.
1. Immunoaffinity Capture of Trastuzumab
-
Objective: To isolate Trastuzumab from the complex biological matrix.
-
Materials: Magnetic beads coated with an anti-human IgG antibody (or a specific anti-Trastuzumab antibody), wash buffers (e.g., PBS), elution buffer (e.g., 0.1% TFA).
-
Procedure:
-
Incubate serum samples with the antibody-coated magnetic beads to allow for the capture of Trastuzumab.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
Elute the captured Trastuzumab from the beads using an elution buffer.
-
Neutralize the eluate with a suitable buffer.
-
2. Enzymatic Digestion
-
Objective: To cleave the purified Trastuzumab into smaller peptides.
-
Materials: DTT (for reduction), Iodoacetamide (for alkylation), Trypsin, Digestion buffer (e.g., Ammonium Bicarbonate).
-
Procedure:
-
Reduction: Add DTT to the purified Trastuzumab solution and incubate to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide to alkylate the free cysteine residues, preventing the reformation of disulfide bonds.
-
Digestion: Add trypsin to the solution and incubate at 37°C for several hours or overnight to digest the protein into peptides.
-
Quench the digestion reaction by adding an acid (e.g., formic acid).
-
3. LC-MS/MS Analysis
-
Objective: To separate the tryptic peptides and quantify the selected signature peptides.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Procedure:
-
Inject the digested sample onto a C18 reversed-phase column.
-
Separate the peptides using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Perform mass spectrometric analysis in Multiple Reaction Monitoring (MRM) mode. For each signature peptide, monitor specific precursor-to-product ion transitions.
-
A stable isotope-labeled (SIL) version of each signature peptide should be used as an internal standard to ensure accurate quantification.
-
4. Data Analysis
-
Objective: To determine the concentration of Trastuzumab based on the peak areas of the signature peptides.
-
Procedure:
-
Integrate the peak areas of the MRM transitions for each signature peptide and its corresponding SIL internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of each signature peptide using a calibration curve generated from samples with known concentrations of Trastuzumab.
-
Compare the concentrations obtained from each signature peptide. A coefficient of variation (CV) of <15-20% between the results from different peptides is generally considered acceptable.
-
Visualizing the Workflow and Logic
Caption: Workflow for Trastuzumab quantification using multiple signature peptides.
Caption: Rationale for using multiple signature peptides to enhance quantification accuracy.
References
Correlation of IYPTNGYTR Peptide Levels with Clinical Outcomes in HER2-Positive Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prognostic and predictive value of the IYPTNGYTR peptide, a signature component of the monoclonal antibody Trastuzumab, with other key biomarkers in HER2-positive breast cancer. The data presented is intended to inform research and development in oncology, particularly in the context of therapeutic drug monitoring and patient stratification.
Introduction
Trastuzumab is a cornerstone of therapy for HER2-positive breast cancer. The this compound peptide, located in the complementarity-determining region (CDR) of Trastuzumab, is crucial for its binding to the HER2 receptor. The quantification of this peptide in patient plasma serves as a surrogate for the concentration of active Trastuzumab. This guide examines the correlation of this compound levels with clinical outcomes and compares its performance against established and emerging biomarkers.
Quantitative Biomarker Performance in HER2-Positive Breast Cancer
The following table summarizes the performance of this compound (as a measure of Trastuzumab concentration) and other relevant biomarkers in predicting clinical outcomes in HER2-positive breast cancer patients undergoing Trastuzumab therapy.
| Biomarker | Method of Detection | Correlation with Clinical Outcome | Key Quantitative Data |
| This compound (Trastuzumab Concentration) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Higher trough concentrations (Cmin) are associated with improved clinical response.[1] | A Cmin threshold of 52.25 µg/mL predicts therapeutic response with a sensitivity of 88.58% and a specificity of 79.25% .[1] |
| HER2 Protein Expression | Immunohistochemistry (IHC) | High HER2 expression (IHC 3+) is a prerequisite for Trastuzumab therapy.[2][3][4] Quantitative HER2 expression may further stratify patients, with very high levels potentially indicating better survival with Trastuzumab. | IHC scores range from 0 to 3+. A score of 3+ indicates strong positive HER2 expression. |
| HER2 Gene Amplification | In situ Hybridization (ISH) | HER2 gene amplification is a predictive biomarker for Trastuzumab benefit. The HER2/CEP17 ratio is used for determination. | A HER2/CEP17 ratio of >7.0 has been associated with a worse disease-free survival in patients receiving Trastuzumab. |
| ERBB2 mRNA Levels | Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) | Both very high and very low levels of ERBB2 mRNA have been associated with a worse recurrence-free survival in Trastuzumab-treated patients compared to intermediate levels. | Hazard Ratios (HR) for recurrence-free survival: High vs. Intermediate ERBB2 mRNA: HR = 2.7; Low vs. Intermediate ERBB2 mRNA: HR = 2.8. |
| PIK3CA Mutations | Next-Generation Sequencing (NGS) or PCR-based assays | Activating mutations in PIK3CA are associated with resistance to Trastuzumab and poorer clinical outcomes. | Patients with PIK3CA mutations have been shown to have a shorter progression-free and overall survival when treated with other HER2-targeted therapies. |
| PTEN Expression | Immunohistochemistry (IHC) | Loss of PTEN expression is linked to Trastuzumab resistance and is a poor prognostic factor. | Low PTEN expression is associated with a poor response to Trastuzumab treatment. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HER2 signaling pathway, the mechanism of Trastuzumab action, and a typical experimental workflow for the quantification of the this compound peptide.
Experimental Protocols
This protocol provides a general overview for the quantification of the Trastuzumab signature peptide this compound in human plasma.
-
Sample Preparation:
-
A stock solution of Trastuzumab is prepared in an appropriate buffer.
-
Patient plasma samples are collected and stored at -80°C.
-
Calibration standards and quality control samples are prepared by spiking known concentrations of Trastuzumab into blank human plasma.
-
-
Tryptic Digestion:
-
Plasma samples (typically 10-50 µL) are denatured.
-
Disulfide bonds are reduced using dithiothreitol (DTT).
-
Cysteine residues are alkylated with iodoacetamide (IAM).
-
Trypsin is added to digest the proteins, including Trastuzumab, into smaller peptides.
-
-
LC-MS/MS Analysis:
-
The digested samples are injected into a liquid chromatography system for peptide separation.
-
The separated peptides are introduced into a tandem mass spectrometer.
-
The mass spectrometer is set to specifically monitor the precursor and product ions of the this compound peptide and a stable isotope-labeled internal standard.
-
Quantification is achieved by comparing the peak area ratio of the endogenous this compound peptide to the internal standard against the calibration curve.
-
This protocol outlines the key steps for determining HER2 protein expression in formalin-fixed, paraffin-embedded (FFPE) breast tumor tissue.
-
Tissue Preparation:
-
FFPE tumor tissue blocks are sectioned at 4-5 µm thickness.
-
Sections are mounted on positively charged slides.
-
-
Staining Procedure:
-
Slides are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a validated method (e.g., heat-induced epitope retrieval).
-
Slides are incubated with a primary antibody against HER2 (e.g., clone 4B5).
-
A detection system with a chromogen (e.g., DAB) is used to visualize the antibody-antigen binding.
-
Slides are counterstained with hematoxylin.
-
-
Scoring:
-
HER2 expression is scored based on the intensity and completeness of membrane staining in invasive tumor cells.
-
0: No staining or incomplete, faint membrane staining in ≤10% of tumor cells.
-
1+: Incomplete, faint membrane staining in >10% of tumor cells.
-
2+ (Equivocal): Weak to moderate complete membrane staining in >10% of tumor cells.
-
3+ (Positive): Strong, complete membrane staining in >10% of tumor cells.
-
This protocol describes a general approach for detecting activating mutations in the PIK3CA gene from FFPE tumor tissue.
-
DNA Extraction:
-
Tumor area is identified on an H&E stained slide.
-
DNA is extracted from the corresponding area of unstained FFPE sections.
-
-
Mutation Detection:
-
Next-Generation Sequencing (NGS): A targeted NGS panel covering hotspots in the PIK3CA gene (primarily exons 9 and 20) is used to sequence the extracted DNA.
-
PCR-based methods (e.g., qPCR, digital PCR): Allele-specific primers and probes are used to detect specific known mutations.
-
-
Data Analysis:
-
Sequencing data is analyzed to identify the presence and frequency of PIK3CA mutations.
-
The results are reported as either mutation detected or no mutation detected for the specific hotspots analyzed.
-
Conclusion
The quantification of the this compound peptide, as a proxy for Trastuzumab concentration, provides valuable predictive information on the clinical response in HER2-positive breast cancer patients. A Cmin above 52.25 µg/mL is strongly associated with a favorable therapeutic response. While HER2 status determined by IHC and ISH remains the primary determinant for Trastuzumab eligibility, monitoring this compound levels offers a dynamic assessment of therapeutic exposure. Furthermore, the integration of other biomarkers such as PIK3CA mutation and PTEN status can help to identify patients at risk of de novo or acquired resistance. Future research should focus on establishing a definitive correlation between this compound peptide levels, including its post-translational modifications, and long-term clinical outcomes such as progression-free and overall survival to further refine personalized treatment strategies in HER2-positive breast cancer.
References
Safety Operating Guide
Proper Disposal of Iyptngytr: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Iyptngytr, a deamidation-sensitive signature peptide of Trastuzumab.
This compound acetate is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Adherence to proper disposal protocols is therefore crucial to prevent harm to personnel and the environment. The following procedures are based on established safety data and general laboratory waste management principles.
Immediate Safety and Handling
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety goggles with side-shields
-
Hand Protection: Protective gloves (e.g., nitrile or latex)
-
Body Protection: Impervious clothing, such as a lab coat
-
Respiratory Protection: A suitable respirator should be used if there is a risk of aerosol formation.
Always handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation. An accessible safety shower and eyewash station are mandatory in the handling area.
Quantitative Hazard Data for this compound Acetate
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to avoid release to the environment . This substance must be disposed of as hazardous chemical waste. Do not pour this compound solutions down the drain or dispose of solid this compound in the regular trash.
1. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused solid reagent, solutions, and contaminated labware (e.g., pipette tips, vials), must be collected as hazardous waste.
-
Use a dedicated, properly labeled hazardous waste container. The container should be compatible with the chemical; plastic is often preferred for its durability.
-
Do not mix this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.
2. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the full chemical name ("this compound acetate") and a clear indication of the associated hazards (e.g., "Toxic," "Harmful if Swallowed," "Hazardous to the Aquatic Environment").
-
Fill in all required information on your institution's hazardous waste tag, including the accumulation start date.
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[3]
-
Ensure the container is kept closed except when adding waste.
4. Arranging for Disposal:
-
Once the waste container is full, or in accordance with your institution's policies (e.g., within one year of the accumulation start date), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
5. Decontamination of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water, if appropriate for the formulation) before it can be disposed of as non-hazardous waste.
-
The rinsate from this process must be collected as hazardous waste and added to your this compound waste container.
-
After triple-rinsing, deface or remove the original labels from the container before disposal in the regular trash.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Iyptngytr
Disclaimer: This document provides essential safety and logistical information for handling the research peptide Iyptngytr. This compound is a deamidation-sensitive signature peptide derived from the monoclonal antibody Trastuzumab.[1] While specific hazard data for this compound is limited, the following guidance is based on the safety profile of its parent compound, Trastuzumab, and established best practices for handling peptides in a laboratory setting.[2][3][4] A thorough risk assessment should be conducted before any handling occurs.
Hazard Identification and Risk Assessment
This compound is a lyophilized peptide powder. While not classified as a hazardous substance by all suppliers, its parent compound, Trastuzumab, is known to cause skin, eye, and respiratory irritation and is harmful if swallowed.[5] The primary risks associated with handling this compound powder are inhalation and dermal or eye contact. As a peptide with biological origins, there is also a potential for immunogenic or allergic reactions.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure. The required PPE varies based on the handling operation.
| Operation | Required PPE | Specifications and Recommendations |
| Storage & Transport | Lab Coat, Safety Glasses, Nitrile Gloves | Standard laboratory attire for handling closed containers. |
| Weighing & Aliquoting (Powder) | Disposable Gown, Double Nitrile Gloves, Safety Goggles, Face Shield | Work should be conducted in a chemical fume hood or ventilated balance enclosure. |
| Reconstitution & Handling (Liquid) | Lab Coat, Nitrile Gloves, Safety Goggles | Use chemical splash goggles for full eye protection. |
| Spill Cleanup | Disposable Coveralls, Double Nitrile Gloves, Safety Goggles, Face Shield, Shoe Covers | Ensure all skin is covered. Respiratory protection may be required depending on spill size. |
Always inspect PPE for damage before use and remove it before exiting the laboratory to prevent contamination.
Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling this compound from receipt to disposal.
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, concentration, and hazard information.
-
Store: Store the lyophilized peptide in its original, tightly sealed vial in a freezer at -20°C or -80°C. Protect from light and moisture.
This process presents the highest risk of powder inhalation and should be performed with utmost care.
-
Aliquot: To avoid repeated freeze-thaw cycles which can degrade the peptide, divide the reconstituted solution into single-use aliquots.
-
Store Frozen: Store aliquots at -20°C or -80°C for long-term stability.
-
Refrigerate (Short-Term): For immediate use, solutions may be stored at 2-8°C for a limited time, though this is less ideal.
Spill Management and Decontamination
Prompt and correct response to a spill is critical to prevent exposure and contamination.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Contaminated PPE | Place all used gloves, gowns, shoe covers, etc., into a labeled hazardous waste bag. |
| Empty Vials & Consumables | Collect empty vials, used pipette tips, and weigh boats in a designated, sealed hazardous waste container. |
| Unused/Expired this compound | Dispose of both powder and reconstituted solutions as chemical waste according to institutional and local regulations. Do not pour down the drain. |
| Spill Cleanup Debris | All materials used for spill cleanup must be collected in a sealed, labeled hazardous waste container for disposal. |
All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name. Follow your institution's specific guidelines for chemical waste pickup and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
